molecular formula C20H24N2O3 B1672169 IQP-0528 CAS No. 301297-45-0

IQP-0528

Cat. No.: B1672169
CAS No.: 301297-45-0
M. Wt: 340.4 g/mol
InChI Key: UCOAKFIVSAVHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IQP-0528 is under investigation in clinical trial NCT03082690 (ImQuest (IQP) DuoGel Phase 1 Pharmacokinetic Study).

Properties

CAS No.

301297-45-0

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

1-(cyclopropylmethyl)-6-(3,5-dimethylbenzoyl)-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C20H24N2O3/c1-11(2)16-17(18(23)15-8-12(3)7-13(4)9-15)22(10-14-5-6-14)20(25)21-19(16)24/h7-9,11,14H,5-6,10H2,1-4H3,(H,21,24,25)

InChI Key

UCOAKFIVSAVHLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=C(C(=O)NC(=O)N2CC3CC3)C(C)C)C

Appearance

Solid powder

Other CAS No.

301297-45-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IQP-0528;  IQP 0528;  IQP0528;  SJ-3991;  SJ3991;  SJ3991

Origin of Product

United States

Foundational & Exploratory

Pyrimidinedione Analogs as NNRTIs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, mechanism of action, and structure-activity relationships of pyrimidinedione analogs as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.

This technical guide provides a comprehensive overview of pyrimidinedione analogs, a promising class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the landscape of anti-HIV drug discovery. Tailored for researchers, scientists, and drug development professionals, this document delves into the core aspects of these compounds, from their chemical synthesis and biological evaluation to their unique dual mechanism of action. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the subject matter.

Introduction: The Role of Pyrimidinedione Analogs in HIV Therapy

The human immunodeficiency virus (HIV) remains a significant global health challenge, necessitating the continuous development of novel and effective antiretroviral therapies. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy (cART), acting as allosteric inhibitors of the viral reverse transcriptase (RT) enzyme, a critical component in the HIV replication cycle.[1] Pyrimidinedione derivatives have emerged as a particularly potent class of NNRTIs, with some analogs exhibiting therapeutic indexes greater than 2,000,000.[2] A key advantage of certain pyrimidinedione analogs is their dual mechanism of action, inhibiting not only reverse transcriptase but also viral entry into the host cell.[3] This multifaceted approach to viral inhibition holds the potential for increased efficacy and a higher barrier to the development of drug resistance.

Quantitative Structure-Activity Relationship (SAR) of Pyrimidinedione Analogs

The antiviral potency and cytotoxic profile of pyrimidinedione analogs are intricately linked to their chemical structure. Extensive structure-activity relationship (SAR) studies have been conducted to identify the key molecular features that govern their biological activity. The following table summarizes the in vitro anti-HIV-1 activity (EC50), cytotoxicity (CC50), and selectivity index (SI) for a series of pyrimidinedione analogs, providing a clear framework for understanding the impact of various substitutions on their therapeutic potential.

Compound IDR1R2R3XEC50 (µM)CC50 (µM)SI (CC50/EC50)
1a HHHO>100>100<1
2b 3,5-di-CH3HCH(CH3)2O0.0012>100>83,333
3c 3,5-di-CH3CH2CH3CH(CH3)2O0.0007>100>142,857
4d 3,5-di-CH3CH2CH2CH3CH(CH3)2O0.0005>100>200,000
5e 3,5-di-CH3CH2-c-C3H5CH(CH3)2O<0.00005>100>2,000,000
6f 3,5-di-ClHCH(CH3)2O0.0045>100>22,222
7g 3,5-di-BrHCH(CH3)2O0.0031>100>32,258

Data adapted from Buckheit et al., 2007.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyrimidinedione analog and for the key biological assays used to evaluate the efficacy and toxicity of these compounds.

Synthesis of 1-(cyclopropylmethyl)-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4(1H,3H)-pyrimidinedione

A detailed, step-by-step experimental protocol for the chemical synthesis of a highly potent pyrimidinedione analog is outlined below.

Materials:

  • 5-isopropyl-2,4(1H,3H)-pyrimidinedione

  • 3,5-dimethylbenzoyl chloride

  • Cyclopropylmethyl bromide

  • Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Step 1: Benzoylation. To a solution of 5-isopropyl-2,4(1H,3H)-pyrimidinedione in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0°C. Stir the mixture for 30 minutes. Add 3,5-dimethylbenzoyl chloride (1.05 equivalents) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 2: N-Alkylation. Cool the reaction mixture to 0°C and add a second portion of sodium hydride (1.1 equivalents). After stirring for 30 minutes, add cyclopropylmethyl bromide (1.2 equivalents) and stir at room temperature for 24 hours.

  • Step 3: Work-up and Purification. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This enzymatic assay determines the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.

Materials:

  • Recombinant HIV-1 RT

  • Poly(rA)-oligo(dT)15 template-primer

  • [³H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Test compounds dissolved in DMSO

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT)15, and [³H]-dTTP.

  • Add varying concentrations of the test compound (or DMSO as a control) to the reaction mixture.

  • Initiate the reaction by adding the recombinant HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for 1 hour.

  • Stop the reaction by spotting the mixture onto glass fiber filters and precipitating the newly synthesized DNA with trichloroacetic acid (TCA).

  • Wash the filters to remove unincorporated [³H]-dTTP.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity of the test compounds.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed MT-4 cells into a 96-well plate at a predetermined density.

  • Add serial dilutions of the test compounds to the wells. Include wells with cells and medium only (cell control) and wells with medium and DMSO (vehicle control).

  • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity for each concentration compared to the untreated cell control and determine the CC50 value (the concentration at which 50% of the cells are killed).

Anti-HIV-1 Activity in MT-4 Cells

This cell-based assay evaluates the ability of the test compounds to inhibit HIV-1 replication in a human T-cell line.

Materials:

  • MT-4 cells

  • HIV-1 viral stock (e.g., HIV-1 IIIB)

  • Cell culture medium

  • Test compounds dissolved in DMSO

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or a reporter gene assay system)

  • 96-well plates

Procedure:

  • Pre-treat MT-4 cells with various concentrations of the test compounds for a short period.

  • Infect the cells with a known amount of HIV-1 virus stock.

  • Culture the infected cells in the presence of the test compounds for several days.

  • After the incubation period, quantify the extent of viral replication in the cell culture supernatant by measuring the amount of p24 antigen using an ELISA or by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) if a reporter virus is used.

  • Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 value (the concentration at which 50% of viral replication is inhibited).

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the complex biological processes and the drug discovery pipeline, the following diagrams have been generated using Graphviz.

Signaling Pathways

// Viral Entry gp120 -> CD4 [label="1. Attachment"]; CD4 -> CCR5_CXCR4 [style=dashed]; gp120 -> CCR5_CXCR4 [label="2. Co-receptor\nBinding"]; gp41 -> Cytoplasm [label="3. Membrane\nFusion"]; Cytoplasm -> Viral_RNA [style=invis];

// Reverse Transcription Viral_RNA -> Viral_DNA [label="4. Reverse\nTranscription", pos="2,1.5!"]; RT -> Viral_RNA [style=dashed, arrowhead=none];

// Integration Viral_DNA -> Nucleus [label="5. Nuclear\nImport"]; Nucleus -> Integration [style=invis];

// Inhibition Points node [shape=ellipse, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrimidine_Entry [label="Pyrimidinedione\n(Entry Inhibition)"]; Pyrimidine_RT [label="Pyrimidinedione\n(RT Inhibition)"];

Pyrimidine_Entry -> gp41 [label="Blocks Fusion", color="#34A853", fontcolor="#34A853"]; Pyrimidine_RT -> RT [label="Allosteric\nInhibition", color="#34A853", fontcolor="#34A853"]; } caption: "Dual mechanism of action of pyrimidinedione analogs."

Figure 1. This diagram illustrates the dual inhibitory mechanism of pyrimidinedione analogs. They act as allosteric inhibitors of reverse transcriptase, preventing the conversion of viral RNA to DNA. Additionally, they inhibit viral entry by interfering with the membrane fusion step mediated by the gp41 protein.[3]

Experimental Workflow

// Workflow Path Compound_Synthesis -> HTS; HTS -> Hit_Confirmation; Hit_Confirmation -> SAR; SAR -> Lead_Optimization; Lead_Optimization -> Mechanism_of_Action; Mechanism_of_Action -> In_Vitro_Tox; In_Vitro_Tox -> ADME; ADME -> Phase_I; Phase_I -> Phase_II; Phase_II -> Phase_III; Phase_III -> NDA; } caption: "NNRTI drug discovery and development workflow."

Figure 2. This workflow diagram outlines the major stages in the discovery and development of pyrimidinedione-based NNRTIs. The process begins with chemical synthesis and high-throughput screening, followed by lead optimization and in-depth preclinical evaluation, and culminates in clinical trials and regulatory approval.

Conclusion

References

Dual-Mechanism HIV-1 Inhibition: A Technical Guide to Bifunctional Entry and Reverse Transcriptase Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of a novel class of anti-HIV agents: dual-acting inhibitors that simultaneously target viral entry and reverse transcription. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and antiretroviral therapy. Herein, we detail the core mechanisms, present key quantitative data, outline experimental protocols for characterization, and visualize the molecular pathways of these promising bifunctional compounds.

Executive Summary

The Human Immunodeficiency Virus (HIV-1) pandemic continues to pose a significant global health challenge. While current Highly Active Antiretroviral Therapy (HAART) has transformed HIV-1 infection into a manageable chronic condition, the emergence of drug-resistant viral strains necessitates the development of new therapeutic strategies. One such innovative approach is the design of single molecules capable of inhibiting multiple, distinct stages of the viral lifecycle. This guide focuses on the emerging class of dual-acting inhibitors that target both the initial entry of the virus into host cells and the subsequent reverse transcription of the viral RNA genome. As a primary example, we will explore the NBD (N-substituted Benzamide Derivative) series of compounds, which were initially developed as entry inhibitors targeting the gp120 envelope glycoprotein but were subsequently discovered to also possess inhibitory activity against the viral reverse transcriptase enzyme.

Rationale for Dual-Acting Inhibition

Targeting multiple viral processes with a single therapeutic agent offers several theoretical advantages over combination therapies using separate drugs:

  • Higher Genetic Barrier to Resistance: The virus would need to acquire multiple, independent mutations to overcome the inhibitor's dual mechanism of action, potentially delaying or preventing the emergence of drug resistance.

  • Improved Pharmacokinetics and Patient Adherence: A single molecule with a favorable pharmacokinetic profile could simplify dosing regimens, leading to better patient compliance compared to multi-drug cocktails.

  • Potential for Synergistic Activity: By inhibiting two crucial and sequential steps in the viral life cycle, these compounds may exhibit synergistic or enhanced antiviral potency.

  • Reduced Risk of Drug-Drug Interactions: A single chemical entity eliminates the complexities of potential interactions between multiple co-administered drugs.

Featured Dual-Acting Inhibitors: The NBD Series

A notable example of dual-acting entry and reverse transcriptase inhibitors is the NBD series of small molecules. Initially designed as antagonists of the HIV-1 envelope glycoprotein gp120, certain compounds within this series, such as NBD-14189 and NBD-14270, have demonstrated a secondary mechanism of action against the reverse transcriptase (RT) enzyme.[1]

Mechanism of Action

The dual inhibitory function of the NBD compounds is rooted in their ability to interact with two distinct viral targets:

  • Entry Inhibition: NBD compounds bind to a conserved pocket on the gp120 surface protein, known as the Phe43 cavity.[2][3][4] This interaction prevents the conformational changes in gp120 that are necessary for its binding to the host cell's CD4 receptor, thereby blocking the initial attachment and subsequent entry of the virus.[3]

  • Reverse Transcriptase Inhibition: Uniquely, these compounds have also been shown to inhibit the polymerase activity of HIV-1 RT. Crystallographic studies suggest that they bridge the dNTP (deoxynucleotide triphosphate) and NNRTI (non-nucleoside reverse transcriptase inhibitor) binding sites of the enzyme, representing a novel mode of RT inhibition.[1]

The following diagram illustrates the dual-targeting mechanism of the NBD compounds.

HIV_Inhibition_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell (T-Cell) HIV_RNA Viral RNA Proviral_DNA Proviral DNA HIV_RNA->Proviral_DNA 2. Reverse Transcription       RT Reverse Transcriptase gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Attachment Host_DNA Host DNA Proviral_DNA->Host_DNA 3. Integration NBD_Compound NBD Compound NBD_Compound->RT Inhibits Polymerase Activity (RT Inhibition) NBD_Compound->gp120 Blocks CD4 Binding (Entry Inhibition)

Caption: Dual inhibition of HIV-1 by NBD compounds.

Quantitative Data on NBD Series Inhibitors

The antiviral potency and cytotoxicity of lead NBD compounds have been evaluated in various in vitro assays. The following tables summarize the key quantitative data for NBD-14189 and NBD-14270.

Table 1: Antiviral Activity and Cytotoxicity of NBD-14189
Assay Type Cell Line Parameter Value (µM)
Single-Cycle Antiviral AssayTZM-blIC500.089[5]
CC5021.9[5]
Multi-Cycle Antiviral AssayMT-2IC500.18[5]
CC5022.1[5]
Cell-Cell Fusion AssayTZM-bl / HL2/3IC509.4[5]
Antiviral Assay (PBMCs)PHA-stimulated PBMCsEC50Data not specified, but potent[6]
Reverse Transcriptase InhibitionBiochemical AssayIC50Potent, but specific value not available in searched text.[1][7]
Table 2: Antiviral Activity and Cytotoxicity of NBD-14270
Assay Type Cell Line Parameter Value (µM)
Single-Cycle Antiviral AssayTZM-blIC500.16[8]
CC50109.3[8]
Antiviral Assay (50 Env-pseudotyped viruses)IC500.18[8]
CytotoxicityU87-CD4-CXCR4CC50>100[8]

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of novel antiviral compounds. Below are summarized protocols for key assays used in the characterization of dual-acting entry and reverse transcriptase inhibitors.

HIV-1 Entry (Cell-Cell Fusion) Assay

This assay measures the ability of a compound to inhibit the fusion of cells expressing the HIV-1 envelope (Env) protein with target cells expressing CD4 and co-receptors.

  • Principle: Co-culture of effector cells (e.g., HL2/3 cells expressing HIV-1 Env and Tat) with target cells (e.g., TZM-bl cells containing a Tat-inducible luciferase reporter gene). Fusion allows Tat from the effector cell to enter the target cell and activate luciferase expression, which is then quantified.

  • Methodology:

    • Seed TZM-bl indicator cells (0.5 x 10^5 cells/well) in a 96-well plate and culture for 24 hours.[9]

    • Prepare serial dilutions of the test compound (e.g., NBD-14189).

    • Detach Env- and Tat-expressing HL2/3 cells and overlay them (0.5 x 10^5 cells/well) onto the TZM-bl cells in the presence of the test compound.[9]

    • Incubate for 60 minutes at 37°C to allow for cell fusion.[9]

    • Stop the fusion reaction by adding a potent fusion inhibitor (e.g., 5 µM of C52L).[9]

    • After a further 48-hour incubation, lyse the cells and measure luciferase activity using a luminometer.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits luciferase activity by 50%.

The following diagram outlines the workflow for the cell-cell fusion assay.

Cell_Fusion_Workflow cluster_prep Plate Preparation cluster_treatment Treatment and Co-culture cluster_incubation Fusion and Reporter Expression cluster_readout Data Acquisition A1 Seed TZM-bl cells in 96-well plate A2 Incubate for 24h A1->A2 B1 Add serial dilutions of NBD compound A2->B1 B2 Overlay with HL2/3 (Env/Tat+) cells B1->B2 C1 Incubate for 60 min (Cell Fusion) B2->C1 C2 Add fusion inhibitor to stop reaction C1->C2 C3 Incubate for 48h (Luciferase Expression) C2->C3 D1 Lyse cells C3->D1 D2 Measure luciferase activity D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for HIV-1 cell-cell fusion assay.
Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.

  • Principle: The assay quantifies the synthesis of DNA by the RT enzyme using a poly(A) template and an oligo(dT) primer. The newly synthesized DNA is labeled with digoxigenin (DIG) and biotin. The biotinylated DNA is captured on a streptavidin-coated plate, and the incorporated DIG is detected with an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

  • Methodology (based on a commercial kit):

    • Prepare a reaction mixture containing a poly(A) x (dT)15 template/primer hybrid, dNTPs (with DIG-dUTP), and the test compound at various concentrations.[10]

    • Initiate the reaction by adding recombinant HIV-1 RT enzyme.

    • Incubate the mixture at 37°C for 60 minutes to allow for DNA synthesis.[11]

    • Transfer the reaction product to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

    • Wash the plate to remove unbound components.

    • Add an anti-DIG-peroxidase (POD) antibody conjugate and incubate.[10]

    • Wash the plate again and add ABTS substrate.[10]

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the IC50 value, representing the compound concentration that inhibits RT activity by 50%.

Single-Cycle Antiviral Assay (TZM-bl Reporter Assay)

This cell-based assay measures the ability of a compound to inhibit a single round of HIV-1 replication.

  • Principle: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain an integrated HIV-1 LTR-driven luciferase reporter gene, are infected with Env-pseudotyped HIV-1 particles. Viral entry and successful reverse transcription and integration lead to the expression of Tat, which activates the luciferase reporter.

  • Methodology:

    • Prepare 2-fold serial dilutions of the test compound in triplicate in a 96-well white, solid-bottom plate.[12]

    • Add MT-2 or TZM-bl cells to each well at a final density of 3 x 10^5 cells/well.[12]

    • Infect the cells by adding Env-pseudotyped virus supernatant.[12]

    • Incubate the plates for 48 hours at 37°C.

    • Measure luciferase activity using a luminometer.

    • Calculate the 50% effective concentration (EC50) by determining the compound concentration that results in a 50% reduction in luciferase activity compared to virus control wells.

Conclusion and Future Directions

The discovery of compounds like NBD-14189 and NBD-14270, which possess dual inhibitory activity against both HIV-1 entry and reverse transcription, represents a significant advancement in the pursuit of novel antiretroviral therapies. This dual-mechanism approach holds considerable promise for overcoming drug resistance and simplifying treatment regimens. The favorable oral bioavailability and in vivo efficacy demonstrated by NBD-14189 in preclinical models further underscore the potential of this class of inhibitors.[1][6]

Future research should focus on:

  • Optimizing the potency and pharmacokinetic properties of the NBD scaffold to enhance its dual-inhibitory profile.

  • Conducting extensive resistance profiling to confirm the predicted high genetic barrier to resistance.

  • Exploring the design and synthesis of other chemical scaffolds that can effectively target both the gp120 envelope protein and the reverse transcriptase enzyme.

  • Evaluating the efficacy of these dual-acting inhibitors in non-human primate models to pave the way for clinical development.

The continued exploration of dual-acting inhibitors is a critical endeavor in the ongoing effort to develop more durable, potent, and patient-friendly treatments for HIV-1 infection.

References

IQP-0528: A Technical Whitepaper on its Development as a Dual-Mechanism HIV-1 Microbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IQP-0528 is a potent pyrimidinedione-based non-nucleoside reverse transcriptase inhibitor (NNRTI) with a novel dual mechanism of action against the human immunodeficiency virus type 1 (HIV-1). Developed by ImQuest BioSciences, this compound has been a focal point of extensive research for its application as a topical microbicide for pre-exposure prophylaxis (PrEP). This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its pharmacological properties, formulation development, and preclinical and clinical evaluations. While specific details of its initial discovery and chemical synthesis are proprietary and not publicly available, this document consolidates the existing knowledge to inform ongoing and future research in the field of HIV prevention.

Discovery and Synthesis

This compound emerged from research into novel classes of NNRTIs, specifically pyrimidinediones, which were investigated for their high potency and ability to overcome resistance to first-generation NNRTIs. This compound was selected as a lead candidate for development as a topical microbicide due to its exceptional stability under physiologically relevant conditions, a wide therapeutic window, and potent antiviral activity in the nanomolar range.[1]

The specific details of the medicinal chemistry efforts, including the structure-activity relationship (SAR) studies that led to the identification of this compound, and the exact chemical synthesis pathway are not available in the public domain and are presumed to be proprietary information of ImQuest BioSciences. General synthetic methods for pyrimidine-2,4-dione derivatives have been described in the scientific literature, often involving the condensation of substituted ureas with β-keto esters or similar precursors.

Mechanism of Action

This compound exhibits a dual mechanism of action, inhibiting two critical steps in the HIV-1 replication cycle:

  • Reverse Transcription Inhibition: As a non-nucleoside reverse transcriptase inhibitor, this compound binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, allosterically inhibiting its polymerase activity and preventing the conversion of viral RNA into DNA.

  • Entry Inhibition: this compound also interferes with the initial stages of viral entry into the host cell. While the precise molecular interactions of this secondary mechanism are not fully elucidated in the available literature, it provides an additional layer of antiviral activity.

This dual-action profile is a significant advantage, potentially reducing the risk of viral breakthrough and the development of drug resistance.

IQP-0528_Mechanism_of_Action cluster_HIV_Lifecycle HIV-1 Replication Cycle cluster_Inhibition This compound Inhibition HIV_Virion HIV-1 Virion Host_Cell Host T-Cell HIV_Virion->Host_Cell Attachment Viral_Entry Viral Entry Host_Cell->Viral_Entry Reverse_Transcription Reverse Transcription (RNA to DNA) Viral_Entry->Reverse_Transcription Integration Integration Reverse_Transcription->Integration Replication Replication Integration->Replication Assembly_Budding Assembly & Budding Replication->Assembly_Budding IQP_0528_Entry This compound IQP_0528_Entry->Viral_Entry Inhibits IQP_0528_RT This compound IQP_0528_RT->Reverse_Transcription Inhibits

Figure 1: Dual mechanism of action of this compound in the HIV-1 lifecycle.

Formulation Development

A significant portion of the research on this compound has been dedicated to its formulation into various topical delivery systems for HIV prevention.

Vaginal and Rectal Gels

Initial development focused on creating stable and effective vaginal microbicide gels. Two primary gelling agents were evaluated: 3.0% hydroxyethyl cellulose (HEC) and 0.65% Carbopol.[1] The HEC-based gel was often selected as the lead formulation due to favorable drug release profiles.[1] These formulations were designed to be iso-osmolar to minimize potential damage to the mucosal epithelium.

A "DuoGel" formulation was later developed for both vaginal and rectal use, with a pH of 6.0 and an osmolality of approximately 300 mOsm/kg.[2]

Vaginal Films

To improve user acceptability and adherence, quick-dissolving vaginal films have also been developed. These films, typically formulated with polyvinyl alcohol (PVA), offer advantages such as being compact, easy to transport, and not requiring an applicator.[3] Films containing 0.1% (w/w) this compound were shown to disintegrate within 10 minutes, releasing over 50% of the drug.[3]

Preclinical and Clinical Data

In Vitro and Ex Vivo Efficacy

This compound has demonstrated potent anti-HIV-1 activity across various in vitro and ex vivo models. The following table summarizes key efficacy data from the literature.

Parameter Value Assay/Model Reference
EC50 0.2 nMHIV-1IIIB in vitro[4]
EC50 ~0.001 µM0.25% this compound in 3.0% HEC gel[5]
EC95 0.07 ng/mgIn vitro against HIV-1[6]
IC90 0.146 µg/mlIn vitro

EC50: 50% effective concentration; EC95: 95% effective concentration; IC90: 90% inhibitory concentration.

Ex vivo studies using polarized cervical and colorectal explants have shown that formulations of this compound can provide complete protection against HIV infection.[1] A 0.25% this compound gel resulted in a 2.3 log10 reduction of HIV-1 p24 in colorectal tissue culture supernatants.

Pharmacokinetics

Pharmacokinetic studies have been conducted in animal models and humans, focusing on local tissue concentrations and systemic absorption.

Study Population Formulation Key Findings Reference
Pigtail Macaques1.5% (wt/wt) vaginal filmMedian vaginal fluid concentrations of 160.97, 181.79, and 484.50 µg/ml at 1, 4, and 24 hours post-application, respectively. Median vaginal tissue concentration at 24 hours was 3.10 µg/g.[7]
HIV-1 Negative Humans1% rectal gel (10 mL dose)No systemic absorption detected. Median rectal tissue concentrations exceeded the in vitro EC95 for at least 24 hours.[6]
Safety and Tolerability

Preclinical and clinical safety data for this compound formulations are encouraging.

  • In Vitro/Ex Vivo Safety: No significant loss in cell viability or inflammatory response was observed in in vitro and ex vivo safety evaluations of a 3.0% HEC gel containing 0.25% this compound.[1] The DuoGel formulation showed no cellular or bacterial toxicity at concentrations up to 1000 mcg/mL and no loss of viability in ectocervical and colorectal tissue explants.[2]

  • First-in-Human Study: A first-in-human study of a 1% rectally administered this compound gel found it to be safe and well-tolerated, with only one mild adverse event attributed to the product and no effects on rectal tissue histology.[6]

Experimental Protocols

While detailed, step-by-step protocols are often specific to the conducting laboratory, the following sections outline the general methodologies used in the evaluation of this compound.

In Vitro Drug Release Studies
  • Objective: To determine the rate and extent of this compound release from a given formulation.

  • General Protocol:

    • A known quantity of the this compound-containing gel or film is placed in a diffusion cell (e.g., a Franz diffusion cell).

    • The formulation is separated from a receptor medium by a synthetic membrane.

    • The receptor medium is maintained at a constant temperature (typically 37°C) and stirred.

    • At predetermined time points, an aliquot of the receptor medium is withdrawn and replaced with fresh medium.

    • The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Ex Vivo Efficacy in Tissue Explants
  • Objective: To assess the ability of an this compound formulation to prevent HIV-1 infection in a more physiologically relevant tissue model.

  • General Protocol:

    • Cervical or colorectal tissue is obtained and cultured as polarized explants.

    • The this compound formulation or a placebo is applied to the apical surface of the tissue.

    • After a predetermined incubation period, the tissue is challenged with a known amount of HIV-1.

    • The culture is maintained for several days, with the basolateral medium being periodically harvested.

    • The concentration of HIV-1 p24 antigen in the harvested medium is quantified by ELISA to determine the level of viral replication.

Experimental_Workflow cluster_Formulation Formulation Preparation cluster_ExVivo Ex Vivo Tissue Model cluster_Analysis Analysis Formulation Prepare this compound Gel/Film and Placebo Control Application Apply Formulation to Apical Surface Formulation->Application Tissue_Prep Obtain and Culture Cervical/Colorectal Tissue Explants Tissue_Prep->Application HIV_Challenge Challenge with HIV-1 Application->HIV_Challenge Incubation Incubate for Several Days HIV_Challenge->Incubation Sampling Harvest Basolateral Medium Incubation->Sampling ELISA Quantify p24 Antigen via ELISA Sampling->ELISA Data_Analysis Compare Viral Replication (Treatment vs. Placebo) ELISA->Data_Analysis

Figure 2: General experimental workflow for ex vivo efficacy testing.

Conclusion and Future Directions

This compound is a promising anti-HIV-1 microbicide candidate with a potent, dual mechanism of action. Extensive formulation development has led to viable gel and film delivery systems that have demonstrated excellent preclinical efficacy and safety profiles. The first-in-human data confirm its safety and ability to achieve high, sustained local concentrations in rectal tissue without systemic absorption.

Future research should continue to optimize formulations for improved user adherence and potentially for sustained release over longer periods. Further clinical trials are warranted to establish the prophylactic efficacy of this compound-based microbicides in at-risk populations. The development of combination microbicides, potentially pairing this compound with other antiretroviral agents, also represents a key strategy to enhance protective efficacy and mitigate the risk of drug resistance.

References

Preclinical Development of IQP-0528 for HIV Prevention: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical development of IQP-0528, a promising pyrimidinedione analog investigated for the prevention of HIV transmission. This document details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols for pivotal assays, and presents visual representations of key concepts and workflows.

Introduction to this compound

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a potent dual mechanism of action against HIV-1.[1][2] It not only inhibits the viral reverse transcriptase enzyme, a critical step in the HIV replication cycle, but also blocks the entry of the virus into target cells.[1][3] This dual activity, combined with its nanomolar potency and a wide therapeutic window, has positioned this compound as a strong candidate for development as a topical microbicide for pre-exposure prophylaxis (PrEP).[4]

Mechanism of Action

This compound's primary mechanism of action is the allosteric inhibition of the HIV-1 reverse transcriptase (RT) enzyme. As an NNRTI, it binds to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA.

In addition to its activity as an NNRTI, this compound has been shown to inhibit the entry of HIV-1 into host cells.[1] This multi-targeted approach is advantageous as it may offer greater protection against HIV transmission and potentially a higher barrier to the development of drug resistance.

cluster_0 HIV-1 Lifecycle cluster_1 This compound Inhibition HIV-1 HIV-1 Viral Entry Viral Entry HIV-1->Viral Entry 1. Attachment & Fusion Host Cell Host Cell Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription 2. Viral RNA Release Integration Integration Reverse Transcription->Integration 3. Viral DNA formation Replication Replication Integration->Replication 4. Integration into Host Genome Budding Budding Replication->Budding 5. Viral Protein Synthesis New Virus New Virus Budding->New Virus 6. Assembly & Release IQP0528 IQP0528 IQP0528->Viral Entry Blocks IQP0528->Reverse Transcription Inhibits

Figure 1: Dual mechanism of action of this compound in inhibiting HIV-1 replication.

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound in various formulations.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
FormulationCell LineAssayEC50CC50Therapeutic Index (TI)Reference
Drug SubstanceTZM-bl-~3 nM>60,000 µM>20,000,000[1]
0.25% HEC GelTZM-blHIV-1 Entry Inhibition~0.001 µM>4365 µM>4,365,000[5]
0.1% (w/w) PVA FilmCEM-SS, PBMCs-Sub-nanomolarNon-toxic-[2]
DuoGel™ (1%)--0.2 nM>2,500 nM>1,250[6]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; HEC: Hydroxyethyl cellulose; PVA: Polyvinyl alcohol; CEM-SS and PBMCs: Human T-cell lines.

Table 2: Ex Vivo Efficacy of this compound Formulations in Human Tissue Explants
FormulationTissue TypeHIV-1 StrainEfficacy EndpointResultReference
0.25% HEC GelEctocervicalHIV-1BaLp24 antigen levels>1 log reduction[5]
0.25% GelColorectalHIV-1BaLp24 antigen levels2.3 log10 reduction[1]
DuoGel™ (1%)Cervicovaginal & Colonic-p24 antigen levels2-log reduction[6]
Table 3: In Vivo Pharmacokinetics of this compound in Animal Models and Humans
FormulationSpeciesTissue/FluidTime PointMedian Concentration (Range)Reference
1.5% Vaginal FilmPigtail MacaquesVaginal Fluid1 h160.97 (2.73 to 2,104) µg/ml[7]
1.5% Vaginal FilmPigtail MacaquesVaginal Fluid4 h181.79 (1.86 to 15,800) µg/ml[7]
1.5% Vaginal FilmPigtail MacaquesVaginal Fluid24 h484.50 (8.26 to 4,045) µg/ml[7]
1.5% Vaginal FilmPigtail MacaquesVaginal Tissue24 h3.10 (0.03 to 222.58) µg/g[7]
1% Rectal GelHumansRectal Tissue3-5 hExceeded in vitro EC95 (0.07 ng/mg)[8]
1% Rectal GelHumansRectal Tissue24 hRemained above in vitro EC95[8]
1% Rectal GelHumansPlasma & Vaginal Tissue-Below limit of quantitation[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

TZM-bl Reporter Gene Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral agent that is required to inhibit HIV-1 infection by 50% (EC50).

Materials:

  • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).

  • HIV-1 virus stock (e.g., HIV-1BaL).

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin).

  • DEAE-Dextran.

  • Luciferase assay reagent.

  • 96-well microtiter plates.

  • Luminometer.

Procedure:

  • Seed TZM-bl cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.

  • Prepare serial dilutions of this compound in growth medium.

  • Pre-incubate the virus with the serially diluted this compound for 1 hour at 37°C.

  • Remove the culture medium from the cells and add the virus-drug mixture to the wells.

  • Add DEAE-Dextran to each well to a final concentration that enhances viral infectivity without causing cytotoxicity.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, lyse the cells and measure luciferase activity using a luminometer.

  • Calculate the percent inhibition of viral replication for each drug concentration relative to the virus control (no drug).

  • Determine the EC50 value by plotting the percent inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 p24 Antigen ELISA for Ex Vivo Efficacy

This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HIV-1 p24 capsid protein in culture supernatants from ex vivo tissue explant challenges, providing a measure of viral replication.

Materials:

  • HIV-1 p24 ELISA kit (containing capture antibody-coated plates, detection antibody, streptavidin-HRP, substrate, and wash buffer).

  • Culture supernatants from tissue explant cultures.

  • p24 antigen standards.

  • Microplate reader.

Procedure:

  • Add diluted p24 standards and culture supernatant samples to the wells of the anti-p24 antibody-coated microplate.

  • Incubate the plate to allow the p24 antigen to bind to the capture antibody.

  • Wash the plate to remove unbound material.

  • Add the biotinylated detector antibody and incubate to form a sandwich complex.

  • Wash the plate again.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Wash the plate a final time.

  • Add the substrate solution (e.g., TMB) and incubate in the dark to allow for color development.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve from the absorbance values of the p24 standards and use it to calculate the concentration of p24 in the experimental samples.

Ex Vivo Ectocervical/Colorectal Explant Challenge

This model provides a more physiologically relevant system to evaluate the efficacy of microbicide candidates.

Procedure:

  • Obtain fresh human ectocervical or colorectal tissue from biopsies.

  • Dissect the tissue into smaller explants (e.g., 3x3 mm).

  • Place the explants on a support matrix (e.g., gelfoam) in a culture well with the epithelial side facing up.

  • Apply the this compound formulation (or placebo control) to the apical surface of the explants.

  • After a predetermined incubation period, challenge the explants with a known titer of HIV-1.

  • Culture the explants for a period of up to 21 days, collecting the culture supernatant at regular intervals.

  • Quantify the level of HIV-1 replication in the supernatants by measuring p24 antigen levels using an ELISA.

  • Assess tissue viability at the end of the experiment using methods such as the MTT assay or histological analysis.

cluster_0 Preclinical Evaluation Workflow In Vitro Screening In Vitro Screening Formulation Development Formulation Development In Vitro Screening->Formulation Development Promising Candidates Ex Vivo Efficacy Ex Vivo Efficacy Formulation Development->Ex Vivo Efficacy Stable Formulations In Vivo PK/PD & Safety In Vivo PK/PD & Safety Ex Vivo Efficacy->In Vivo PK/PD & Safety Efficacious Formulations Clinical Trials Clinical Trials In Vivo PK/PD & Safety->Clinical Trials Safe & Effective Candidates

Figure 2: General workflow for the preclinical development of a topical microbicide.

Safety and Toxicology

Preclinical safety and toxicology studies are crucial to identify a safe starting dose for human clinical trials and to monitor for potential adverse effects. For this compound, these studies have been conducted in various models:

  • In Vitro Cytotoxicity: this compound has demonstrated a favorable in vitro safety profile with high CC50 values in various cell lines, resulting in a large therapeutic index.[1]

  • Ex Vivo Tissue Viability: Studies using human ectocervical and colorectal explants have shown that this compound formulations do not cause significant tissue damage or inflammation.[5][6]

  • In Vivo Safety: A first-in-human study of a 1% this compound rectal gel found it to be safe and well-tolerated with no significant adverse events or effects on rectal tissue histology.[8] Systemic absorption was not detected.[8] In macaque studies, vaginal application of an this compound film did not disturb the vaginal microflora or pH.[7]

Tissue Explant Tissue Explant Basolateral Compartment Basolateral Compartment Tissue Explant->Basolateral Compartment Apical Application Apical Application Apical Application->Tissue Explant This compound Formulation Supernatant Collection Supernatant Collection Basolateral Compartment->Supernatant Collection Culture Medium HIV-1 Challenge HIV-1 Challenge HIV-1 Challenge->Apical Application p24 ELISA p24 ELISA Supernatant Collection->p24 ELISA Measure Viral Replication

Figure 3: Experimental setup for the ex vivo tissue explant challenge assay.

Conclusion

The preclinical data for this compound strongly support its continued development as a topical microbicide for HIV prevention. Its dual mechanism of action, potent antiviral activity, and favorable safety profile in a variety of in vitro and in vivo models are highly encouraging. The development of multiple formulations, including gels and films, offers flexibility for user preferences and adherence. Further clinical evaluation is warranted to establish the efficacy of this compound in preventing HIV acquisition in humans.

References

IQP-0528: A Technical Guide to a Dual-Acting HIV-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IQP-0528 is a potent pyrimidinedione-based non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1, distinguished by its dual mechanism of action that includes the inhibition of viral entry. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed methodologies for key experimental assays are presented, along with a summary of its known antiviral efficacy and safety profile. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and development of novel antiretroviral agents.

Chemical Structure and Properties

This compound is a synthetic organic molecule belonging to the class of pyrimidinediones. Its chemical structure is characterized by a central pyrimidine ring system with substitutions that are crucial for its antiretroviral activity.

Chemical Structure:

  • IUPAC Name: 1-(cyclopropylmethyl)-6-(3,5-dimethylbenzyl)-5-isopropyl-1H-pyrimidine-2,4-dione

  • SMILES: CC(C)c1c(C(=O)c2cc(C)cc(C)c2)n(CC3CC3)c(=O)[nH]c1=O[1]

  • InChI: InChI=1S/C20H24N2O3/c1-11(2)16-17(18(23)15-8-12(3)7-13(4)9-15)22(10-14-5-6-14)20(25)21-19(16)24/h7-9,11,14H,5-6,10H2,1-4H3,(H,21,24,25)[1]

  • InChIKey: UCOAKFIVSAVHLC-UHFFFAOYSA-N[1]

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₄N₂O₃[1]
Molecular Weight 340.42 g/mol [1]
CAS Number 301297-45-0
Calculated Log P 4.1
Solubility Practically insoluble in water.[2]
Stability Stable in gel formulations under accelerated conditions (50°C) for at least 3 months.[1][3]

Biological Activity and Mechanism of Action

This compound exhibits a potent dual mechanism of action against HIV-1, functioning as both a non-nucleoside reverse transcriptase inhibitor (NNRTI) and a viral entry inhibitor.[4]

Non-Nucleoside Reverse Transcriptase Inhibition

As an NNRTI, this compound binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, leading to the inhibition of its polymerase activity and thereby preventing the conversion of viral RNA into DNA.

HIV-1 Entry Inhibition

In addition to its activity as an NNRTI, this compound also interferes with the initial stages of the viral life cycle by blocking the entry of HIV-1 into host cells. The precise molecular mechanism of entry inhibition is still under investigation, but it is believed to involve interactions with the viral envelope glycoproteins, gp120 or gp41, which are essential for the fusion of the viral and cellular membranes.[5][6][7][8][9]

The HIV-1 entry process is a multi-step cascade involving the sequential interaction of the viral envelope glycoprotein gp120 with the cellular CD4 receptor and a coreceptor, typically CCR5 or CXCR4.[10][11][12][13][14] This is followed by conformational changes in gp41 that mediate membrane fusion. This compound's interference with this process contributes to its overall potent anti-HIV activity.

The following diagram illustrates the established signaling pathway of HIV-1 entry, which is the target of this compound's entry inhibition mechanism.

HIV_Entry_Pathway Figure 1: HIV-1 Entry Signaling Pathway HIV_gp120 HIV-1 gp120 CD4 CD4 Receptor HIV_gp120->CD4 1. Binding Coreceptor CCR5/CXCR4 Coreceptor CD4->Coreceptor 2. Conformational Change & Binding gp41 gp41 Coreceptor->gp41 3. gp41 Unfolding Fusion Membrane Fusion gp41->Fusion 4. Insertion into Cell Membrane Cell_Membrane Host Cell Membrane Viral_Membrane Viral Membrane Entry Viral Entry Fusion->Entry

Caption: A simplified diagram of the HIV-1 entry process.

In Vitro Efficacy

The antiviral activity of this compound has been evaluated in various in vitro assays. A summary of its efficacy is presented in the table below.

AssayCell TypeVirus StrainEC₅₀Reference
Anti-HIV Activity-HIV-10.14 µg/ml (~0.4 µM)[1]
HIV-1 Entry Inhibition--~0.001 µM[3]
Rectal Tissue (ex vivo)Human Rectal Tissue-EC₉₅: 0.07 ng/mg[15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

4.1.1. In Vitro CEM-SS Cell-Based Assay

The CEM-SS cell line is a human T-lymphoblastoid cell line that is highly susceptible to HIV-1 infection and is commonly used for anti-HIV drug screening.[16][17][18][19][20]

Objective: To assess the cytotoxicity of this compound.

Protocol:

  • Cell Culture: Maintain CEM-SS cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

  • Assay Setup: Seed CEM-SS cells in a 96-well plate at a density of 2 x 10⁵ to 10⁶ cells per well.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle).

  • Incubation: Incubate the plate for a predefined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Determine cell viability using a standard method such as the MTT or XTT assay, which measures mitochondrial activity, or a trypan blue exclusion assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

4.1.2. In Vitro Peripheral Blood Mononuclear Cell (PBMC)-Based Assay

PBMCs are primary cells isolated from whole blood and represent a more physiologically relevant model for HIV infection than cell lines.[21][22][23][24]

Objective: To evaluate the cytotoxicity and anti-HIV activity of this compound in primary human cells.

Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Stimulation: Stimulate the isolated PBMCs with phytohemagglutinin (PHA) for 2-3 days to induce T-cell proliferation.

  • Assay Setup: Plate the stimulated PBMCs in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by a known amount of HIV-1.

  • Incubation: Incubate the plate for 7-10 days.

  • Assessment of Viral Replication: Measure the level of HIV-1 replication by quantifying the p24 antigen in the culture supernatant using an ELISA (see section 4.2).

  • Viability Assessment: Assess cell viability in parallel wells without virus infection using a standard viability assay.

  • Data Analysis: Determine the EC₅₀ (the concentration that inhibits viral replication by 50%) and the CC₅₀.

The following diagram illustrates a general workflow for a PBMC-based HIV infectivity assay.

PBMC_Assay_Workflow Figure 2: PBMC HIV Infectivity Assay Workflow Start Start Isolate_PBMC Isolate PBMCs from whole blood Start->Isolate_PBMC Stimulate_PBMC Stimulate PBMCs with PHA Isolate_PBMC->Stimulate_PBMC Plate_Cells Plate stimulated PBMCs Stimulate_PBMC->Plate_Cells Add_Compound Add serial dilutions of this compound Plate_Cells->Add_Compound Add_Virus Add HIV-1 Add_Compound->Add_Virus Incubate Incubate for 7-10 days Add_Virus->Incubate Measure_p24 Measure p24 antigen in supernatant (ELISA) Incubate->Measure_p24 Assess_Viability Assess cell viability (in parallel) Incubate->Assess_Viability Analyze_Data Calculate EC50 and CC50 Measure_p24->Analyze_Data Assess_Viability->Analyze_Data End End Analyze_Data->End

Caption: A typical workflow for a PBMC-based HIV infectivity assay.

HIV-1 p24 Antigen ELISA

The p24 antigen is a core protein of HIV-1, and its detection in cell culture supernatants is a reliable indicator of viral replication.[25][26][27][28][29][30]

Objective: To quantify the amount of HIV-1 in cell culture supernatants.

Protocol:

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.

  • Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) to prevent non-specific binding.

  • Sample Addition: Add cell culture supernatants and a standard curve of known p24 concentrations to the wells.

  • Incubation: Incubate the plate to allow the p24 antigen to bind to the capture antibody.

  • Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the p24 antigen.

  • Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate that binds to the biotinylated detection antibody.

  • Substrate: Add a chromogenic substrate (e.g., TMB) that is converted by HRP to produce a colored product.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of p24 in the samples by interpolating from the standard curve.

Conclusion

This compound is a promising anti-HIV-1 agent with a dual mechanism of action that targets both reverse transcriptase and viral entry. Its potent in vitro efficacy and favorable stability profile make it a strong candidate for further preclinical and clinical development as a topical microbicide for the prevention of HIV-1 transmission. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel antiretroviral compounds.

References

in vitro anti-HIV-1 activity of IQP-0528

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Anti-HIV-1 Activity of IQP-0528

Introduction

This compound is a potent pyrimidinedione-based non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant promise as a microbicide candidate for the prevention of HIV-1 transmission.[1][2] A key feature of this compound is its dual mechanism of action, inhibiting both HIV-1 reverse transcriptase and viral entry.[1] This document provides a comprehensive overview of the , detailing its efficacy across various assays, the experimental protocols used for its evaluation, and its mechanism of action.

Mechanism of Action

This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, NNRTIs bind to an allosteric site on the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[3]

In addition to its well-established role as an NNRTI, studies have shown that this compound also functions as an entry inhibitor.[1][4] This dual mechanism provides a multi-pronged attack on the virus, potentially reducing the likelihood of resistance development and increasing its overall efficacy.

HIV_Lifecycle_and_IQP0528_Target cluster_cell Host Cell (e.g., CD4+ T-cell) Binding 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Binding->ReverseTranscription Integration 3. Integration (Viral DNA into Host DNA) ReverseTranscription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding IQP0528_Entry This compound (Entry Inhibition) IQP0528_Entry->Binding Blocks IQP0528_NNRTI This compound (NNRTI Activity) IQP0528_NNRTI->ReverseTranscription Inhibits HIV1 HIV-1 Virion HIV1->Binding Attachment

Caption: Mechanism of action of this compound against the HIV-1 lifecycle.

Quantitative In Vitro Efficacy

This compound has demonstrated potent anti-HIV-1 activity in the nanomolar range across a variety of in vitro and ex vivo models. Its efficacy is summarized in the table below.

Parameter Value Assay System HIV-1 Strain/Subtype Reference
EC50 ~3 nMTZM-bl cellsNot Specified[1]
EC50 0.2 nMNot SpecifiedHIV-1IIIB[5]
EC50 0.6 - 2 nMCEM-SS cells (CPE assay)Not Specified[4]
EC50 11 - 20 nMPeripheral Blood Mononuclear Cells (PBMCs)Subtype B (HT/92/599)[4]
EC50 2 - 7 nMPeripheral Blood Mononuclear Cells (PBMCs)Subtype C (ZA/97/003)[4]
EC50 0.17 - 2 µMEntry Inhibition AssayNot Specified[4]
EC50 ~0.001 µMEntry Inhibition Assay (0.25% this compound in 3.0% HEC gel)Not Specified[2][6]
EC95 0.07 ng/mg (~206 nM)In vitro assay with simulated seminal fluidNot Specified[5][7]
ED50 ~32 nMTZM-bl cells (in combination gel with Tenofovir)Not Specified[1]
Therapeutic Index >2,500Not SpecifiedHIV-1IIIB[5]

EC50 (50% Effective Concentration): The concentration of a drug that inhibits 50% of the viral replication. ED50 (50% Effective Dose): The dose of a drug that produces 50% of its maximum response. EC95 (95% Effective Concentration): The concentration of a drug that inhibits 95% of the viral replication. Therapeutic Index: The ratio of the toxic dose to the therapeutic dose of a drug.

Combination Antiviral Activity

When combined with the nucleotide reverse transcriptase inhibitor (NRTI) Tenofovir (TFV), this compound exhibits additive to synergistic activity against primary HIV-1 isolates in vitro.[1] In a combination gel formulation, the presence of this compound increased the apparent potency of TFV by approximately 100-fold.[1] This synergistic interaction is advantageous for microbicide development, as combination therapies are likely to be more potent and present a higher barrier to the development of drug resistance.[1][8]

Experimental Protocols

The in vitro anti-HIV-1 activity and safety of this compound have been evaluated using a range of standard and specialized assays.

Antiviral Activity Assays
  • TZM-bl Cell Assay: This is a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains integrated copies of the HIV-1 LTR promoter driving the expression of luciferase and β-galactosidase. Upon HIV-1 entry and Tat expression, the LTR is activated, leading to the production of the reporter enzymes. Antiviral activity is quantified by measuring the reduction in reporter gene expression in the presence of the drug compared to a virus-only control.[1]

  • CEM-SS Cytopathic Effect (CPE) Assay: CEM-SS cells are a human T-lymphoblastoid cell line highly susceptible to HIV-1 infection. The assay measures the ability of a compound to protect cells from the cytopathic effects (e.g., cell death, syncytia formation) induced by the virus. Cell viability is typically measured using a colorimetric reagent like XTT.[4]

  • Peripheral Blood Mononuclear Cell (PBMC) Assay: Primary PBMCs are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and IL-2 before being infected with HIV-1. This system provides a more physiologically relevant model of infection. Antiviral efficacy is determined by measuring the reduction of a viral marker, such as p24 antigen, in the culture supernatant.[4]

  • Ex Vivo Ectocervical and Colorectal Tissue Explant Models: These models use fresh human tissue cultured in the laboratory to assess the safety and efficacy of microbicide candidates in a setting that closely mimics the mucosal environment. Tissues are exposed to the drug formulation and then challenged with HIV-1. Efficacy is measured by the reduction in HIV-1 p24 antigen release into the culture medium over time.[1][6]

Antiviral_Assay_Workflow Start Start SeedCells 1. Seed Target Cells (e.g., TZM-bl, PBMCs) Start->SeedCells AddDrug 2. Add Serial Dilutions of this compound SeedCells->AddDrug AddVirus 3. Add HIV-1 Stock AddDrug->AddVirus Incubate 4. Incubate (e.g., 48 hours to 21 days) AddVirus->Incubate Measure 5. Measure Viral Activity (e.g., Luciferase, p24 ELISA, CPE) Incubate->Measure Analyze 6. Analyze Data (Calculate EC50) Measure->Analyze End End Analyze->End

Caption: Generalized workflow for in vitro HIV-1 antiviral activity assays.

Cytotoxicity Assays

  • MTT Assay: This colorimetric assay is used to assess cell viability and proliferation. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength.[1] This method is used to determine the 50% cytotoxic concentration (CC50) of a compound.

Cytotoxicity_Assay_Workflow Start Start SeedCells 1. Seed Cells in Microplate Start->SeedCells AddDrug 2. Add Serial Dilutions of this compound SeedCells->AddDrug Incubate 3. Incubate (e.g., 24-72 hours) AddDrug->Incubate AddReagent 4. Add Viability Reagent (e.g., MTT, XTT) Incubate->AddReagent Incubate2 5. Incubate (Allow for color development) AddReagent->Incubate2 Measure 6. Measure Absorbance (Spectrophotometer) Incubate2->Measure Analyze 7. Analyze Data (Calculate CC50) Measure->Analyze End End Analyze->End

Caption: Generalized workflow for a colorimetric cytotoxicity assay (e.g., MTT).

Conclusion

This compound is a highly potent anti-HIV-1 agent with a favorable in vitro profile. Its dual mechanism as both a non-nucleoside reverse transcriptase inhibitor and an entry inhibitor, combined with its nanomolar efficacy and synergistic activity with other antiretrovirals, makes it a strong candidate for continued development, particularly in topical microbicide formulations for HIV-1 prevention. The comprehensive testing in various cell-based and tissue-based models provides a solid foundation for its potential clinical application.

References

Delving into the Therapeutic Window of IQP-0528: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the therapeutic window for IQP-0528, a promising pyrimidinedione non-nucleoside reverse transcriptase inhibitor (NNRTI) with a dual mechanism of action against HIV-1. By examining preclinical and early clinical data, this document outlines the efficacy, safety, and pharmacokinetic profiles that define its potential for effective and safe use as a topical microbicide for HIV prevention.

Executive Summary

This compound has demonstrated a wide therapeutic index in preclinical and Phase 1 human studies, characterized by potent antiviral activity at concentrations that are well-tolerated locally and exhibit no systemic absorption.[1][2] As a dual-acting NNRTI, it inhibits both viral entry and reverse transcription.[1] Various formulations, including gels, intravaginal rings (IVRs), and films, have been developed to deliver this compound directly to mucosal sites of potential HIV transmission.[3][4][5][6][7] The therapeutic window is primarily defined by achieving local tissue concentrations significantly above the in vitro 90% and 95% effective concentrations (EC90 and EC95) required to inhibit HIV-1, while avoiding local or systemic toxicity. First-in-human studies of a 1% this compound rectal gel have confirmed its safety, with no systemic absorption and only one mild adverse event attributed to the product.[1][2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data that define the therapeutic window of this compound across various studies and formulations.

Table 1: In Vitro Efficacy of this compound Against HIV-1

ParameterValueCell/Assay TypeReference
EC50 ~3 nMTZM-bl cell assay[9]
EC50 0.14 µg/mL (for 0.25% this compound in 3.0% HEC gel)In vitro HIV-1 entry inhibition assay[5][6][10]
EC95 0.07 ng/mgIn vitro against HIV-1 (in simulated seminal fluid)[1][2]
IC90 146 ng/mL (0.146 µg/mL)In vitro[3][4]
Potency (vs. Tenofovir) ~1000-fold more potentTZM-bl cell assay[9]

Table 2: Pharmacokinetic Profile of this compound in Preclinical and Clinical Studies

Formulation & Study TypeTissue/FluidTime PointMedian Concentration (Range)Reference
1% Rectal Gel (Human, Single Dose) Rectal Tissue3-5 hours4,914 ng/mg (1,682–5,135 ng/mg)[1]
Rectal Tissue24-26 hours5.4 ng/mg (3.5–11.2 ng/mg)[1]
PlasmaMultipleBelow Limit of Quantitation[1][2]
Vaginal TissueMultipleBelow Limit of Quantitation[1][2]
1.5% Vaginal Film (Macaque) Vaginal Fluid1 hour160.97 µg/mL (2.73–2,104 µg/mL)[4]
Vaginal Fluid4 hours181.79 µg/mL (1.86–15,800 µg/mL)[4]
Vaginal Fluid24 hours484.50 µg/mL (8.26–4,045 µg/mL)[4]
Vaginal Tissue24 hours3.10 µg/g (0.03–222.58 µg/g)[4]
Intravaginal Ring (Macaque, 30-day) Vaginal FluidIn vivoConcentrations well in excess of EC90[3]

Table 3: Pharmacodynamic and Safety Profile of this compound

Formulation & Study TypeEndpointResultReference
1% Rectal Gel (Human, Single Dose) Ex vivo HIV Challenge (p24 antigen)Significant reduction at 3-5 hours (p=0.05)[1][2][8]
Ex vivo HIV Challenge (p24 antigen)No significant reduction at 24-26 hours (p=0.75)[1][2][8]
SafetyDetermined to be safe, one mild event attributed to product, no effects on rectal tissue histology.[1][2][8]
0.25% Gel (Ex vivo) Colorectal Tissue Viability (MTT Assay)No alteration in tissue viability.[9]
Colorectal Tissue Efficacy2.3 log10 reduction of HIV-1 p24.[9]
0.25% Gel in 3.0% HEC (In vitro/Ex vivo) Cell Viability & Inflammatory ResponseNo significant loss in cell viability or significant inflammatory response.[5][6]
Cervical Explant EfficacyComplete protection against HIV infection.[5][6][10]

Mechanism of Action and Signaling Pathways

This compound functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) with a dual mechanism of action. It not only inhibits the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA, but also prevents the virus from entering target cells.[1]

IQP-0528_Mechanism_of_Action cluster_0 HIV-1 Lifecycle Inhibition HIV_Virion HIV-1 Virion Viral_Entry Viral Entry HIV_Virion->Viral_Entry Target_Cell Target Cell (e.g., CD4+ T-cell) IQP_0528 This compound IQP_0528->Viral_Entry Inhibits Reverse_Transcription Reverse Transcription (RNA -> DNA) IQP_0528->Reverse_Transcription Inhibits Viral_Entry->Reverse_Transcription Viral RNA Viral_Integration Viral DNA Integration Reverse_Transcription->Viral_Integration Viral DNA Progeny_Virions New HIV Virions Viral_Integration->Progeny_Virions

Caption: Dual mechanism of action of this compound against HIV-1.

Experimental Protocols

Detailed experimental protocols are proprietary to the conducting research institutions. However, the methodologies employed in the key studies are described below.

First-In-Human Rectal Gel Study (NCT03082690)
  • Study Design: A Phase 1, single-dose, open-label study involving seven HIV-1-negative participants who received one 10 mL rectal dose of radiolabeled 1% this compound gel.[2][8]

  • Safety Assessment: Monitoring of adverse events and assessment of rectal tissue histology.[1][2]

  • Pharmacokinetics (PK):

    • Sample Collection: Plasma, rectal, and vaginal tissue samples were collected.[1][2]

    • Analysis: this compound concentrations were measured, though the specific analytical method (e.g., LC-MS/MS) is not detailed in the abstract.

  • Pharmacodynamics (PD):

    • Method: Ex vivo HIV challenge of rectal tissue obtained from participants.[1][2]

    • Endpoint: Measurement of p24 antigen reduction at 3-5 hours and 24-26 hours post-dose compared to baseline.[1][2][8]

  • Colorectal Distribution:

    • Method: Single-photon emission computed tomography/computed tomography (SPECT/CT) imaging was used to visualize the distribution of the radiolabeled gel.[1][2][8]

Human_Rectal_Gel_Workflow Dosing Administer 10mL Rectal Dose of 1% this compound Gel Safety Monitor Adverse Events & Assess Rectal Histology Dosing->Safety PK Pharmacokinetic Sampling (Plasma, Rectal & Vaginal Tissue) Dosing->PK PD Pharmacodynamic Assessment (Ex vivo HIV Challenge of Rectal Tissue) Dosing->PD Imaging SPECT/CT Imaging of Gel Distribution Dosing->Imaging Analysis Analyze Drug Concentrations, p24 Reduction & Safety Data Safety->Analysis PK->Analysis PD->Analysis Ex_Vivo_Colorectal_Tissue_Protocol cluster_safety Safety Assessment cluster_efficacy Efficacy Assessment Apply_Gel_Safety Apply Diluted Gel to Apical Surface (24h) Assess_Viability Assess Viability (MTT Assay) & Histology Apply_Gel_Safety->Assess_Viability Apply_Gel_Virus Apply Gel + HIV-1 to Apical Surface (Overnight) Culture Wash and Culture Tissue (3 weeks) Apply_Gel_Virus->Culture Analyze_p24 Measure p24 in Supernatant (ELISA) Culture->Analyze_p24

References

IQP-0528 and HIV-1: An Analysis of the Publicly Available Resistance Profile Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation into the development of IQP-0528 as a promising non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 prevention, a detailed public record of its resistance profile remains elusive. Comprehensive searches of scientific literature and databases have not yielded specific studies on the selection and characterization of HIV-1 resistance to this particular compound. Therefore, a quantitative analysis of resistance mutations, their impact on drug susceptibility, and the experimental protocols used to determine these parameters cannot be provided at this time.

This compound, a pyrimidinedione analog, has been noted for its dual mechanism of action, which includes both reverse transcriptase inhibition and entry inhibition. This dual activity suggests a potentially higher genetic barrier to the development of resistance compared to traditional NNRTIs that target only one step of the viral life cycle. However, without specific in vitro evolution and resistance profiling studies, this remains a theoretical advantage.

Research on other NNRTIs has established common resistance pathways involving mutations within the NNRTI binding pocket of the reverse transcriptase enzyme. Key mutations such as K103N, Y181C, and G190A are frequently observed with first-generation NNRTIs and can lead to broad cross-resistance within the class. It is plausible that this compound, as an NNRTI, could be susceptible to some of these mutations, but the extent of this and the potential for unique resistance pathways are unknown.

To provide a framework for understanding how such a resistance profile would be determined, a general experimental workflow is outlined below. This workflow is based on standard methodologies used in the field of antiretroviral drug resistance research.

General Experimental Workflow for Determining Antiviral Resistance

The process of identifying and characterizing drug resistance in HIV-1 is a multi-step process that involves both in vitro cell culture experiments and detailed molecular analysis.

experimental_workflow cluster_virus_culture Virus Culture & Selection cluster_analysis Genotypic & Phenotypic Analysis start Wild-Type HIV-1 Strain culture Culture in presence of escalating concentrations of this compound start->culture Introduce Drug breakthrough Monitor for viral breakthrough (p24 antigen levels) culture->breakthrough Monitor isolate Isolate and expand resistant virus population breakthrough->isolate Select sequence Sequence Reverse Transcriptase and other relevant genes isolate->sequence Analyze Genome identify_mutations Identify mutations in resistant virus compared to wild-type sequence->identify_mutations Compare phenotype Determine fold-change in EC50 for mutant vs. wild-type virus identify_mutations->phenotype Characterize Phenotype cross_resistance Assess cross-resistance to other NNRTIs phenotype->cross_resistance Assess Spectrum

Figure 1. A generalized workflow for the in vitro selection and characterization of HIV-1 resistance to an antiretroviral drug.

In the absence of specific data for this compound, this guide serves to highlight the critical need for such studies to be conducted and published. A thorough understanding of the resistance profile of this compound is essential for its continued development and for positioning it effectively within future HIV-1 prevention and treatment strategies. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap to fully elucidate the potential of this promising antiretroviral candidate.

Methodological & Application

Application Notes and Protocols for IQP-0528 Gel Formulation for Vaginal Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQP-0528 is a pyrimidinedione analog that has demonstrated potent anti-HIV activity through a dual mechanism of action, functioning as both a non-nucleoside reverse transcriptase inhibitor (NNRTI) and an entry inhibitor.[1] Its development as a topical microbicide for vaginal delivery aims to provide a female-controlled method for preventing HIV transmission. This document provides detailed application notes and protocols for the formulation, in vitro characterization, and preclinical evaluation of an this compound vaginal gel. Two primary gel formulations have been investigated: a 3.0% hydroxyethyl cellulose (HEC) formulation and a 0.65% Carbopol formulation.[2][3] The HEC-based gel was identified as a lead formulation for further safety and efficacy evaluations.[2][3][4]

Data Presentation

Table 1: this compound Gel Formulations
Formulation Component3.0% HEC Gel0.65% Carbopol Gel
Active Ingredient This compound (0.25% w/w)This compound (0.25% w/w)
Gelling Agent Hydroxyethyl cellulose (3.0% w/w)Carbopol 974P (0.65% w/w)
Solvent/Vehicle Deionized WaterDeionized Water
Other Excipients Glycerin, Propylene Glycol (typical)Triethanolamine (for neutralization)
Table 2: In Vitro Efficacy of 3.0% HEC this compound Gel
AssayEndpointResult
HIV-1 Entry InhibitionEC₅₀0.14 µg/mL of gel in culture media (~0.001 µM this compound)[2][4][5]
Polarized Cervical Explant AssayHIV-1 p24gag ReductionComplete protection against HIV infection[2][3][4]
Colorectal Tissue Explant AssayHIV-1 p24 Reduction2.3 log₁₀ reduction in supernatant (p < .05)[1]
Table 3: Pharmacokinetic Parameters of 1% this compound Gel (Rectal Administration in Humans)
ParameterTissueMedian ConcentrationTime Post-Dose
This compound Concentration Rectal Tissue>0.07 ng/mg (EC₉₅)3-5 hours
Rectal Tissue>0.07 ng/mg (EC₉₅)24 hours
PlasmaBelow Limit of QuantitationNot Applicable
Vaginal TissueBelow Limit of QuantitationNot Applicable
Note: This data is from a first-in-human study of a 1% this compound gel administered rectally, providing insights into in vivo performance.[6]

Experimental Protocols

Preparation of 3.0% Hydroxyethyl Cellulose (HEC) Gel with 0.25% this compound

This protocol describes the preparation of a 100g batch of 3.0% HEC gel containing 0.25% this compound.

Materials:

  • This compound powder (0.25 g)

  • Hydroxyethyl cellulose (HEC) (3.0 g)

  • Glycerin (e.g., 10 g)

  • Propylene glycol (e.g., 5 g)

  • Deionized water (q.s. to 100 g)

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Analytical balance

Protocol:

  • Weigh all components accurately.

  • In a beaker, disperse the HEC in the glycerin and propylene glycol with stirring to form a smooth paste. This prevents clumping when water is added.

  • In a separate beaker, dissolve the this compound in a portion of the deionized water. Gentle heating may be required depending on the solubility characteristics.

  • Gradually add the remaining deionized water to the HEC paste while stirring continuously with a magnetic stirrer.

  • Once the HEC is fully hydrated and a homogenous gel is formed, slowly add the this compound solution to the gel with continuous stirring.

  • Continue stirring until the this compound is uniformly dispersed throughout the gel.

  • Allow the gel to stand for a sufficient time to allow any entrapped air bubbles to escape.

  • Store the final gel in an airtight container at the appropriate temperature.

In Vitro Release Testing of this compound from Vaginal Gel

This protocol outlines a method for assessing the in vitro release of this compound from the gel formulation using a vertical diffusion cell (Franz cell) system.[7][8]

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., Nylon)[7]

  • Receptor medium (e.g., simulated vaginal fluid or a buffer that ensures sink conditions)

  • HPLC system with UV detection

  • Water bath or heating block to maintain 37°C

  • Magnetic stirrer and micro-stir bars for receptor chambers

  • Syringes and needles for sampling

Protocol:

  • Prepare the receptor medium and degas it to remove dissolved air.

  • Assemble the Franz diffusion cells, ensuring the synthetic membrane is properly mounted between the donor and receptor chambers.

  • Fill the receptor chambers with the receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place a micro-stir bar in each receptor chamber.

  • Place the cells in a water bath or heating block set to maintain the membrane temperature at 37°C. Start the magnetic stirrer for the receptor chambers.

  • Accurately apply a known quantity of the this compound gel to the surface of the membrane in the donor chamber.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor medium from the sampling arm of each cell.[2]

  • Immediately replenish the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of this compound released per unit area over time.

HPLC Analysis of this compound

This protocol provides a general framework for the HPLC analysis of this compound. The specific parameters should be optimized and validated.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 Series or equivalent with a UV detector.[2]

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5.0 µm).

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 65:35 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 267 nm.[2]

  • Injection Volume: 20 µL.

  • Run Time: Approximately 12 minutes.[2]

Protocol:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or mobile phase).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Prepare the samples collected from the in vitro release study, diluting them with the mobile phase if necessary to fall within the calibration range.

  • Inject the standards and samples onto the HPLC system.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

MTT Assay for In Vitro Cytotoxicity Assessment

This protocol is for assessing the potential cytotoxicity of the this compound gel on vaginal epithelial cells or other relevant cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

Materials:

  • 96-well cell culture plates

  • Vaginal epithelial cell line (e.g., VK2/E6E7) or other appropriate cells

  • Complete cell culture medium

  • This compound gel and placebo gel

  • Positive control for cytotoxicity (e.g., nonoxynol-9)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound gel and placebo gel in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test articles, placebo, and controls.

  • Incubate the plate for a specified exposure time (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Ex Vivo HIV-1 Infectivity Assay using Polarized Cervical Explants

This protocol describes a method to evaluate the efficacy of the this compound gel in preventing HIV-1 infection in a more physiologically relevant ex vivo model.[11][12][13][14][15]

Materials:

  • Fresh human cervical tissue obtained with appropriate ethical approval

  • Culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics)

  • HIV-1 viral stock (e.g., HIV-1BaL)

  • This compound gel and placebo gel

  • Collagen sponge rafts or other suitable support for air-liquid interface culture

  • 12- or 24-well culture plates

  • p24 ELISA kit

Protocol:

  • Process the cervical tissue under sterile conditions to obtain mucosal explants of approximately 2-3 mm³.

  • Place the explants on collagen sponge rafts in culture plates with the epithelial side facing up, creating an air-liquid interface. Add culture medium to the basolateral compartment.

  • Dilute the this compound gel and placebo gel (e.g., 1:5) in culture medium.[3]

  • Mix the diluted gels with the HIV-1 viral stock.

  • Apply the gel-virus mixture to the apical surface of the cervical explants. Include controls with virus only and untreated explants.

  • Incubate the explants overnight (approximately 18 hours).[3]

  • Thoroughly wash the explants to remove the gel and unbound virus.

  • Culture the explants for up to 21 days, collecting the basolateral medium and replenishing it with fresh medium every 3-4 days.[3]

  • Store the collected supernatants at -80°C.

  • At the end of the culture period, measure the concentration of HIV-1 p24 antigen in the supernatants using an ELISA kit to determine the extent of viral replication.

  • The tissue can also be fixed and processed for immunohistochemistry to detect infected cells.

Visualizations

IQP_0528_MOA cluster_virus HIV-1 Virion cluster_cell Host CD4+ T-Cell cluster_inhibition This compound Inhibition HIV HIV-1 gp120 gp120 RT Reverse Transcriptase CD4 CD4 Receptor gp120->CD4 1. Binding RNA Viral RNA Inhibition2 Reverse Transcription Inhibition RT->Inhibition2 Binds to NNRTI Pocket CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding Cytoplasm Cytoplasm CCR5->Cytoplasm 3. Fusion & Entry IQP0528 This compound Inhibition1 Entry Inhibition IQP0528->Inhibition1 IQP0528->Inhibition2 Inhibition1->CCR5 Inhibition2->RT Inhibits Activity

Caption: Dual mechanism of action of this compound against HIV-1.

Gel_Development_Workflow Formulation Gel Formulation (HEC or Carbopol based) Physicochem Physicochemical Characterization (Viscosity, pH, Stability) Formulation->Physicochem InVitroRelease In Vitro Release Testing (Franz Diffusion Cell) Formulation->InVitroRelease Safety In Vitro Safety/ Toxicity Assessment (MTT Assay) Formulation->Safety Efficacy In Vitro/Ex Vivo Efficacy (HIV Entry & Explant Assays) Formulation->Efficacy Lead Lead Formulation Selection Physicochem->Lead InVitroRelease->Lead HPLC Quantification InVitroRelease->HPLC HPLC Analysis Safety->Lead Efficacy->Lead InVivo In Vivo Studies (Animal Models/Clinical Trials) Lead->InVivo

Caption: Workflow for the development and evaluation of this compound vaginal gel.

References

Application Notes and Protocols for the Development of IQP-0528 Quick-Dissolving Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development, characterization, and evaluation of quick-dissolving films containing IQP-0528, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with a dual mechanism of action for the prevention of HIV infection.[1][2] The protocols detailed below are based on published preclinical studies and are intended to guide researchers in the formulation and testing of similar vaginal drug delivery systems.

Introduction to this compound and Quick-Dissolving Films

This compound is a pyrimidinedione analog with a dual mechanism of action against HIV-1, functioning as both a reverse transcriptase inhibitor and an entry inhibitor.[3] Quick-dissolving films are a promising solid dosage form for vaginal drug delivery due to their discreetness, ease of use, and potential for improved user adherence compared to gels.[4] Polymeric films, primarily composed of polyvinyl alcohol (PVA), have been successfully formulated to deliver this compound.[2] These films are designed to disintegrate rapidly upon contact with vaginal fluid, releasing the active pharmaceutical ingredient (API) to provide protection against HIV infection.

Physicochemical and Pharmacokinetic Properties

This compound films have been characterized for their physical properties, in vitro drug release, and in vivo pharmacokinetics in a macaque model. The data presented in the following tables summarize the key findings from these studies.

Table 1: Physicochemical Properties of this compound Quick-Dissolving Films [1]

ParameterValue
Appearance Opaque white, smooth, and pliable
Mass (mg) 235 ± 4
Thickness (mm) 0.22 ± 0.01
Water Content (%) 4.635 ± 0.049
Tensile Strength (N) 9.675 ± 0.330
Puncture Strength (N) 6.710 ± 0.454
Visual Disintegration Time (min) 8.6 ± 1.5

Table 2: In Vitro Drug Release from this compound Films

Time Point0.1% (w/w) this compound Film Cumulative Release (%)[2]1.5% (w/w) this compound Film Cumulative Release (%)[1]
10 min > 50Not Reported
30 min ~ 10090.25 ± 2.32
1 hour Not ReportedComplete Drug Recovery

Table 3: Pharmacokinetics of 1.5% (w/w) this compound Unencapsulated Film in Pigtail Macaques (Median Values) [1][4]

Time PointVaginal Fluid Concentration (µg/mL)Vaginal Tissue Concentration (µg/g)
1 hour 160.97Not Reported
4 hours 181.79Not Reported
24 hours 484.503.10

Experimental Protocols

The following protocols describe the methods for the preparation and evaluation of this compound quick-dissolving films.

This protocol is a representative method for the preparation of PVA-based quick-dissolving films using the solvent casting technique.[2][5]

Materials:

  • Polyvinyl alcohol (PVA)

  • This compound

  • Plasticizer (e.g., glycerol, polyethylene glycol)

  • Deionized water

  • Magnetic stirrer with hot plate

  • Casting mold (e.g., petri dish)

  • Drying oven

Procedure:

  • Prepare a PVA solution (e.g., 10% w/w) by slowly adding PVA powder to rapidly stirred, heated (85-90 °C) deionized water. Continue stirring until a clear solution is formed.[5]

  • Allow the PVA solution to cool to room temperature.

  • In a separate container, dissolve the desired amount of this compound and a suitable plasticizer in a small amount of the PVA solution.

  • Add the drug-plasticizer mixture to the bulk PVA solution and stir until a homogenous mixture is obtained.

  • Pour the resulting solution into a casting mold, ensuring a uniform thickness.

  • Dry the cast film in a drying oven at a controlled temperature (e.g., 40-60 °C) until all the solvent has evaporated.

  • Once dried, carefully peel the film from the mold and cut it into the desired dimensions.

This protocol describes the in vitro release of this compound from the quick-dissolving films using a USP 4 apparatus.[1]

Materials:

  • USP 4 Dissolution Apparatus (Sotax CP 7 or equivalent)

  • This compound quick-dissolving film

  • Dissolution medium: 10% acetonitrile in Dulbecco's phosphate-buffered saline (pH 7.0)[1]

  • HPLC system for drug quantification

Procedure:

  • Set up the USP 4 apparatus with the specified dissolution medium.

  • Set the flow rate to 15 mL/min and the temperature to 37°C.[1]

  • Place the this compound film in the dissolution cell.

  • Collect samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 60 minutes).

  • Analyze the collected samples for this compound content using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

This protocol is a general representation of an in vitro assay to determine the anti-HIV-1 activity of this compound released from the films. The films have been shown to be non-toxic in CEM-SS and PBMC cell-based assays and demonstrated sub-nanomolar efficacy against HIV-1 infection.[2]

Materials:

  • CEM-SS or peripheral blood mononuclear cells (PBMCs)

  • HIV-1 viral stock

  • Cell culture medium and supplements

  • This compound film eluates (prepared by dissolving the film in culture medium)

  • 96-well cell culture plates

  • p24 antigen ELISA kit or similar method for quantifying viral replication

Procedure:

  • Prepare serial dilutions of the this compound film eluates in cell culture medium.

  • Seed the target cells (CEM-SS or PBMCs) in a 96-well plate.

  • Add the serially diluted film eluates to the cells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the plates for a specified period (e.g., 5-7 days).

  • At the end of the incubation period, collect the cell culture supernatant.

  • Quantify the amount of HIV-1 replication by measuring the p24 antigen concentration in the supernatant using an ELISA kit.

  • Determine the 50% effective concentration (EC50) of the this compound film.

Visualizations

The following diagrams illustrate the dual mechanism of action of this compound and a typical experimental workflow for the development and testing of the quick-dissolving films.

HIV_Lifecycle_IQP0528_MOA cluster_host_cell Host Cell (CD4+ T-cell) cluster_entry 1. Entry cluster_replication 2. Reverse Transcription cluster_integration 3. Integration cluster_assembly 4. Assembly & Budding Binding Binding & Fusion RT Reverse Transcription Binding->RT Integration Integration RT->Integration Assembly Assembly & Budding Integration->Assembly HIV HIV Virion HIV->Binding IQP0528_entry This compound (Entry Inhibition) IQP0528_entry->Binding Blocks IQP0528_RT This compound (NNRTI) IQP0528_RT->RT Inhibits

Caption: Dual mechanism of action of this compound in the HIV-1 lifecycle.

Film_Development_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Biological Evaluation A Polymer & Excipient Selection B Solvent Casting Process Optimization A->B C This compound Film Fabrication B->C D Physical Properties (Thickness, Tensile Strength) C->D E In Vitro Dissolution & Drug Release C->E F Stability Studies C->F G In Vitro Anti-HIV Efficacy E->G H In Vitro Toxicity Assays G->H I In Vivo Pharmacokinetics (Macaque Model) H->I

Caption: Experimental workflow for this compound quick-dissolving film development.

References

Application Note: A Validated HPLC Method for the Quantification of IQP-0528 in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of IQP-0528 in various pharmaceutical formulations. This compound is a promising pyrimidinedione analog investigated as a topical microbicide for the prevention of HIV transmission. The described method is crucial for formulation development, quality control, and stability testing of this compound-containing products. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, ensuring high resolution and sensitivity for accurate quantification. This document provides comprehensive experimental protocols, data presentation, and visual diagrams to aid researchers, scientists, and drug development professionals in implementing this analytical procedure.

Introduction

This compound is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with a dual mechanism of action against HIV-1.[1] Its development into effective topical formulations, such as gels and films, necessitates a precise and accurate analytical method for the quantification of the active pharmaceutical ingredient (API).[2][3] High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high sensitivity, specificity, and reproducibility. This application note presents a validated HPLC method suitable for determining the concentration of this compound in complex formulation matrices.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Sample formulations (e.g., vaginal gel, film)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • Photodiode array (PDA) or UV-Vis detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A previously developed stability-indicating HPLC method is referenced for the determination of this compound content.[4] Based on typical methods for pyrimidinedione analogs and other antiretrovirals, the following conditions are proposed:

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-30 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 265 nm
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in methanol and make up to the mark.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will vary depending on the formulation.

For Gel Formulations:

  • Accurately weigh an amount of gel equivalent to approximately 1 mg of this compound into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the gel and extract the drug.

  • Allow the solution to cool to room temperature and make up to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

For Film Formulations:

  • Accurately weigh a portion of the film and place it in a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate until the film is completely dissolved.

  • Allow the solution to cool to room temperature and make up to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo formulation.

  • Linearity: The linearity of the method should be established by analyzing a series of standard solutions at different concentrations. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The accuracy of the method should be determined by recovery studies. A known amount of this compound standard should be spiked into a placebo formulation at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision: The precision of the method should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) for replicate injections should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables.

Table 1: Linearity of this compound

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) [Insert Value]

Table 2: Accuracy (Recovery) of this compound from a Gel Formulation

Spiked Level (%)Amount Added (µg)Amount Recovered (µg)Recovery (%)
80[Insert Data][Insert Data][Insert Data]
100[Insert Data][Insert Data][Insert Data]
120[Insert Data][Insert Data][Insert Data]
Mean Recovery (%) [Insert Value]

Table 3: Precision of the HPLC Method

Repeatability (Intra-day)Intermediate Precision (Inter-day)
Mean Area [Insert Data][Insert Data]
SD [Insert Data][Insert Data]
RSD (%) [Insert Value] [Insert Value]

Visualizations

HPLC_Workflow cluster_hplc Chromatographic Separation prep Sample Preparation (Extraction/Dissolution) filt Filtration (0.45 µm Syringe Filter) prep->filt Extract hplc HPLC System filt->hplc Inject col C18 Column det UV Detector (265 nm) col->det Elution data Data Acquisition & Processing det->data Signal quant Quantification data->quant Peak Area Method_Validation method Validated HPLC Method spec Specificity method->spec lin Linearity method->lin acc Accuracy method->acc prec Precision method->prec lod_loq LOD & LOQ method->lod_loq rob Robustness method->rob

References

Application Note: Quantitative Analysis of IQP-0528 in Tissue Homogenates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

IQP-0528 is a promising pyrimidinedione-based non-nucleoside reverse transcriptase inhibitor (NNRTI) being developed for pre-exposure prophylaxis (PrEP) against HIV-1.[1] To evaluate its efficacy and pharmacokinetic profile, it is crucial to have a robust and sensitive analytical method for the quantification of this compound in various biological matrices, including tissue homogenates. This document provides a detailed protocol for the extraction and LC-MS/MS analysis of this compound from tissue samples, based on findings from preclinical and clinical studies.

Quantitative Data Summary

The following tables summarize the concentrations of this compound measured in rectal and vaginal tissues from human and non-human primate studies.

Table 1: this compound Concentrations in Human Rectal Tissue Following a Single 10 mL Rectal Dose of a 1% Gel [2]

Time Post-DoseMedian Concentration (ng/mg)Interquartile Range (IQR) (ng/mg)
3–5 hours4,9141,682–5,135
24–26 hours5.43.5–11.2

In this first-in-human study, all plasma and vaginal tissue concentrations were below the limit of quantitation.[3][4]

Table 2: this compound Concentrations in Pigtail Macaque Vaginal Tissue and Fluid Following a Single Vaginal Film Application [5][6]

Time Post-ApplicationMedian Vaginal Fluid Concentration (µg/mL)Range (µg/mL)Median Vaginal Tissue Concentration at 24h (µg/g)Range (µg/g)
1 hour160.972.73–2,104--
4 hours181.791.86–15,800--
24 hours484.508.26–4,0453.100.03–222.58

These studies demonstrate that local application of this compound can achieve tissue concentrations well above the in vitro EC95 (0.07 ng/mg) and IC90 (0.146 µg/mL) required for anti-HIV activity.[3][6]

Experimental Protocols

1. Tissue Sample Homogenization and Extraction

This protocol is a representative procedure based on established methods for tissue sample preparation for mass spectrometry analysis.[7][8][9][10]

Materials:

  • Tissue samples (frozen at -80°C)

  • Homogenization Buffer (e.g., RIPA Lysis Buffer or 8M Urea Lysis Buffer)

  • Bead mill homogenizer with ceramic beads

  • Microcentrifuge tubes

  • Centrifuge (capable of 14,000 x g and 4°C)

  • Sonicator

  • Protein precipitation solution (e.g., ice-cold acetonitrile or methanol)

  • Internal Standard (IS) solution (a structural analog of this compound)

Procedure:

  • Pre-cool all equipment and solutions.

  • Weigh a frozen tissue sample (approximately 20-30 mg).

  • Place the tissue in a bead mill tube containing ceramic beads and 500 µL of ice-cold homogenization buffer.

  • Homogenize the tissue using a bead mill (e.g., FastPrep-24™) at a specified speed and duration (e.g., 4.5 m/s for 40 seconds, repeated twice) at 4°C.[8]

  • If the lysate is viscous due to nucleic acids, sonicate the sample on ice.[10]

  • Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.[11]

  • Transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Add the internal standard to the supernatant.

  • To precipitate proteins, add 3 volumes of ice-cold acetonitrile to the supernatant.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the analyte (this compound) and internal standard, and transfer it to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the quantification of small molecules like this compound. The measurements are typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which is known for its high selectivity and sensitivity.[12]

Liquid Chromatography (LC) Parameters:

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: Hold at 5% B (re-equilibration)

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific values would be determined during method development)

    • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z

  • Key Settings:

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 60 psi

    • Curtain Gas: 35 psi

    • Temperature: 500°C

    • IonSpray Voltage: 5500 V

Data Analysis:

  • The concentration of this compound in the tissue homogenate is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve generated from samples with known concentrations of this compound.

Visualizations

Experimental Workflow Diagram

experimental_workflow tissue_collection Tissue Collection (e.g., Rectal Biopsy) homogenization Tissue Homogenization (Bead Beating & Sonication) tissue_collection->homogenization 1. Sample Prep extraction Protein Precipitation & Supernatant Collection homogenization->extraction 2. Extraction lc_separation LC Separation (Reverse-Phase C18) extraction->lc_separation 3. Injection ms_detection MS/MS Detection (Triple Quadrupole - MRM) lc_separation->ms_detection 4. Ionization data_analysis Data Analysis (Peak Integration & Quantification) ms_detection->data_analysis 5. Signal Processing results Results (this compound Concentration) data_analysis->results 6. Calculation

Caption: Workflow for LC-MS/MS analysis of this compound in tissue.

Mechanism of Action Signaling Pathway

mechanism_of_action cluster_virus HIV-1 Virion cluster_cell Host T-Cell hiv_rna Viral RNA reverse_transcriptase Reverse Transcriptase (RT Enzyme) viral_dna Viral DNA reverse_transcriptase->viral_dna Reverse Transcription integration Integration into Host Genome viral_dna->integration iqp0528 This compound (NNRTI) iqp0528->inhibition

Caption: this compound inhibits HIV-1 reverse transcriptase.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of IQP-0528

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQP-0528 is a pyrimidinedione analog under development as a topical microbicide for the prevention of HIV transmission. It exhibits a dual mechanism of action, inhibiting both HIV reverse transcriptase and viral entry. As part of the preclinical safety evaluation, a thorough assessment of its potential cytotoxicity is crucial. These application notes provide detailed protocols for in vitro cytotoxicity assays to determine the safety profile of this compound. The following protocols for the MTT and LDH assays are designed to deliver reproducible and reliable data for the assessment of this compound cytotoxicity in relevant cell lines.

Key Experimental Protocols

Two standard colorimetric assays are recommended for evaluating the in vitro cytotoxicity of this compound: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.

Cell Line Selection

The choice of cell lines is critical for accurately assessing the potential cytotoxicity of a topical microbicide. The following cell lines are recommended for testing this compound:

  • Peripheral Blood Mononuclear Cells (PBMCs): As primary target cells for HIV infection, PBMCs are essential for evaluating the direct impact of this compound on immune cells.

  • MT-4 (Human T-cell leukemia virus type 1-transformed T-cell line): This T-lymphocytic cell line is highly susceptible to HIV-1 infection and is a standard model for assessing anti-HIV compounds.[1]

  • A431 (Human epidermoid carcinoma cell line) and Caco-2 (Human colorectal adenocarcinoma cell line): These epithelial cell lines are relevant for modeling the vaginal and rectal mucosa, respectively, where a topical microbicide would be applied.[2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT into a purple formazan product.[3][4][5] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected cell lines (PBMCs, MT-4, A431, Caco-2)

  • Complete cell culture medium

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., a known cytotoxic compound like Triton X-100)

  • Negative control (vehicle control, e.g., DMSO at the same concentration as in the highest this compound dilution)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. For adherent cells (A431, Caco-2), allow them to attach overnight.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. The concentration range should be selected based on its expected effective concentration in vivo and preliminary toxicity data. A suggested starting range is from 0.01 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include positive and negative controls.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be selected based on the cell type and the expected mechanism of toxicity.

  • MTT Addition: After incubation, carefully remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.

LDH (Lactate Dehydrogenase) Assay

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[6][7] The amount of LDH released is proportional to the number of lysed cells.

Materials:

  • Selected cell lines (PBMCs, MT-4, A431, Caco-2)

  • Complete cell culture medium

  • This compound stock solution

  • LDH assay kit (commercially available)

  • 96-well microtiter plates

  • Positive control (e.g., lysis buffer provided in the kit or Triton X-100)

  • Negative control (vehicle control)

Protocol:

  • Cell Seeding and Compound Addition: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period (e.g., 24 to 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plate (for suspension cells) at 250 x g for 10 minutes.[8] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100. The CC50 value is determined by plotting the percentage of cytotoxicity against the compound concentration.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound as determined by MTT Assay

Cell LineIncubation Time (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)CC50 (µM)
PBMCs240.1
1
10
100
MT-4240.1
1
10
100
A431480.1
1
10
100
Caco-2480.1
1
10
100

Table 2: Cytotoxicity of this compound as determined by LDH Assay

Cell LineIncubation Time (hours)This compound Concentration (µM)% Cytotoxicity (Mean ± SD)CC50 (µM)
PBMCs240.1
1
10
100
MT-4240.1
1
10
100
A431480.1
1
10
100
Caco-2480.1
1
10
100

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis prep_cells Cell Line Seeding (PBMCs, MT-4, A431, Caco-2) incubation Incubation with this compound (24-72 hours) prep_cells->incubation prep_cpd This compound Serial Dilution prep_cpd->incubation mtt_add Add MTT Reagent incubation->mtt_add MTT Path ldh_sup Collect Supernatant incubation->ldh_sup LDH Path mtt_sol Add Solubilization Solution mtt_add->mtt_sol mtt_read Measure Absorbance (570nm) mtt_sol->mtt_read analysis Calculate % Viability / % Cytotoxicity Determine CC50 mtt_read->analysis ldh_react Add LDH Reaction Mix ldh_sup->ldh_react ldh_read Measure Absorbance (490nm) ldh_react->ldh_read ldh_read->analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.

References

Application Notes and Protocols for Evaluating IQP-0528 Efficacy Using Ex Vivo Tissue Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ex vivo tissue models to assess the efficacy of IQP-0528, a promising anti-HIV microbicide candidate.

Introduction to this compound and Ex Vivo Models

This compound is a pyrimidinedione non-nucleoside reverse transcriptase inhibitor (NNRTI) with a dual mechanism of action, also inhibiting viral entry.[1][2] It has been formulated into various delivery systems, such as gels and films, for topical application to prevent HIV transmission.[3][4] Ex vivo tissue models, which utilize fresh human tissue cultured outside the body, offer a physiologically relevant platform for evaluating the efficacy and safety of such microbicides. These models bridge the gap between in vitro cell-based assays and in vivo animal or human studies by preserving the complex tissue architecture and cellular interactions of the native tissue.[5][6][7][8][9] This allows for a more accurate prediction of a drug's performance in a physiological context.[10][11]

Mechanism of Action of this compound

This compound exhibits a dual anti-HIV-1 mechanism of action. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the viral replication cycle. Additionally, this compound has been shown to inhibit the entry of the virus into target cells.[1][2]

This compound Mechanism of Action cluster_virus HIV-1 Virion cluster_cell Host Cell (e.g., T-cell) HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Co-receptor Binding RT Reverse Transcriptase CCR5->RT 3. Fusion & Entry Integration Integration into Host DNA RT->Integration 4. Reverse Transcription Provirus Provirus Integration->Provirus 5. Integration IQP0528 This compound IQP0528->CCR5 Inhibits Entry IQP0528->RT Inhibits Reverse Transcription (NNRTI)

Caption: Dual mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation and Culture of Human Ectocervical Tissue Explants

This protocol describes the methodology for preparing and culturing human ectocervical tissue explants to test the efficacy of this compound.

Materials:

  • Fresh human ectocervical tissue obtained from routine hysterectomies.[6][12]

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and antibiotics (penicillin/streptomycin).

  • Gelfoam absorbable gelatin sponges.

  • 6-well culture plates.

  • Surgical scissors, forceps, and scalpels.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Tissue Acquisition and Transport: Obtain fresh ectocervical tissue within 24 hours of surgery. Transport the tissue in ice-cold RPMI 1640 medium.[6]

  • Tissue Dissection: In a sterile biosafety cabinet, wash the tissue with PBS. Dissect the tissue into small blocks of approximately 3x3x3 mm, ensuring each block contains both epithelial and stromal layers.

  • Explant Culture Setup:

    • Saturate Gelfoam sponges in supplemented RPMI 1640 medium.

    • Place one saturated Gelfoam sponge in each well of a 6-well plate.

    • Carefully place one tissue block on top of each Gelfoam sponge at the air-liquid interface.[8]

    • Add supplemented RPMI 1640 medium to the well until the Gelfoam is partially submerged, ensuring the tissue block is not fully covered by the medium.

  • Incubation: Incubate the culture plates at 37°C in a 5% CO2 humidified incubator. The tissue can be maintained in culture for up to 2-3 weeks.[8]

Protocol 2: Ex Vivo Efficacy Testing of this compound

This protocol outlines the steps to evaluate the antiviral efficacy of this compound formulations in the prepared tissue explants.

Materials:

  • Cultured ectocervical tissue explants.

  • This compound formulation (e.g., 0.25% this compound in a 3.0% hydroxyethyl cellulose (HEC) gel).[3]

  • Placebo formulation (gel without this compound).

  • HIV-1 viral stock (e.g., HIV-1 BaL).

  • p24 antigen ELISA kit.

Procedure:

  • Pre-treatment of Explants:

    • Apply the this compound formulation or placebo to the apical surface of the tissue explants.

    • Incubate for a predetermined time (e.g., 2 to 24 hours) to allow for drug absorption.

  • Viral Challenge:

    • After the pre-treatment period, add a known concentration of HIV-1 viral stock directly onto the tissue explants.

    • Incubate for 2-4 hours to allow for viral infection.

  • Washing:

    • After the incubation period, wash the tissue explants thoroughly with PBS to remove excess virus and drug formulation.

  • Culture and Monitoring:

    • Return the explants to fresh culture medium and continue incubation.

    • Collect the culture supernatant every 2-3 days for the duration of the experiment (e.g., 14 days).

  • Efficacy Assessment:

    • Measure the concentration of HIV-1 p24 antigen in the collected supernatants using an ELISA kit.

    • A significant reduction in p24 levels in the this compound treated group compared to the placebo and untreated control groups indicates antiviral efficacy.

Ex Vivo Efficacy Testing Workflow cluster_prep Tissue Preparation cluster_testing Efficacy Testing cluster_analysis Data Analysis A 1. Obtain Fresh Ectocervical Tissue B 2. Dissect into 3x3x3 mm Blocks A->B C 3. Place on Gelfoam in 6-well Plate B->C D 4. Pre-treat with This compound or Placebo C->D E 5. Challenge with HIV-1 D->E F 6. Wash to Remove Excess Virus/Drug E->F G 7. Culture and Collect Supernatant F->G H 8. Measure p24 Antigen by ELISA G->H I 9. Compare p24 Levels (Treated vs. Controls) H->I

Caption: Workflow for ex vivo efficacy testing of this compound.

Data Presentation

The following tables summarize quantitative data from various studies on this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell Line/VirusValueReference
EC₅₀HIV-1 IIIB0.2 nM[1]
EC₅₀HIV-1 (in gel formulation)~0.001 µM[13]
EC₅₀HIV-2100 nM[2]
IC₉₀HIV-1146 ng/mL[14]
Therapeutic Index->2,500[1]

Table 2: Ex Vivo Efficacy of this compound Formulations

Tissue ModelFormulationEfficacy EndpointResultReference
Polarized Cervical Explants0.25% this compound in 3.0% HEC gelHIV-1 InfectionComplete protection[3]
Colorectal Tissue1% this compound DuoGel™HIV-1 p24 Antigen2-log reduction[1]
Colorectal Tissue0.25% this compound gelHIV-1 p24 Antigen2.3 log₁₀ reduction[15]
Rectal Tissue (in vivo dosing)1% this compound gelHIV p24 Antigen (ex vivo challenge)Significant reduction at 3-5h post-dose[1][16]

Table 3: Pharmacokinetic Data of this compound in Ex Vivo and In Vivo Models

ModelFormulationTissue/FluidConcentrationTime PointReference
Rectal Tissue (in vivo)1% this compound gelRectal Tissue>0.07 ng/mg (EC₉₅)3-24 hours[1][16]
Vaginal Application (macaques)1.5% this compound filmVaginal Fluid1-5 logs > IC₉₀-[2]
Vaginal Application (macaques)Unencapsulated filmVaginal Fluid160.97 - 484.50 µg/mL1-24 hours[17]
Vaginal Application (macaques)Unencapsulated filmVaginal Tissue3.10 µg/g24 hours[17]
Conclusion

Ex vivo tissue models provide a robust and physiologically relevant system for the preclinical evaluation of this compound efficacy. The protocols and data presented herein offer a comprehensive guide for researchers to design and execute studies to further characterize the potential of this compound as an effective HIV microbicide. The ability of these models to mimic the complex environment of human mucosal tissues is invaluable for predicting the clinical success of topical microbicides.

References

Sustained Release Formulation of IQP-0528: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQP-0528 is a pyrimidinedione analog identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with a dual mechanism of action that includes the inhibition of HIV-1 entry.[1][2] Its efficacy at nanomolar concentrations and a wide therapeutic window make it a promising candidate for HIV-1 prevention, particularly as a topical microbicide.[1][3] Sustained release formulations are crucial for improving user adherence and ensuring prolonged protective drug concentrations at the site of potential transmission. This document provides detailed application notes and protocols for the formulation and evaluation of sustained release this compound delivery systems, focusing on vaginal gels and films.

Mechanism of Action of this compound

This compound exhibits a dual anti-HIV-1 mechanism. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to a hydrophobic pocket in the reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA. Additionally, this compound has been shown to inhibit the entry of HIV-1 into target cells.[2]

HIV_Lifecycle_Inhibition cluster_Cell Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription 3. Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration 4. Provirus Provirus (Integrated DNA) Nucleus Nucleus Reverse_Transcription->Viral_DNA Integration->Provirus HIV_Virion HIV Virion Cell_Binding Binding and Fusion HIV_Virion->Cell_Binding 1. Attachment Cell_Binding->Viral_RNA 2. Entry IQP0528_Entry This compound (Entry Inhibition) IQP0528_Entry->Cell_Binding Blocks IQP0528_RT This compound (NNRTI) IQP0528_RT->Reverse_Transcription Inhibits

Caption: Dual mechanism of this compound in HIV-1 lifecycle.

Sustained Release Formulations

Several sustained release formulations of this compound have been investigated to provide prolonged drug delivery. These include vaginal gels, films, and intravaginal rings.

Formulation Composition
Formulation TypePolymer SystemThis compound ConcentrationKey FeaturesReference
Vaginal Gel3.0% Hydroxyethyl cellulose (HEC)0.25% (w/w)Diffusion-controlled release over 6 hours.[1][3]
Vaginal Gel0.65% Carbopol0.25% (w/w)Bioadhesive with sustained release.[1][3]
Vaginal FilmPolyvinyl alcohol (PVA) based0.1% (w/w)Quick-dissolving, releases >50% of drug in 10 min.[4]
Vaginal Film (for macaques)Polymeric film1.5% (wt/wt)High mucosal drug levels, also tested with PLGA nanoparticle encapsulation.[5]
Intravaginal Ring (for macaques)Tecoflex 85A matrix15.6% (w/w)Dose-ranging studies to evaluate in vivo release.[6]
Rectal Gel (DuoGel™)Not specified1% (wt/wt)Isotonic, for vaginal and rectal use.[2]

Pharmacokinetic Data

Pharmacokinetic studies in animal models and humans have demonstrated the ability of these formulations to deliver protective concentrations of this compound.

FormulationAnimal Model/StudyTissue/FluidTime PointMedian this compound ConcentrationReference
Vaginal Film (1.5%)Pigtailed MacaquesVaginal Fluid1 h160.97 µg/mL[5]
4 h181.79 µg/mL[5]
24 h484.50 µg/mL[5]
Vaginal Tissue24 h3.10 µg/g[5]
Rectal Gel (1%)Human (First-in-human study)Rectal Tissue3-5 h4,914 ng/mg[2][7]
24-26 h5.4 ng/mg[2][7]

Experimental Protocols

Detailed protocols for the preparation and evaluation of this compound sustained release formulations are provided below.

Protocol 1: Preparation of 3.0% HEC Vaginal Gel with 0.25% this compound

Materials:

  • Hydroxyethyl cellulose (HEC)

  • This compound

  • Glycerin

  • Purified water

  • Methylparaben (preservative)

  • Propylparaben (preservative)

  • pH meter

  • Overhead mechanical stirrer

Procedure:

  • In a suitable vessel, heat a portion of the purified water to 90°C.

  • Disperse the required amount of HEC in the hot water with continuous stirring until fully hydrated.

  • In a separate vessel, dissolve the methylparaben and propylparaben in another portion of heated purified water.

  • Add the preservative solution to the HEC dispersion.

  • In a separate beaker, create a slurry of this compound with glycerin.

  • Slowly add the this compound slurry to the HEC gel base under continuous mixing.

  • Continue stirring until a homogenous gel is formed.

  • Allow the gel to cool to room temperature.

  • Adjust the pH to approximately 4.5 using a suitable pH adjuster if necessary.

  • Package the final gel in airtight containers.

Protocol 2: Preparation of 0.1% this compound PVA-Based Vaginal Film

Materials:

  • Polyvinyl alcohol (PVA)

  • This compound

  • Glycerol (plasticizer)

  • Purified water

  • Magnetic stirrer with hot plate

  • Casting dish

  • Drying oven

Procedure:

  • Prepare a 5% (w/v) PVA solution by slowly adding PVA to purified water at 75°C with constant stirring until a clear solution is formed.[3]

  • Allow the PVA solution to cool to room temperature.

  • Dissolve the required amount of this compound in a minimal amount of a suitable solvent (e.g., ethanol) and then mix with the PVA solution.

  • Add glycerol to the mixture as a plasticizer.

  • Stir the solution until homogenous.

  • Pour a defined volume of the solution into a level casting dish.

  • Dry the film in an oven at a controlled temperature (e.g., 40°C) for 48 hours or until the solvent has completely evaporated.[3]

  • Carefully peel the film from the casting surface and cut it into the desired dimensions.

Protocol 3: In Vitro Release Testing (IVRT) of this compound Vaginal Gel

Apparatus and Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., Nylon)

  • Receptor medium (e.g., 40:60 ethanol/pH 4 phosphate buffer for low aqueous solubility drugs)

  • HPLC system with UV detection

  • Water bath/circulator

Procedure:

  • Assemble the Franz diffusion cells, mounting the synthetic membrane between the donor and receptor chambers.

  • Fill the receptor chamber with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the membrane.

  • Place the cells in a water bath maintained at 37°C.

  • Apply a known quantity (approximately 300-400 mg) of the this compound gel to the membrane in the donor chamber.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot of the receptor medium for analysis.

  • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed medium.

  • Analyze the collected samples for this compound concentration using a validated HPLC method.

Protocol 4: HPLC Quantification of this compound

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a diode array detector (DAD).

  • Column: Agilent C-18, 4.6 x 150 mm, 5 µm, with a C-18 guard column.

  • Mobile Phase: Isocratic mixture of 35:65 (v/v) deionized water and acetonitrile.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 267 nm.

  • Injection Volume: 10 µL.

  • Run Time: 12 minutes.

Procedure:

  • Prepare standard solutions of this compound of known concentrations in the mobile phase.

  • Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.

  • Prepare samples for analysis by diluting them appropriately with the mobile phase.

  • Inject the prepared samples into the HPLC system.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Protocol 5: Ex Vivo HIV-1 Infectivity Assay with Cervical Tissue Explants

Materials:

  • Fresh human cervical tissue

  • Culture medium (e.g., DMEM with 10% fetal calf serum and antibiotics)

  • HIV-1 viral stock (e.g., HIV-1BaL)

  • This compound formulation

  • Gelfoam rafts

  • HIV-1 p24 ELISA kit

Procedure:

  • Process fresh cervical tissue into 2-3 mm³ explants.

  • Place explants on gelfoam rafts in a culture plate.

  • Treat the explants with the this compound formulation (or a placebo control) for a specified pre-incubation time (e.g., 1 hour).

  • Add a known titer of HIV-1 to the explants and incubate for a set period (e.g., 2 hours).

  • Wash the explants multiple times with PBS to remove unbound virus and drug.

  • Culture the explants for up to 21 days, harvesting the supernatant every 2-3 days and replacing it with fresh media.

  • Measure the concentration of HIV-1 p24 antigen in the harvested supernatants using an ELISA kit to determine the extent of viral replication.

  • Compare the p24 levels in the this compound treated group to the placebo group to determine the formulation's protective efficacy.

Experimental Workflow Visualization

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Evaluation cluster_ExVivo Ex Vivo Efficacy cluster_InVivo In Vivo Studies Formulation Prepare Sustained Release Formulation (Gel/Film) Characterization Physicochemical Characterization (pH, Viscosity) Formulation->Characterization IVRT In Vitro Release Testing (Franz Diffusion Cell) Characterization->IVRT HPLC HPLC Analysis of Released this compound IVRT->HPLC Explant_Assay Tissue Explant Infectivity Assay HPLC->Explant_Assay p24_ELISA p24 ELISA for Viral Replication Explant_Assay->p24_ELISA PK_Studies Pharmacokinetic Studies (Animal Model) p24_ELISA->PK_Studies Safety_Studies Safety and Tolerability Evaluation PK_Studies->Safety_Studies

Caption: Workflow for this compound formulation development.

Conclusion

The development of sustained release formulations of this compound represents a significant advancement in the pursuit of effective HIV prevention strategies. The data and protocols presented here provide a comprehensive guide for researchers and drug development professionals working on topical microbicides. The vaginal gels and films have demonstrated promising results in preclinical and early clinical evaluations, delivering high, sustained concentrations of this compound at mucosal surfaces. Further optimization and clinical testing are warranted to fully realize the potential of these formulations in preventing HIV transmission.

References

Application Notes and Protocols for IQP-0528 Nanoparticle Encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for encapsulating the non-nucleoside reverse transcriptase inhibitor (NNRTI) IQP-0528 into polymeric nanoparticles. The primary focus is on the double emulsion-solvent evaporation method using a blend of poly(lactic-co-glycolic acid) (PLGA) and Eudragit S100, which has been identified as a promising approach for the sustained delivery of this antiretroviral drug.

Introduction to this compound and Nanoparticulate Delivery

This compound is a potent NNRTI with a dual mechanism of action, also inhibiting viral entry, making it a strong candidate for HIV prevention strategies. However, like many antiretroviral drugs, its efficacy can be enhanced through advanced drug delivery systems. Nanoparticle encapsulation offers several advantages, including improved drug solubility, protection from degradation, sustained release, and the potential for targeted delivery. This can lead to prolonged therapeutic effect, reduced dosing frequency, and lower systemic toxicity.

Nanoparticle Formulation: PLGA and Eudragit S100

A notable formulation for this compound involves a combination of PLGA and Eudragit S100. PLGA is a biodegradable and biocompatible polymer widely used in drug delivery due to its tunable degradation rate and controlled release properties. Eudragit S100 is a pH-sensitive polymer that can be incorporated to potentially facilitate targeted release in specific environments.

Physicochemical Characteristics

A summary of the reported physicochemical properties of this compound loaded PLGA/Eudragit S100 nanoparticles is presented in Table 1.

Table 1: Physicochemical Properties of this compound Nanoparticles

ParameterValueReference
Particle Diameter 434 ± 46 nm[1]
Zeta Potential -3.26 mV[1]

Experimental Workflow for Nanoparticle Encapsulation

The following diagram illustrates the general workflow for the preparation and characterization of this compound loaded nanoparticles using the double emulsion-solvent evaporation technique.

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Nanoparticle Characterization prep1 Dissolve this compound and Polymers prep2 Primary Emulsification (w/o) prep1->prep2 Organic Phase prep3 Secondary Emulsification (w/o/w) prep2->prep3 Primary Emulsion prep4 Solvent Evaporation prep3->prep4 Double Emulsion prep5 Nanoparticle Collection and Washing prep4->prep5 Nanoparticle Suspension prep6 Lyophilization prep5->prep6 Purified Nanoparticles char1 Particle Size and Zeta Potential (DLS) prep6->char1 char2 Morphology (SEM/TEM) prep6->char2 char3 Encapsulation Efficiency and Drug Loading prep6->char3 char4 In Vitro Drug Release prep6->char4

Figure 1: General workflow for the preparation and characterization of this compound loaded nanoparticles.

Detailed Experimental Protocols

The following protocols are representative methodologies for the encapsulation of this compound and subsequent characterization of the nanoparticles. These may require optimization based on specific experimental goals and available equipment.

Protocol 1: Preparation of this compound Loaded PLGA/Eudragit S100 Nanoparticles by Double Emulsion-Solvent Evaporation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Eudragit S100

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Rotary evaporator

  • High-speed centrifuge

  • Lyophilizer (freeze-dryer)

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of PLGA and Eudragit S100 in an appropriate volume of dichloromethane.

    • Add a predetermined amount of this compound to the polymer solution and mix until fully dissolved.

  • Formation of the Primary Emulsion (w/o):

    • Add a small volume of deionized water to the organic phase.

    • Emulsify using a high-speed homogenizer or sonicator to form a water-in-oil (w/o) primary emulsion. The energy input (speed, time) at this stage is critical for controlling the final particle size.

  • Formation of the Double Emulsion (w/o/w):

    • Prepare an aqueous solution of a surfactant, such as poly(vinyl alcohol) (PVA), in deionized water (e.g., 1-5% w/v).

    • Add the primary emulsion to the PVA solution under continuous stirring or homogenization to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation:

    • Stir the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to accelerate this process.

  • Nanoparticle Collection and Washing:

    • Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.

    • Remove the supernatant and wash the nanoparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove residual PVA and unencapsulated drug.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose or sucrose).

    • Freeze the suspension and then lyophilize (freeze-dry) to obtain a dry powder of the this compound loaded nanoparticles, which can be stored for long-term use.

Protocol 2: Characterization of this compound Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Reconstitute a small amount of the lyophilized nanoparticles in deionized water or PBS.

    • Briefly sonicate to ensure a uniform dispersion.

    • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument.

    • Perform measurements in triplicate and report the mean ± standard deviation.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: Indirect quantification by measuring the amount of unencapsulated drug in the supernatant.

  • Procedure:

    • After the first centrifugation step in the preparation protocol, collect the supernatant.

    • Determine the concentration of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the EE and DL using the following equations:

    • Encapsulation Efficiency (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound] x 100

    • Drug Loading (%) = [(Total amount of this compound - Amount of free this compound in supernatant) / Total weight of nanoparticles] x 100

3. In Vitro Drug Release:

  • Method: Dialysis method or sample and separate method.

  • Procedure (Dialysis Method):

    • Disperse a known amount of this compound loaded nanoparticles in a specific volume of release medium (e.g., PBS pH 7.4).

    • Place the nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Quantify the concentration of this compound in the collected samples using HPLC.

    • Plot the cumulative percentage of drug released versus time.

The release profile of this compound from PLGA/Eudragit S100 nanoparticles has been shown to exhibit a biphasic pattern with an initial burst release followed by a sustained release over an extended period (e.g., up to 10 days)[1].

Drug Release Kinetics

The mechanism of drug release from polymeric nanoparticles can be complex, often involving a combination of diffusion, polymer erosion, and swelling. The following diagram illustrates the key stages of drug release from PLGA nanoparticles.

release_kinetics cluster_release Drug Release from PLGA Nanoparticles burst Initial Burst Release (Surface-adsorbed drug) diffusion Diffusion-controlled Release (Drug diffuses through polymer matrix) burst->diffusion Phase 1 erosion Erosion-controlled Release (Polymer degradation and bulk erosion) diffusion->erosion Phase 2

Figure 2: Schematic of the drug release mechanism from PLGA nanoparticles.

Conclusion

The encapsulation of this compound into PLGA-based nanoparticles using the double emulsion-solvent evaporation technique presents a viable strategy for developing a long-acting antiretroviral formulation. The protocols and characterization methods outlined in these application notes provide a framework for the development and evaluation of such advanced drug delivery systems. Further optimization of the formulation and process parameters will be crucial for achieving the desired physicochemical properties and in vitro release kinetics for specific therapeutic applications.

References

Measuring IQP-0528 Permeability in Cervical Tissue Explants: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQP-0528 is a pyrimidinedione analog that has demonstrated potent antiviral activity against HIV-1, acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Its development as a topical microbicide for preventing sexual HIV transmission necessitates a thorough understanding of its permeability through cervicovaginal tissue. This document provides detailed protocols and application notes for measuring the permeability of this compound in human cervical tissue explants, a critical step in evaluating its potential as a localized antiviral agent. The use of cervical tissue explants offers a physiologically relevant ex vivo model, maintaining the complex architecture of the tissue, including both epithelium and relevant immune cells.[2]

Data Presentation

The following tables summarize the quantitative data on the permeability of this compound from different gel formulations through human ectocervical tissue explants. Notably, while HPLC analysis did not detect this compound in the receptor compartment, a sensitive bioactivity assay confirmed the presence of inhibitory concentrations of the drug.[2]

Table 1: Estimated Permeated Concentrations of this compound in Receptor Fluid

FormulationTime PointEstimated this compound Concentration (μM)
HEC Gel4 hours~0.005
HEC Gel6 hours~0.01
Carbopol Gel6 hours~0.003

Data estimated from viral inhibition observed in the receptor fluid.[2]

Experimental Protocols

This section outlines the detailed methodologies for conducting permeability studies of this compound using human cervical tissue explants.

Protocol 1: Human Ectocervical Tissue Explant Permeability Assay

This protocol is adapted from studies evaluating the permeability of microbicide candidates in human cervical tissue.[2]

1. Materials and Reagents:

  • Freshly excised human ectocervical tissue from premenopausal women undergoing hysterectomy for benign conditions.[2]

  • Dulbecco's Modified Eagle Medium (DMEM).[2]

  • Phosphate-buffered saline (PBS).

  • This compound formulated in a gel (e.g., 3.0% hydroxyethyl cellulose (HEC) or 0.65% Carbopol formulation).[1]

  • Franz diffusion cells.

  • Receptor fluid (e.g., DMEM or PBS).

  • Analytical instrumentation (HPLC, bioassay for antiviral activity).

2. Tissue Preparation:

  • Obtain fresh human ectocervical tissue in accordance with institutional review board (IRB) protocols.[2]

  • Immediately immerse the tissue in DMEM and use within 30 minutes of retrieval.[2]

  • Carefully remove excess stromal tissue.[2]

  • Prepare tissue explants of a suitable size to be mounted in the Franz diffusion cells.

3. Franz Diffusion Cell Setup:

  • Assemble the Franz diffusion cells, ensuring the receptor compartment is filled with degassed receptor fluid and maintained at 37°C.

  • Mount the cervical tissue explant between the donor and receptor compartments of the Franz diffusion cell, with the epithelial side facing the donor compartment.

  • Ensure there are no air bubbles between the tissue and the receptor fluid.

4. Permeability Experiment:

  • Apply a precise amount of the this compound gel formulation to the epithelial surface of the tissue in the donor compartment.[2]

  • At predetermined time points (e.g., 2, 4, and 6 hours), collect samples from the receptor compartment.[2]

  • After each sample collection, replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.

5. Sample Analysis:

  • Analyze the collected samples for the concentration of this compound.

  • HPLC Analysis: Employ a validated HPLC method for the quantification of this compound. Note: Previous studies have reported that this compound levels may be below the limit of detection by HPLC in the receptor fluid.[2]

  • Bioactivity Assay: To determine the presence of biologically active this compound, perform a viral inhibition assay.

    • Use the collected receptor fluid to challenge HIV-1 replication in a suitable cell line (e.g., TZM-bl cells).

    • Compare the level of viral inhibition to a standard curve generated with known concentrations of this compound to estimate the permeated drug concentration.[2]

6. Data Analysis:

  • Calculate the flux of this compound across the cervical tissue.

  • If detectable by HPLC, determine the permeability coefficient (Kp).

  • From the bioactivity assay, report the estimated inhibitory concentrations in the receptor fluid at each time point.[2]

Protocol 2: Porcine Vaginal Tissue Uptake Study

As an alternative or complementary model, porcine vaginal tissue can be used to assess this compound uptake.[2]

1. Materials and Reagents:

  • Fresh porcine vaginal tissue.

  • Phosphate-buffered saline (PBS).[2]

  • This compound gel formulation.

  • Continuous flow Franz cells.[2]

  • Acetonitrile.[2]

  • 5% trichloroacetic acid solution.[2]

  • Tissue homogenizer (e.g., Qiagen TissueLyser).[2]

  • Methanol.[2]

2. Experimental Procedure:

  • Obtain a 6-mm biopsy specimen of porcine vaginal tissue and mount it between the donor and receptor compartments of a continuous flow Franz cell.[2]

  • Continuously circulate PBS through the receptor compartment to keep the tissue hydrated.[2]

  • Apply a known volume (e.g., 20 μl) of the this compound gel to the donor compartment.[2]

  • After specified time intervals (e.g., 2, 4, and 6 hours), remove the tissue samples.[2]

  • Wash the tissue samples three times with PBS to remove any residual gel.[2]

3. Quantification of this compound in Tissue:

  • Place the washed tissue in a 2-ml flat-bottom tube.[2]

  • To precipitate proteins, add 800 μl of acetonitrile and 200 μl of a 5% trichloroacetic acid solution, and incubate for 5 minutes.[2]

  • Homogenize the samples using a tissue lyser for 5 minutes.[2]

  • Prepare a calibration curve by adding known amounts of a 3 mM this compound stock in methanol to blank tissue samples and processing them in the same manner.[2]

  • Analyze the supernatant by HPLC to determine the concentration of this compound in the tissue.

Visualizations

Experimental Workflow

G cluster_prep Tissue Preparation cluster_exp Permeability Experiment cluster_analysis Sample Analysis tissue_proc Obtain Fresh Cervical Tissue tissue_prep Prepare Tissue Explants tissue_proc->tissue_prep franz_setup Mount Tissue in Franz Diffusion Cell tissue_prep->franz_setup drug_app Apply this compound Gel franz_setup->drug_app sampling Collect Samples from Receptor Compartment drug_app->sampling analysis_choice Detectable? sampling->analysis_choice hplc HPLC Analysis quant Quantify Concentration hplc->quant bioassay Bioactivity Assay (Viral Inhibition) bioassay->quant analysis_choice->hplc Yes analysis_choice->bioassay No

Caption: Workflow for measuring this compound permeability in cervical tissue explants.

Mechanism of Action of this compound

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by directly binding to and inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA, a necessary step for viral replication.

G cluster_virus HIV-1 Replication Cycle cluster_drug This compound Action viral_rna Viral RNA rt_enzyme Reverse Transcriptase (RT) viral_rna->rt_enzyme template viral_dna Viral DNA rt_enzyme->viral_dna synthesizes integration Integration into Host Genome viral_dna->integration iqp0528 This compound (NNRTI) iqp0528->rt_enzyme binds to allosteric site inhibition->viral_dna Inhibition

Caption: Mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor.

References

Application Notes and Protocols for Analytical Method Validation of IQP-0528 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IQP-0528 is a pyrimidinedione analog and a non-nucleoside reverse transcriptase inhibitor (NNRTI) being investigated for pre-exposure prophylaxis (PrEP) against HIV-1.[1] It exhibits a dual mechanism of action by also inhibiting viral entry.[1] To ensure the reliability and accuracy of data in preclinical and clinical studies, robust analytical method validation is imperative. This document provides detailed application notes and protocols for the validation of analytical methods used to quantify this compound in various biological matrices. The protocols are based on established guidelines from the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2]

Analytical Methodologies

The primary analytical method for the quantification of this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is also a suitable method, particularly for the analysis of pharmaceutical formulations.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound from published studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Type/ConditionsReference
EC500.14 µg/mL (~0.001 µM)In vitro HIV-1 entry inhibition assay[3]
EC950.07 ng/mgAgainst HIV-1, in the presence of simulated seminal fluid[2]

Table 2: Pharmacokinetic Parameters of this compound in Rectal Tissue (1% Gel Formulation)

Time PointMedian Concentration (ng/mg)Interquartile Range (ng/mg)Reference
3-5 hours post-dose4,9141,682–5,135[2]
24-26 hours post-dose5.43.5–11.2[2]

Table 3: LC-MS/MS Method Parameters for this compound Quantification

ParameterValueReference
Lower Limit of Quantitation (LLOQ) in Plasma3 ng/mL[2]
Lower Limit of Quantitation (LLOQ) in Tissue Homogenates0.25 ng/sample[2]
Internal StandardIQP-0410[2]
Ion Transitions (m/z)This compound: 341.2→287.0; IQP-0410: 353.3→273.2[2]

Experimental Protocols for Analytical Method Validation

The following are generalized protocols for the validation of an LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., tissue homogenate). These should be adapted based on the specific instrumentation and laboratory conditions.

Specificity and Selectivity

Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Protocol:

  • Analyze blank matrix samples from at least six different sources to investigate for any interfering peaks at the retention time of this compound and the internal standard (IS).

  • Analyze a blank matrix sample spiked with the IS to ensure no interference at the retention time of this compound.

  • Analyze a blank matrix sample spiked with this compound at the Lower Limit of Quantitation (LLOQ) to ensure the analyte peak is distinguishable from baseline noise.

  • Acceptance Criteria: The response of interfering peaks in the blank matrices should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the IS.

Linearity and Range

Objective: To establish the relationship between the concentration of the analyte and the analytical response and to define the range over which this relationship is linear.

Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of this compound. A minimum of six non-zero concentrations should be used, spanning the expected range of study samples.

  • Analyze the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of this compound.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).

Accuracy and Precision

Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, 50% of calibration range, and 85% of calibration range).

  • Intra-day Accuracy and Precision: Analyze at least five replicates of each QC level on the same day.

  • Inter-day Accuracy and Precision: Analyze at least five replicates of each QC level on three different days.

  • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the measured concentrations.

  • Acceptance Criteria: The mean value should be within ±15% of the nominal concentration. The %CV should not exceed 15%. For the LLOQ, both should be within ±20%.

Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LLOQ).

Protocol:

  • LOD: Can be estimated based on the signal-to-noise ratio (typically 3:1) or by analyzing a series of decreasingly concentrated samples.

  • LLOQ: This is the lowest concentration on the calibration curve. The analyte response at the LLOQ should be at least five times the response of a blank sample.[4] The accuracy and precision at the LLOQ must meet the acceptance criteria (±20%).

Stability

Objective: To evaluate the stability of this compound in the biological matrix under different storage and processing conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after being left at room temperature for a specified period (e.g., 4-24 hours).

  • Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature (e.g., -80°C) for a specified duration.

  • Stock Solution Stability: Evaluate the stability of the stock solutions of this compound and IS at room temperature and under refrigeration.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Robustness

Objective: To assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the analytical method, such as:

    • Mobile phase composition (e.g., ±2%)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±10%)

  • Analyze a set of samples and evaluate the impact on the results.

  • Acceptance Criteria: The results should remain within the acceptance criteria for accuracy and precision.

Visualizations

Analytical_Method_Validation_Workflow start Start: Method Development specificity Specificity & Selectivity (Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy_precision Accuracy & Precision (QC Samples) linearity->accuracy_precision lod_loq LOD & LOQ (Sensitivity) accuracy_precision->lod_loq stability Stability (Freeze-Thaw, Bench-Top, Long-Term) lod_loq->stability robustness Robustness (Method Parameter Variation) stability->robustness validation_report Validation Report (Documentation) robustness->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for Analytical Method Validation.

IQP0528_Mechanism hiv HIV-1 Virion entry Viral Entry into Host Cell hiv->entry 1. Attachment & Fusion rt Reverse Transcription (RNA to DNA) entry->rt 2. Release of Viral RNA integration Integration into Host Genome rt->integration 3. Synthesis of Viral DNA replication Viral Replication integration->replication 4. Production of New Virions iqp0528 This compound iqp0528->entry Inhibits iqp0528->rt Inhibits (NNRTI)

Caption: Dual Mechanism of Action of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of IQP-0528 In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing IQP-0528, its poor aqueous solubility presents a significant challenge in obtaining reliable and reproducible in vitro results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent, non-nucleoside reverse transcriptase inhibitor (NNRTI) with demonstrated activity against HIV-1.[1] Its hydrophobic nature, however, makes it "practically insoluble in water," which can lead to precipitation in aqueous cell culture media, inaccurate dosing, and diminished biological activity in in vitro assays.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. A stock solution of 10 mM in DMSO is a common starting point.

Q3: How should I store this compound stock solutions?

A3: To maintain the stability and integrity of your this compound stock solution, it is recommended to aliquot it into single-use volumes and store them at -20°C for short-term storage (up to one month) or -80°C for long-term storage. This practice helps to avoid repeated freeze-thaw cycles which can degrade the compound.

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed steps to mitigate this problem. Key strategies include pre-warming the media, using a serial dilution method, and ensuring the final DMSO concentration remains non-toxic to your cells (typically below 0.5%).

Q5: What is the mechanism of action of this compound?

A5: As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound binds to a non-catalytic site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV replication cycle.

Troubleshooting Guide: Compound Precipitation in Cell Culture

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your in vitro experiments.

Issue: Immediate Precipitation Upon Dilution
  • Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. The rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to "crash out" of solution.

  • Solution:

    • Optimize Stock Concentration: While a 10 mM stock in DMSO is a good starting point, you may need to prepare a lower concentration stock solution (e.g., 1 mM) to reduce the initial shock of dilution.

    • Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of pre-warmed (37°C) cell culture medium. Vortex gently and then add this intermediate dilution to the final volume of your media.

    • Increase Final DMSO Concentration (with caution): If your cell line can tolerate it, slightly increasing the final percentage of DMSO in the culture medium (e.g., from 0.1% to 0.5%) can help maintain the solubility of this compound. Always perform a vehicle control to ensure the solvent concentration is not affecting cell viability.

    • Enhance Solubility with Excipients: For certain applications, the use of solubilizing agents such as cyclodextrins or non-ionic surfactants may be considered, though their effects on the experimental system must be carefully evaluated.

Issue: Precipitation Over Time in the Incubator
  • Possible Cause:

    • Temperature Shift: Changes in temperature between room temperature and the 37°C incubator environment can affect compound solubility.

    • pH Shift: The CO2 environment in the incubator can slightly alter the pH of the medium, potentially impacting the solubility of pH-sensitive compounds.

    • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium over time, leading to precipitation.

  • Solution:

    • Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C before adding the this compound solution.

    • pH Stability: Ensure your cell culture medium is properly buffered for the CO2 concentration of your incubator.

    • Solubility Testing: Before conducting a full experiment, it is advisable to perform a small-scale solubility test. Prepare your desired final concentration of this compound in the complete cell culture medium and incubate it under the same conditions as your experiment. Visually inspect for precipitation at various time points.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Weight340.42 g/mol [2]
Calculated Log P4.1[2]
Aqueous SolubilityPractically insoluble[2]
Solubility in Organic Solvent≥ 2.5 mg/mL (7.34 mM) in a clear solution (likely DMSO)[3]
In Vitro HIV-1 EC50 (formulated)~0.001 µM (0.14 µg/mL of gel in culture media)[2]
In Vitro HIV-1 EC95 (in seminal fluid)0.07 ng/mg[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight = 340.42 g/mol ).

  • Accurately weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved material.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: General Procedure for a Cell Viability (e.g., MTT) Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in pre-warmed complete cell culture medium from your DMSO stock solution. It is crucial to first prepare an intermediate dilution in a small volume of media before making the final dilutions to prevent precipitation.

    • Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.5%).

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) alone.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.

Visualizations

IQP-0528_Mechanism_of_Action cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Inhibition Inhibition RT->Inhibition Integration Integration into Host Genome Viral_DNA->Integration IQP0528 This compound Binding_Site IQP0528->Binding_Site binds to Binding_Site->RT Inhibition->Viral_DNA

Caption: Mechanism of action of this compound as an NNRTI.

Experimental_Workflow_Solubility cluster_troubleshooting Troubleshooting start Start: this compound Powder stock_prep Prepare Concentrated Stock (e.g., 10 mM in 100% DMSO) start->stock_prep intermediate_dilution Create Intermediate Dilution in Pre-warmed (37°C) Media stock_prep->intermediate_dilution precipitation_check1 Precipitation? (Immediate) intermediate_dilution->precipitation_check1 final_dilution Prepare Final Working Concentrations in Pre-warmed (37°C) Media add_to_cells Add to Cell Culture Plate final_dilution->add_to_cells precipitation_check2 Precipitation? (Over Time) add_to_cells->precipitation_check2 end Incubate and Assay precipitation_check1->final_dilution No adjust_stock Adjust Stock Conc. precipitation_check1->adjust_stock Yes precipitation_check2->end No adjust_dmso Adjust Final DMSO% precipitation_check2->adjust_dmso Yes adjust_stock->stock_prep adjust_dmso->final_dilution

Caption: Workflow for preparing this compound solutions for in vitro assays.

References

improving IQP-0528 gel formulation stability and viscosity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation of IQP-0528 gels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and viscosity of this compound gel formulations. Here you will find frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and supporting data to assist in your formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the known stability issues with this compound gel formulations?

A1: this compound itself has been shown to be chemically stable in both Hydroxyethyl Cellulose (HEC) and Carbopol gel formulations, even under accelerated stability studies at 50°C for 12 weeks.[1] However, the mechanical stability, particularly the viscosity of the gel, can be a concern. For instance, a 3.0% HEC gel containing this compound showed a significant loss in viscosity after 2 weeks of storage at 50°C.[1][2]

Q2: What are the primary gelling agents used for this compound?

A2: Published research on this compound vaginal gels has primarily focused on two gelling agents: Hydroxyethyl Cellulose (HEC) and Carbopol (a type of carbomer).[1][3] A 3.0% HEC formulation and a 0.65% Carbopol formulation have been developed and studied for the sustained delivery of this compound.[1][3]

Q3: How does the choice of gelling agent affect the viscosity of the this compound gel?

A3: The choice and concentration of the gelling agent are critical determinants of the gel's viscosity.[4][5] For example, Carbopol polymers can create highly viscous gels at low concentrations (e.g., 0.2%).[6][7] In studies with this compound, both 3.0% HEC and 0.65% Carbopol gels exhibited non-Newtonian, shear-thinning behavior, which is desirable for topical application.[1]

Q4: this compound is a hydrophobic compound. How can its incorporation into a hydrophilic gel matrix be improved?

A4: Incorporating hydrophobic drugs like this compound (with a calculated LogP of 4.1) into aqueous gels can be challenging.[2] Strategies to improve this include:

  • Solubilizers and Co-solvents: Using co-solvents can reduce the interfacial tension between the drug and the aqueous phase.[8]

  • Micronization: Reducing the particle size of the drug increases its surface area, which can improve its dissolution rate.[9]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of hydrophobic drugs.[9][10]

  • Nanoformulations: Developing nanoparticle-containing hydrogels can create hydrophobic depots within the gel structure.[10]

Q5: What are the key quality control tests for an this compound gel formulation?

A5: Key quality control tests for pharmaceutical gels include:

  • Appearance and Clarity: The gel should be homogenous and free from visible particles.[11]

  • pH Measurement: The pH should be within a range that is compatible with the intended site of application.[11][12]

  • Viscosity and Spreadability: These rheological properties are crucial for ease of application and retention at the target site.[11][13]

  • Drug Content Uniformity: This ensures even distribution of this compound throughout the gel.[11][12]

  • Stability Testing: This evaluates the physical and chemical stability of the gel over time and under different storage conditions.[11][12]

  • Microbial Contamination Test: This ensures the gel is free from harmful microorganisms.[11][12]

Troubleshooting Guides

Issue 1: Loss of Viscosity During Stability Studies

Possible Causes:

  • Temperature Sensitivity of the Gelling Agent: Some gelling agents, like HEC, can lose viscosity at elevated temperatures.[1][2]

  • pH Shift: Changes in pH can significantly impact the viscosity of pH-sensitive polymers like carbomers.[11]

  • Improper Polymer Hydration: Incomplete hydration of the gelling agent can lead to an unstable gel network.[14]

  • High Shear During Mixing: Excessive shear can break down the polymer structure of some gelling agents.[14]

Troubleshooting Steps:

start Start: Loss of Viscosity Observed check_temp Was the gel stored at elevated temperatures? start->check_temp yes_temp Yes check_temp->yes_temp Yes no_temp No check_temp->no_temp No consider_agent Consider a more thermostable gelling agent (e.g., Carbopol) or add a stabilizer. yes_temp->consider_agent check_ph Measure the pH of the gel. no_temp->check_ph end End: Viscosity Stabilized consider_agent->end ph_stable Is the pH stable? check_ph->ph_stable adjust_ph Adjust pH with a suitable buffering agent. ph_stable->adjust_ph No check_hydration Review the polymer hydration protocol. ph_stable->check_hydration Yes adjust_ph->end check_shear Was high shear mixing used? check_hydration->check_shear improve_hydration Optimize hydration time and mixing speed. improve_hydration->end check_shear->improve_hydration No yes_shear Yes check_shear->yes_shear Yes reduce_shear Reduce mixing speed or use a lower shear mixing method. yes_shear->reduce_shear reduce_shear->end

Caption: Troubleshooting workflow for loss of viscosity.

Issue 2: Poor Drug Stability or Degradation

Possible Causes:

  • Incompatible Excipients: Some excipients may react with this compound.

  • pH Instability: The pH of the formulation may not be optimal for the chemical stability of this compound.

  • Oxidation: The drug may be susceptible to oxidation.

  • Light Sensitivity: this compound may degrade upon exposure to light.

Troubleshooting Steps:

start Start: Drug Degradation Detected check_excipients Review excipient compatibility data. start->check_excipients incompatible_excipients Are all excipients compatible? check_excipients->incompatible_excipients replace_excipient Replace incompatible excipient(s). incompatible_excipients->replace_excipient No check_ph Determine the optimal pH for this compound stability. incompatible_excipients->check_ph Yes end End: Drug Stability Improved replace_excipient->end adjust_ph Incorporate a buffering system to maintain optimal pH. check_ph->adjust_ph check_oxidation Is the drug susceptible to oxidation? adjust_ph->check_oxidation yes_oxidation Yes check_oxidation->yes_oxidation Yes check_light Is the drug light-sensitive? check_oxidation->check_light No add_antioxidant Add an antioxidant to the formulation. yes_oxidation->add_antioxidant add_antioxidant->check_light yes_light Yes check_light->yes_light Yes check_light->end No use_packaging Use light-protective packaging. yes_light->use_packaging use_packaging->end cluster_formulation Formulation Development cluster_characterization Characterization cluster_stability Stability Assessment define_tpp Define Target Product Profile (TPP) select_excipients Select Gelling Agent & Excipients define_tpp->select_excipients preformulation Preformulation Studies (Solubility, Compatibility) select_excipients->preformulation formulation_dev Formulation Optimization (DOE) preformulation->formulation_dev physicochemical Physicochemical Tests (pH, Viscosity, Appearance) formulation_dev->physicochemical in_vitro_release In Vitro Release Testing physicochemical->in_vitro_release stability_studies Accelerated Stability Studies in_vitro_release->stability_studies final_formulation Final Formulation Selection stability_studies->final_formulation

References

Technical Support Center: IQP-0528 Drug Release Assays from Films

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting IQP-0528 drug release assays from films. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro release studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here you will find a series of questions and answers addressing specific issues you might encounter during your experiments.

Issue 1: High Variability in Drug Release Profiles

Question: We are observing significant variability in the release profiles of this compound from our films between different experiments and even between samples within the same experiment. What are the potential causes and how can we troubleshoot this?

Answer: High variability in dissolution results is a common issue that can stem from several factors related to the experimental setup, the formulation itself, or the manufacturing process.[1] A systematic approach is crucial to identify and resolve the root cause.

Troubleshooting Steps:

  • Evaluate Testing Equipment: Inconsistent performance of the dissolution apparatus is a frequent source of variability.[1]

    • Calibration: Ensure your dissolution tester, including paddle or basket speeds and temperature controls, is regularly calibrated.[1]

    • Apparatus Inspection: Check for any wear, damage, or misalignment of paddles, baskets, and vessels.[1]

    • Agitation Monitoring: Confirm uniform rotation speeds and minimize vibrations during the assay.[1]

  • Verify Dissolution Medium: The composition and preparation of the dissolution medium significantly impact the results.[1]

    • Medium Selection: Use a biorelevant medium or the specific medium designated in your validated protocol. For this compound vaginal films, a mixture of 10% acetonitrile in Dulbecco's phosphate-buffered saline solution (pH 7.0) has been previously used.[2]

    • pH Accuracy: Precisely measure and adjust the pH of the medium to be within the specified range.[1][3]

    • Deaeration: Remove dissolved air from the medium by heating and degassing to prevent air bubbles from interfering with film disintegration and dissolution.[1]

  • Assess Formulation and Film Consistency: Inconsistencies in the film itself can lead to variable release.

    • Drug Content Uniformity: Perform content uniformity testing on the films to ensure a consistent dose in each sample.[4]

    • Film Thickness and Area: Variations in film thickness and surface area can alter the release rate.[4][5] Ensure that film samples are of uniform size and thickness.

    • Polymer Properties: The physicochemical properties of the polymers used in the film formulation are critical.[6][7] Ensure consistent polymer sourcing and characterization.

  • Standardize Sample Placement: Improper positioning of the film in the dissolution vessel can cause uneven dissolution.

    • Central Placement: Position the film in the center of the vessel to avoid hydrodynamic anomalies.[1]

    • Use of Sinkers: For films that may float, use a validated sinker to keep the film submerged.[1]

Issue 2: Slower Than Expected Drug Release

Question: Our this compound films are showing a much slower release rate than anticipated. What could be the reasons for this delayed release?

Answer: A slower-than-expected drug release can be attributed to several factors, including the formulation characteristics, interactions between the drug and the polymer matrix, and the dissolution test conditions.

Potential Causes and Solutions:

  • Drug-Polymer Interactions: Strong interactions between this compound and the film's polymer matrix can hinder drug release.[8][9] Consider if the polymer used has strong binding affinities for a hydrophobic drug like this compound.

  • Film Thickness and Density: Thicker or denser films will naturally result in a longer diffusion path for the drug, leading to a slower release rate.[5][10]

  • Dissolution Medium Solubility: this compound is a poorly water-soluble drug.[11] If the dissolution medium does not provide adequate sink conditions, the release will be limited by the drug's solubility.

    • Surfactants: The addition of a surfactant to the dissolution medium can help achieve sink conditions for poorly soluble drugs.[3]

  • Polymer Swelling and Erosion: For hydrophilic matrix films, the release mechanism is often controlled by polymer swelling and erosion.[4] If the polymer swells to form a tight gel layer, it can impede drug diffusion.

Issue 3: Incomplete Drug Release

Question: We are not achieving 100% release of this compound from our films by the end of the assay. Why might this be happening?

Answer: Incomplete drug release can be a complex issue, often related to the formulation, the drug's properties, or potential degradation.

Troubleshooting Checklist:

  • Drug Degradation: this compound could be degrading in the dissolution medium.[3] Assess the stability of this compound under the assay conditions (pH, temperature, light exposure).

  • Inadequate Assay Duration: The dissolution time may not be sufficient for the complete release of the drug from the film matrix. Extend the duration of the assay to see if a plateau is reached.

  • Film Integrity: The film may not be fully disintegrating or eroding during the assay. Visually inspect the dissolution vessels at the end of the experiment for any remaining film fragments.

  • Drug Binding: The drug may be irreversibly binding to the polymer matrix or other excipients in the formulation.

Experimental Protocols

Standard In Vitro Drug Release Assay for this compound Films

This protocol is a general guideline and should be adapted and validated for your specific film formulation.

Apparatus:

  • USP Apparatus 2 (Paddle Apparatus)[12] or USP Apparatus 5 (Paddle Over Disk) for transdermal or mucoadhesive films.[13]

Dissolution Medium:

  • A validated biorelevant medium. A previously used medium for this compound vaginal films is 10% acetonitrile in Dulbecco's phosphate-buffered saline solution (pH 7.0).[2]

  • Volume: 500 mL or 900 mL.

  • Temperature: 37 ± 0.5 °C.[2]

  • Deaerate the medium before use.[1]

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5 °C.

  • Place the specified volume of medium into each dissolution vessel.

  • Carefully place one this compound film into each vessel. For the paddle over disk method, secure the film on the disk assembly.[13]

  • Start the apparatus at a specified rotation speed (e.g., 50 or 75 RPM).[12]

  • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples immediately using a suitable filter that does not bind the drug.

  • Analyze the samples for this compound concentration using a validated analytical method, such as HPLC.[2]

Data Presentation

Table 1: Troubleshooting Guide for Common Drug Release Assay Issues

IssuePotential CauseRecommended Action
High Variability Inconsistent equipment performanceCalibrate and inspect the dissolution apparatus.[1]
Improper dissolution medium preparationVerify pH and ensure proper deaeration.[1]
Non-uniform film samplesEnsure consistent film thickness, area, and drug content.[4]
Slow Release Strong drug-polymer interactionEvaluate alternative polymers with lower binding affinity.[8][9]
Inadequate sink conditionsAdd a surfactant to the dissolution medium.[3]
Film thickness is too highOptimize film thickness during manufacturing.[5]
Incomplete Release Drug degradation in the mediumAssess drug stability under assay conditions.[3]
Insufficient assay durationExtend the sampling time points.
Incomplete film disintegrationVisually inspect for remaining film fragments.

Table 2: Example In Vitro Release Data for this compound Films

Time (minutes)Formulation A (% Released)Formulation B (% Released)
515.2 ± 2.125.8 ± 3.5
1540.5 ± 3.855.1 ± 4.2
3065.8 ± 4.580.3 ± 5.1
6085.3 ± 5.195.6 ± 3.9
9092.1 ± 3.998.9 ± 2.5
12098.7 ± 2.399.5 ± 1.8

Visualizations

TroubleshootingWorkflow Start Start: Inconsistent Drug Release Profile CheckEquipment Step 1: Evaluate Testing Equipment Start->CheckEquipment CheckMedium Step 2: Verify Dissolution Medium CheckEquipment->CheckMedium Equipment OK NotResolved Issue Persists CheckEquipment->NotResolved Problem Found & Fixed CheckFilm Step 3: Assess Film Consistency CheckMedium->CheckFilm Medium OK CheckMedium->NotResolved Problem Found & Fixed CheckPlacement Step 4: Standardize Sample Placement CheckFilm->CheckPlacement Film OK CheckFilm->NotResolved Problem Found & Fixed Resolved Issue Resolved CheckPlacement->Resolved Placement Standardized CheckPlacement->NotResolved Still Variable Consult Consult Senior Scientist or Technical Support Resolved->Consult If issue reoccurs NotResolved->Start Re-evaluate NotResolved->Consult

Caption: Troubleshooting workflow for inconsistent drug release.

DrugReleasePathway Film This compound Film (Drug in Polymer Matrix) Hydration Polymer Hydration & Swelling Film->Hydration Dissolution Drug Dissolution in Matrix Hydration->Dissolution Erosion Polymer Erosion (for erodible films) Hydration->Erosion Diffusion Drug Diffusion Through Matrix Dissolution->Diffusion Release Drug Release into Bulk Medium Diffusion->Release Erosion->Release

Caption: Key steps in drug release from a polymer film.

References

Technical Support Center: IQP-0528 Ex Vivo Tissue Permeability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in IQP-0528 ex vivo tissue permeability assays.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing variability in ex vivo tissue permeability assays?

A1: The most significant sources of variability in ex vivo tissue permeability assays include the viability and integrity of the excised tissue, the experimental conditions, and the inherent properties of the drug being tested.[1] Maintaining tissue health is paramount, as deterioration can lead to inconsistent results.[1] Experimental parameters such as temperature, pH, and buffer composition must be tightly controlled. Additionally, factors like drug solubility, stability, and potential interactions with the tissue or apparatus can contribute to variability.

Q2: How can I ensure the viability and integrity of my tissue samples throughout the experiment?

A2: To maintain tissue viability, it is crucial to handle the tissue carefully from excision to the completion of the assay. Freshly excised tissues should be immediately placed in ice-cold, oxygenated physiological buffer to preserve their function.[2] During the experiment, continuous oxygenation and temperature control are necessary to mimic physiological conditions.[2][3] Monitoring the transepithelial electrical resistance (TEER) is a reliable method for assessing the integrity of the epithelial barrier throughout the assay.[2][4] A stable TEER indicates healthy tissue, while a significant drop suggests compromised integrity.

Q3: What are "sink conditions," and why are they important for this assay?

A3: Sink conditions refer to a state where the concentration of the drug in the acceptor (basolateral) chamber is kept very low (typically less than 10% of the donor chamber concentration). This ensures that the rate of drug permeation is primarily driven by the concentration gradient across the tissue and is not limited by the solubility of the drug in the acceptor medium. Achieving and maintaining sink conditions is crucial for obtaining accurate and reproducible permeability data, especially for poorly soluble compounds.

Q4: What type of experimental apparatus is recommended for this compound permeability assays?

A4: Both Ussing chambers and Franz diffusion cells are commonly used for ex vivo tissue permeability studies.[5] The Ussing chamber allows for the measurement of electrophysiological parameters like TEER, providing a real-time assessment of tissue integrity.[2][6] Franz diffusion cells are a simpler setup, well-suited for passive diffusion studies.[5] The choice between the two depends on the specific endpoints of the study. For a comprehensive evaluation of tissue barrier function and drug transport, the Ussing chamber is often preferred.

Q5: How should I prepare my tissue samples for the assay?

A5: Proper tissue preparation is critical. After excision, the tissue (e.g., rectal or vaginal mucosa) should be carefully cleaned of any residual contents and the underlying muscle layers should be stripped away to isolate the mucosal layer. This process should be performed in cold, oxygenated buffer to minimize tissue degradation. The isolated mucosa is then mounted between the two halves of the Ussing chamber or Franz cell.

Troubleshooting Guides

This section addresses specific issues that may arise during your ex vivo tissue permeability experiments.

Issue 1: High Variability in Apparent Permeability Coefficient (Papp) Values Between Replicates
Potential Cause Troubleshooting Step Verification
Inconsistent Tissue Viability Ensure tissues are consistently sourced and handled. Immediately place excised tissue in ice-cold, oxygenated buffer. Minimize the time between tissue excision and mounting.Monitor TEER values throughout the experiment. Replicates should have similar initial TEER and show stable readings during the baseline period.
Variable Tissue Thickness Carefully strip the muscle layer to achieve a consistent mucosal thickness for all replicates.Visually inspect the mounted tissue. While difficult to quantify without histology, gross differences in thickness should be avoided.
Inadequate Sink Conditions Increase the volume of the acceptor medium or increase the sampling frequency. Consider adding a solubilizing agent (e.g., bovine serum albumin) to the acceptor medium if the compound has low aqueous solubility.Analyze the drug concentration in the acceptor chamber at each time point. The concentration should not exceed 10% of the donor concentration.
Leakage from the Apparatus Ensure the tissue is properly mounted and clamped in the Ussing chamber or Franz cell. Check for any visible leaks around the seals.A rapid and significant drop in TEER at the beginning of the experiment can indicate leakage.
Inconsistent Dosing Use a calibrated pipette to add the drug solution to the donor chamber. Ensure the drug is completely dissolved in the donor buffer before application.Prepare a stock solution of the drug and dilute it to the final concentration for each replicate to ensure consistency.
Issue 2: Low or No Drug Permeation Detected
Potential Cause Troubleshooting Step Verification
Low Compound Solubility Increase the solubility of this compound in the donor buffer by using a co-solvent or other solubilizing agents. Ensure the chosen vehicle does not damage the tissue.Measure the concentration of this compound in the donor chamber at the beginning and end of the experiment to check for precipitation.
High Protein Binding If using serum or albumin in the acceptor medium, the drug may be highly bound, leading to low free drug concentrations.Analyze samples using a method that measures total drug concentration (e.g., LC-MS/MS after protein precipitation).
Analytical Method Not Sensitive Enough Optimize the analytical method (e.g., LC-MS/MS) to achieve a lower limit of quantification (LLOQ).Spike known concentrations of this compound into the acceptor buffer and analyze to confirm the method's sensitivity.
Active Efflux of the Compound The tissue may possess efflux transporters that pump the drug back into the donor chamber.Perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical). A higher Papp in the B-A direction suggests active efflux.
Issue 3: Declining Tissue Integrity During the Experiment
Potential Cause Troubleshooting Step Verification
Inadequate Oxygenation Ensure a continuous and appropriate flow of carbogen (95% O2, 5% CO2) to both chambers throughout the experiment.A steady decline in TEER is a primary indicator of poor tissue health due to hypoxia.
Incorrect Buffer Composition or pH Use a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) and ensure the pH is maintained at ~7.4.Monitor the pH of the buffers in the chambers during the experiment.
Cytotoxicity of the Test Compound Test a range of this compound concentrations to identify a non-toxic concentration for the permeability assay.A dose-dependent drop in TEER after the addition of the compound may indicate cytotoxicity.
Mechanical Damage to the Tissue Handle the tissue gently during preparation and mounting. Avoid excessive stretching or compression.Visual inspection of the tissue after the experiment may reveal signs of damage.

Experimental Protocols

Protocol 1: Ex Vivo Rectal Tissue Permeability Assay using an Ussing Chamber
  • Tissue Preparation:

    • Obtain fresh rectal tissue from a suitable animal model.

    • Immediately place the tissue in ice-cold, oxygenated Krebs-Ringer bicarbonate (KRB) buffer.

    • Open the tissue along the mesenteric border and gently rinse with cold KRB buffer to remove any luminal contents.

    • Carefully strip the external muscle layers to isolate the mucosa.

    • Cut the mucosal sheet into an appropriate size for the Ussing chamber aperture.

  • Ussing Chamber Setup:

    • Mount the prepared rectal mucosa between the two halves of the Ussing chamber, with the mucosal side facing the apical (donor) chamber and the submucosal side facing the basolateral (acceptor) chamber.

    • Fill both chambers with pre-warmed (37°C) and oxygenated KRB buffer.

    • Maintain the temperature at 37°C and continuously bubble with carbogen gas (95% O2, 5% CO2).

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for at least 30 minutes.

    • Monitor the transepithelial electrical resistance (TEER) to ensure tissue integrity. Tissues with low initial TEER or unstable readings should be discarded.

  • Permeability Assay:

    • After equilibration, replace the buffer in the apical chamber with a solution of this compound in KRB buffer.

    • Take a sample from the apical chamber at t=0 to determine the initial concentration.

    • At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • After each sampling from the basolateral chamber, replace the volume with fresh, pre-warmed, and oxygenated KRB buffer to maintain sink conditions.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as UHPLC-MS/MS.[7]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (rate of drug appearance in the acceptor chamber).

      • A is the surface area of the tissue.

      • C0 is the initial concentration of the drug in the donor chamber.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound in Tissue Homogenates
  • Tissue Homogenization:

    • Accurately weigh the tissue sample.

    • Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to the tissue.

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • Protein Precipitation:

    • Take a known volume of the tissue homogenate.

    • Add a protein precipitating agent, such as acetonitrile containing an internal standard.

    • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at high speed to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the drug.

  • Evaporation and Reconstitution (Optional):

    • If necessary, evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system for quantification of this compound.

Visualizations

Experimental_Workflow Figure 1: General Workflow for Ex Vivo Tissue Permeability Assay cluster_prep Tissue Preparation cluster_assay Permeability Assay cluster_analysis Analysis Excision Tissue Excision Cleaning Cleaning and Rinsing Excision->Cleaning Stripping Muscle Layer Stripping Cleaning->Stripping Mounting Mounting in Apparatus Stripping->Mounting Equilibration Equilibration (37°C, O2/CO2) Mounting->Equilibration Viability_Check Viability Check (TEER) Equilibration->Viability_Check Dosing Dosing with this compound Viability_Check->Dosing Sampling Sampling from Acceptor Chamber Dosing->Sampling Sample_Prep Sample Preparation Sampling->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Data_Analysis Data Analysis (Papp Calculation) LCMS->Data_Analysis

Caption: Figure 1: General Workflow for Ex Vivo Tissue Permeability Assay.

Troubleshooting_High_Variability Figure 2: Troubleshooting High Papp Variability cluster_causes Potential Causes cluster_solutions Solutions High_Variability High Variability in Papp Tissue_Health Inconsistent Tissue Viability High_Variability->Tissue_Health Tissue_Thickness Variable Tissue Thickness High_Variability->Tissue_Thickness Sink_Conditions Inadequate Sink Conditions High_Variability->Sink_Conditions Leakage Apparatus Leakage High_Variability->Leakage Standardize_Handling Standardize Tissue Handling Tissue_Health->Standardize_Handling Monitor_TEER Monitor TEER Tissue_Health->Monitor_TEER Consistent_Stripping Consistent Muscle Stripping Tissue_Thickness->Consistent_Stripping Optimize_Acceptor Optimize Acceptor Conditions Sink_Conditions->Optimize_Acceptor Check_Seals Check Apparatus Seals Leakage->Check_Seals

Caption: Figure 2: Troubleshooting High Papp Variability.

References

Technical Support Center: IQP-0528 & Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with IQP-0528 who are encountering unexpected results in cell viability assays.

I. Troubleshooting Guides

This section addresses specific issues that may arise during cell viability experiments involving this compound.

Issue 1: Higher Than Expected Cell Viability or a False Positive Signal

Symptom: In a cytotoxicity assay, cells treated with this compound show viability readings that are equal to or greater than the untreated control group, even at high concentrations where some effect might be anticipated.

Potential Cause: The chemical properties of this compound or its vehicle may be directly reducing the tetrazolium salts (e.g., MTT, XTT) or resazurin to their colored formazan or fluorescent resorufin products. This chemical reaction can occur independently of cellular metabolic activity, leading to a false positive signal that masks any actual cytotoxicity. Compounds with reducing potential can interfere with these assays.[1][2]

Troubleshooting Steps:

  • Perform a Cell-Free Control Experiment: To determine if this compound is directly interacting with the assay reagent, set up a control plate with the same concentrations of this compound in the cell culture medium but without any cells.[3][4]

  • Analyze the Data: If you observe a dose-dependent increase in the signal in the cell-free wells, this is a strong indication of direct assay interference.

  • Data Correction: For each concentration of this compound, subtract the average signal from the cell-free wells from the signal of the wells containing cells.

  • Consider an Alternative Assay: If the interference is significant and cannot be reliably corrected, switching to a non-reduction-based assay is the most robust solution.

Issue 2: High Background Signal in Assay Wells

Symptom: The background absorbance or fluorescence in wells containing only the media and the assay reagent is unusually high, which can reduce the dynamic range of the assay.

Potential Causes:

  • Media-Compound Interaction: this compound or its solvent may be interacting with components in the cell culture medium, leading to a higher background signal.

  • Light Sensitivity: Some assay reagents are sensitive to light and can degrade, leading to a higher background signal.[4]

Troubleshooting Steps:

  • Test for Media-Compound Interaction: In a cell-free setup, test for interactions between this compound and the assay reagent in different types of media to see if the background signal changes.

  • Protect from Light: Ensure that all steps involving the assay reagent are performed in low-light conditions and that the plates are protected from light during incubation.

  • Wavelength Subtraction: Utilize a plate reader feature to subtract the absorbance at a reference wavelength (e.g., 630 nm for an MTT assay) to help correct for background noise.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and how might it affect my cell viability assay?

A1: this compound is a pyrimidinedione analog with a dual mechanism of action against HIV-1.[5][6] While it has been shown to be non-toxic in several in vitro cell-based assays, its chemical structure could potentially interfere with certain types of cell viability assays, particularly those that rely on redox reactions.[7]

Q2: How can I determine if this compound is interfering with my assay?

A2: The most effective way to identify interference is to run a "cell-free" control experiment. In this setup, you add this compound and the assay reagent to your culture medium without any cells.[3][4] If you see a change in signal (e.g., a color change in an MTT assay) in the absence of cells, it strongly suggests direct interference.

Q3: Are there alternative cell viability assays that are less prone to interference from compounds like this compound?

A3: Yes, several alternative assays are available that are based on different principles and are less likely to be affected by compounds with reducing potential. These include:

  • ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the level of ATP, which is a key indicator of metabolically active cells. They are generally less susceptible to interference from colored or reducing compounds.[8]

  • SRB (Sulphorhodamine B) Assay: This is a colorimetric assay that measures total protein content, which correlates with the number of cells.

  • Trypan Blue Exclusion Assay: This is a microscopy-based method that distinguishes between viable cells with intact membranes and non-viable cells that take up the blue dye.[9]

III. Data Presentation

Table 1: Hypothetical Data from an MTT Assay Showing this compound Interference

This compound Conc. (µM)Absorbance (with cells)Absorbance (cell-free)Corrected Absorbance% Viability (Corrected)
0 (Control)1.000.050.95100%
11.050.100.95100%
101.150.200.95100%
1001.350.400.95100%

Table 2: Comparison of Different Cell Viability Assays in the Presence of this compound

Assay TypePrinciplePotential for this compound Interference
MTT/XTT/CCK-8Tetrazolium ReductionHigh
Resazurin (AlamarBlue)Resazurin ReductionModerate to High
ATP-BasedATP QuantificationLow
SRBProtein StainingLow
Trypan BlueMembrane ExclusionLow

IV. Experimental Protocols

Protocol 1: Cell-Free Control for MTT Assay Interference

  • Prepare a 2-fold serial dilution of this compound in cell culture medium (without cells) in a 96-well plate. Include a "medium only" control.

  • Add the MTT reagent to each well at the same concentration used in your cellular experiments.

  • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Add the solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader. An increase in absorbance that correlates with the concentration of this compound indicates direct reduction of MTT.[1]

Protocol 2: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

  • Plate and treat cells with various concentrations of this compound in a 96-well plate.

  • After the desired incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate luminometer.

V. Mandatory Visualizations

HIV_Lifecycle_and_IQP0528_Action cluster_virus HIV-1 Virion cluster_cell Host T-Cell V gp120/gp41 CD4 CD4 Receptor V->CD4 1. Binding CCR5 CCR5/CXCR4 Co-receptor V->CCR5 Fusion Membrane Fusion V->Fusion 2. Conformational Change RT Reverse Transcriptase ReverseTranscription Reverse Transcription (RNA to DNA) RT->ReverseTranscription CCR5->Fusion 2. Conformational Change Entry Viral Entry (Capsid) Fusion->Entry Uncoating Uncoating Entry->Uncoating Uncoating->ReverseTranscription Integration Integration into Host DNA ReverseTranscription->Integration Replication Viral Replication Integration->Replication Assembly Viral Assembly & Budding Replication->Assembly NewVirion New HIV Virion Assembly->NewVirion IQP0528 This compound IQP0528->Fusion Inhibits Entry IQP0528->ReverseTranscription Inhibits Reverse Transcriptase (NNRTI)

Caption: Dual mechanism of action of this compound against HIV-1.

Troubleshooting_Workflow Start Start: Unexpected Cell Viability Results CellFreeControl Perform Cell-Free Control Experiment Start->CellFreeControl InterferenceCheck Dose-Dependent Signal Increase in Cell-Free Wells? CellFreeControl->InterferenceCheck NoInterference No Significant Interference Detected InterferenceCheck->NoInterference No InterferenceConfirmed Direct Interference Confirmed InterferenceCheck->InterferenceConfirmed Yes InvestigateOther Investigate Other Experimental Variables (e.g., seeding density, contamination) NoInterference->InvestigateOther CorrectData Attempt Data Correction: Subtract Cell-Free Signal InterferenceConfirmed->CorrectData CorrectionSufficient Is Correction Reliable? CorrectData->CorrectionSufficient AlternativeAssay Switch to an Alternative Assay (e.g., ATP-based, SRB) CorrectionSufficient->AlternativeAssay No AnalyzeCorrected Analyze Corrected Data CorrectionSufficient->AnalyzeCorrected Yes

Caption: Workflow for troubleshooting this compound interference.

Assay_Selection_Logic Start Need to Measure Cell Viability with this compound IsReducing Does this compound have reducing potential? Start->IsReducing IsColored Is this compound colored or fluorescent? IsReducing->IsColored No RedoxAssay Use Redox-Based Assay with Caution (MTT, XTT, Resazurin) Requires Cell-Free Controls IsReducing->RedoxAssay Yes / Unknown ColorimetricAssay Use Colorimetric/Fluorometric Assay with Caution Requires Vehicle Controls & Spectral Scan IsColored->ColorimetricAssay Yes FinalChoice Final Assay Selection IsColored->FinalChoice No RedoxAssay->FinalChoice NonRedoxAssay Recommended: Use Non-Redox Assays (ATP-based, SRB, Trypan Blue) NonRedoxAssay->FinalChoice ColorimetricAssay->FinalChoice NonOpticalAssay Recommended: Use Assays with Non-Optical Readouts (e.g., ATP-Luminescence) NonOpticalAssay->FinalChoice

References

Technical Support Center: Optimization of IQP-0528 Delivery in Simulated Vaginal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of IQP-0528 delivery in simulated vaginal fluid (SVF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being formulated for vaginal delivery?

A1: this compound is a potent dual-acting HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) that also hinders the virus from entering cells.[1] It is being developed for vaginal delivery as a topical microbicide to prevent the sexual transmission of HIV.[1][2] Formulations like vaginal films and gels are being explored for this purpose.[2][3]

Q2: What are the common formulations for vaginal delivery of this compound?

A2: The most common formulations investigated are polymeric quick-dissolving films and mucoadhesive gels.[2][3] Polyvinyl alcohol (PVA) is a common polymer used in film formulations, while hydroxyethyl cellulose (HEC) and Carbopol are used for gel formulations.[2][3][4]

Q3: What is Simulated Vaginal Fluid (SVF) and why is its composition important?

A3: Simulated Vaginal Fluid (SVF) is a laboratory medium designed to mimic the chemical and physical properties of human vaginal fluid, such as pH, osmolarity, and ionic composition.[3][5] Using a standardized and physiologically relevant SVF is crucial for in vitro experiments to accurately predict how a drug formulation will behave in the human vagina, affecting drug release, solubility, and stability.[5]

Q4: What are the target release profiles for this compound from vaginal formulations?

A4: For quick-dissolving films, a rapid release is often desired, with studies showing over 50% of this compound released within 10 minutes and nearly 100% within 30 to 60 minutes.[1][2][6] For sustained-release gel formulations, a diffusion-controlled release over several hours (e.g., 6 hours) is targeted.[3][5]

Q5: Is this compound stable in vaginal formulations and under relevant physiological conditions?

A5: Yes, studies have shown that this compound is chemically stable in various formulations. PVA films containing this compound demonstrated no significant degradation after 12 months under standard and accelerated storage conditions.[2][6] The drug and gel formulations have also shown stability at physiologically relevant pH values (4.2 and 7.0).[3][7]

Troubleshooting Guides

Film Formulation and Disintegration Issues

Q: My polyvinyl alcohol (PVA) film containing this compound is brittle and cracks easily. What could be the cause?

A: Brittleness in solvent-casted films is often due to insufficient plasticizer or improper drying conditions. Ensure that an appropriate concentration of a plasticizer, such as glycerin, is included in the formulation. Also, avoid overly rapid drying; a controlled drying process at a moderate temperature (e.g., 70°C for 12 hours) is recommended to prevent stress fractures in the film.[2]

Q: The disintegration time of my this compound film in SVF is inconsistent. Why is this happening?

A: Inconsistent disintegration can be caused by variability in film thickness or non-uniform distribution of components. Ensure your solvent casting method produces films of uniform thickness. Additionally, the amount of PVA in the formulation directly impacts disintegration time; higher PVA content leads to slower disintegration and drug release.[1] Verify that the polymer concentration is consistent across batches.

Gel Formulation and Drug Release Problems

Q: I'm observing a high initial burst release of this compound from my hydroxyethyl cellulose (HEC) hydrogel, which is not ideal for my sustained-release target. How can I control this?

A: A high burst release can occur if a significant amount of the drug is adsorbed on the surface of the hydrogel. To achieve a more controlled, diffusion-limited release, ensure the drug is uniformly encapsulated within the hydrogel matrix.[8] You might also consider increasing the polymer concentration to create a denser matrix, which can slow the initial diffusion of the drug.[3] The release kinetics can be influenced by the hydrogel's swelling properties, which are affected by the pH of the SVF.

Q: My Carbopol-based gel shows a significant lag time before this compound release begins in SVF. What is causing this delay?

A: A lag time in drug release from gel formulations can be a characteristic of the polymer system.[3] In studies comparing HEC and Carbopol gels for this compound delivery, the HEC formulation demonstrated a shorter lag time.[3] This may be due to differences in how the two polymers hydrate and swell in SVF. If a shorter lag time is desired, consider optimizing the formulation with a different gelling agent like HEC.

Analytical and Experimental Variability

Q: I am unable to detect this compound in the receptor compartment during ex vivo tissue permeability studies using HPLC, even though I see antiviral activity. Is my assay failing?

A: Not necessarily. This compound is highly potent, with antiviral activity in the nanomolar range.[3][4] It is possible for the drug to permeate the tissue at concentrations that are below the limit of detection for your HPLC method but still high enough to be biologically active.[3][7] In such cases, a bioactivity assay (like a viral inhibition assay) can be used to estimate the concentration of permeated drug by comparing the results to a standard curve.[3][7]

Q: There is high variability in my in vitro drug release data from different batches of the same formulation. What are the common sources of this variability?

A: High variability can stem from several factors:

  • Formulation Inhomogeneity: Ensure this compound is uniformly dispersed in the polymer matrix (film or gel).

  • Inconsistent Sample Preparation: For films, ensure the cut pieces are of a consistent size and weight. For gels, ensure the applied dose is consistent.

  • Dissolution Apparatus Setup: In vitro release is sensitive to the apparatus used (e.g., USP Apparatus 4), flow rate, temperature, and composition of the SVF.[1] Ensure these parameters are tightly controlled in every experiment.

  • SVF Composition: The composition of your SVF can affect drug solubility and release. Use a consistent, standardized recipe for your SVF.[5]

Data Summary Tables

Table 1: In Vitro Release of this compound from a 0.1% (w/w) PVA Film

Time PointCumulative Drug Release (%)
10 minutes> 50%
30 minutes~100%
60 minutes~100%
(Data synthesized from multiple studies)[1][2][6]

Table 2: Comparison of this compound Gel Formulations

FormulationGelling AgentDrug Release ProfileLag TimeAntiviral Activity (EC50)
HEC Gel3.0% Hydroxyethyl CelluloseDiffusion-controlled over 6 hours~1 hour0.14 µg/mL (~0.001 µM this compound)
Carbopol Gel0.65% CarbopolSlower permeation than HEC gel>1 hourNot specified as lead formulation
(Data from Mahalingam et al., 2011)[3][4][5]

Table 3: Stability of 0.1% (w/w) this compound in PVA Film

ConditionDurationOutcome
25°C / 65% Relative Humidity12 monthsNo significant degradation
40°C / 75% Relative Humidity12 monthsNo significant degradation
(Data from Ham et al., 2011)[2][6]

Detailed Experimental Protocols

Protocol 1: Preparation of Simulated Vaginal Fluid (SVF)

This protocol is based on the widely cited formulation by Owen and Katz.[3]

Materials:

  • Sodium chloride (NaCl)

  • Potassium hydroxide (KOH)

  • Calcium hydroxide (Ca(OH)₂)

  • Bovine serum albumin (BSA)

  • Lactic acid

  • Acetic acid

  • Glycerol

  • Urea

  • Glucose

  • Distilled or deionized water

  • pH meter

Procedure:

  • To prepare 1 liter of SVF, add the following reagents to approximately 800 mL of distilled water while stirring:

    • NaCl: 3.51 g

    • KOH: 1.40 g

    • Ca(OH)₂: 0.222 g

    • BSA: 0.018 g

    • Lactic acid: 2.00 g

    • Acetic acid: 1.00 g

    • Glycerol: 0.16 g

    • Urea: 0.4 g

    • Glucose: 5.0 g

  • Continue stirring until all components are fully dissolved.

  • Adjust the final volume to 1 liter with distilled water.

  • Measure the pH of the solution. It should be approximately 4.2. If necessary, adjust the pH using small amounts of lactic acid or sodium hydroxide.

  • Store the prepared SVF at 4°C for up to one month.[1]

Protocol 2: In Vitro Release of this compound from a PVA Film

This protocol is adapted from methodologies described for this compound film testing.[1]

Materials and Equipment:

  • This compound-loaded PVA film

  • USP Apparatus 4 (Flow-Through Cell)

  • Simulated Vaginal Fluid (SVF, see Protocol 1)

  • HPLC system with UV/Vis detector

  • Constant temperature bath (37°C)

Procedure:

  • Set up the USP Apparatus 4 system. Equilibrate the dissolution medium (SVF) to 37°C.

  • Cut a precise section of the this compound film and place it in a 12 mm flow-through cell.

  • Pump the pre-warmed SVF through the cell at a constant flow rate (e.g., 10 mL/min).

  • Continuously sample the eluate at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method (detection at 267 nm).[1]

  • Calculate the cumulative percentage of this compound released at each time point relative to the total drug content of the film sample.

Visualizations

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: In Vitro / Ex Vivo Safety & Efficacy cluster_3 Outcome Formulation Formulation Design (e.g., Film vs. Gel) Excipient Excipient Selection (PVA, HEC, etc.) Formulation->Excipient DrugLoading Drug Loading Optimization (e.g., 0.1% w/w this compound) Excipient->DrugLoading Disintegration Disintegration Test (in SVF) DrugLoading->Disintegration Release In Vitro Release Study (USP Apparatus 4) Disintegration->Release Stability Stability Testing (Accelerated & Standard) Release->Stability Toxicity In Vitro Cytotoxicity (Cell Viability Assays) Stability->Toxicity Permeability Ex Vivo Tissue Permeability Toxicity->Permeability Efficacy Antiviral Activity Assay (HIV Inhibition) Permeability->Efficacy LeadCandidate Lead Formulation Candidate for In Vivo Studies Efficacy->LeadCandidate

Caption: Experimental workflow for the optimization of this compound vaginal delivery formulations.

References

Technical Support Center: IQP-0528 Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation of IQP-0528 nanoparticles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scaling up of this compound nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the production of this compound nanoparticles?

A1: Scaling up the production of this compound nanoparticles, a hydrophobic antiretroviral drug, presents several challenges. These primarily include maintaining consistent particle size and a narrow size distribution, ensuring high drug encapsulation efficiency, and preventing particle aggregation.[1][2][3] Changes in process parameters such as mixing speed, temperature, and solvent ratios during scale-up can significantly impact these critical quality attributes.[4]

Q2: How does the hydrophobic nature of this compound affect nanoparticle formulation?

A2: The hydrophobicity of this compound is a critical factor in nanoparticle formulation. It can lead to challenges in achieving high drug loading and can also cause the drug to be expelled from the nanoparticle matrix over time, affecting stability.[5] The choice of nanoparticle formulation method and the excipients used are crucial to effectively encapsulate and stabilize the hydrophobic drug.[5]

Q3: What are the recommended storage conditions for this compound nanoparticle formulations?

A3: While specific stability data for this compound nanoparticles is not extensively published, general best practices for nanoparticle storage should be followed. Formulations should be stored at controlled temperatures, typically 2-8°C, to minimize aggregation and drug leakage.[2] The stability of this compound in other formulations, such as gels and films, has been shown to be good under accelerated conditions, suggesting the molecule itself is stable.[6][7]

Q4: What is the dual mechanism of action of this compound?

A4: this compound is a pyrimidinedione analog that acts as a dual-function anti-HIV-1 agent. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI), which means it binds to the reverse transcriptase enzyme and disrupts the conversion of viral RNA into DNA. Additionally, it inhibits the entry of the virus into target cells.[8]

Troubleshooting Guides

This section provides guidance on specific issues that may arise during the scaling up of this compound nanoparticle formulation.

Issue 1: Inconsistent Particle Size and Polydispersity Index (PDI)
  • Problem: Batch-to-batch variability in particle size and a high PDI are observed upon scaling up the formulation process.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inadequate Mixing/Energy Input Ensure that the mixing speed and energy input are proportionally scaled with the batch size. For methods like high-pressure homogenization, optimize the pressure and number of cycles. For emulsification methods, adjust the impeller speed and agitation time.[2][9]
Solvent/Anti-Solvent Addition Rate In nanoprecipitation methods, the rate of addition of the solvent phase to the anti-solvent is critical. Maintain a consistent and controlled addition rate using a syringe pump or similar device.
Temperature Fluctuations Temperature can affect solvent miscibility and polymer solubility. Implement precise temperature control during all stages of the formulation process.
Component Concentration The concentration of this compound, polymer, and surfactant can influence particle size. Re-optimize these concentrations at the larger scale.
Issue 2: Low Drug Encapsulation Efficiency (EE)
  • Problem: The percentage of this compound successfully encapsulated within the nanoparticles is lower than desired during scale-up.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Drug Precipitation Due to its hydrophobicity, this compound may precipitate out of the organic phase before nanoparticle formation. Increase the solvent-to-drug ratio or select a more suitable organic solvent.
Suboptimal Polymer-to-Drug Ratio The ratio of the encapsulating polymer to this compound is crucial. A lower polymer concentration may not be sufficient to encapsulate the drug effectively. Experiment with increasing the polymer-to-drug ratio.
Inefficient Purification Unencapsulated drug may be lost during purification steps like centrifugation or dialysis. Optimize the purification process to ensure the removal of free drug without losing nanoparticles.
Phase Separation In emulsion-based methods, ensure proper emulsification to prevent premature phase separation and drug leakage. The choice and concentration of the surfactant are critical.
Issue 3: Nanoparticle Aggregation and Instability
  • Problem: The formulated nanoparticles aggregate over time, leading to increased particle size and potential sedimentation.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Insufficient Surface Stabilization The concentration of the stabilizing agent (surfactant) may be insufficient at a larger scale. Increase the surfactant concentration to provide adequate steric or electrostatic stabilization.
Residual Organic Solvent Inadequate removal of the organic solvent can lead to instability. Optimize the solvent evaporation/removal process.
Inappropriate pH or Ionic Strength The pH and ionic strength of the aqueous phase can affect the surface charge and stability of the nanoparticles. Ensure the buffer conditions are optimized and maintained.
Lyophilization Issues If the nanoparticles are lyophilized for long-term storage, the choice of cryoprotectant is important to prevent aggregation upon reconstitution.

Experimental Protocols

Hypothetical Protocol for this compound Nanoparticle Formulation via Nanoprecipitation

This protocol is a hypothetical starting point based on common methods for formulating hydrophobic drugs and should be optimized for your specific experimental conditions.

  • Organic Phase Preparation:

    • Dissolve an appropriate amount of a biodegradable polymer (e.g., PLGA) and this compound in a water-miscible organic solvent (e.g., acetone or acetonitrile).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or PVA) to act as a stabilizer.

  • Nanoparticle Formation:

    • Using a syringe pump, inject the organic phase into the aqueous phase under constant magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.

  • Solvent Removal:

    • Stir the resulting nanoparticle suspension at room temperature for several hours to allow for the evaporation of the organic solvent.

  • Purification and Concentration:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant.

    • Repeat the centrifugation and washing steps as necessary.

  • Characterization:

    • Resuspend the final nanoparticle pellet in an appropriate buffer.

    • Characterize the nanoparticles for particle size, polydispersity index (PDI), zeta potential, and drug encapsulation efficiency.

Data Presentation

Table 1: Hypothetical Critical Quality Attributes of this compound Nanoparticles at Different Scales
ParameterLab Scale (10 mL)Pilot Scale (1 L)Target Specification
Mean Particle Size (nm) 150 ± 10180 ± 25< 200 nm
Polydispersity Index (PDI) 0.15 ± 0.050.25 ± 0.08< 0.3
Encapsulation Efficiency (%) 85 ± 570 ± 8> 70%
Drug Loading (%) 5 ± 14.5 ± 1.2> 4%
Table 2: In Vitro Efficacy of Different this compound Formulations

This table presents published data for gel and film formulations. Similar targets would be desirable for a nanoparticle formulation.

FormulationDrug ConcentrationEC50
HEC Gel 0.25% this compound~0.001 µM[6]
PVA Film 0.1% (w/w) this compoundSub-nanomolar[7]
DuoGel™ 1% (wt/wt) this compound0.2 nM[8]

Visualizations

G cluster_workflow Experimental Workflow: this compound Nanoparticle Formulation prep Phase Preparation form Nanoparticle Formation prep->form Inject Organic into Aqueous purify Purification & Concentration form->purify Solvent Removal char Characterization purify->char Final Product

Caption: A simplified workflow for the formulation of this compound nanoparticles.

G cluster_pathway Conceptual Signaling Pathway: Dual Mechanism of this compound IQP0528 This compound Inhibition1 Inhibition IQP0528->Inhibition1 Inhibition2 Inhibition IQP0528->Inhibition2 RT Reverse Transcriptase ProviralDNA Proviral DNA Synthesis RT->ProviralDNA ViralEntry Viral Entry CellInfection Host Cell Infection ViralEntry->CellInfection Inhibition1->RT Inhibition2->ViralEntry

Caption: this compound's dual inhibition of HIV-1 reverse transcriptase and viral entry.

References

degradation pathways of IQP-0528 under accelerated stability testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with IQP-0528. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during accelerated stability testing and the analysis of degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound under accelerated conditions?

A1: Published studies have demonstrated that this compound is a chemically stable molecule in various formulations. For instance, in a 3.0% hydroxyethyl cellulose (HEC) vaginal gel, this compound showed chemical stability for 3 months under accelerated conditions.[1] Furthermore, when formulated in a polyvinyl alcohol (PVA)-based vaginal film, this compound exhibited no significant degradation over a 12-month period under both standard (25°C/65% relative humidity) and accelerated (40°C/75% relative humidity) conditions.[2]

Q2: What are the expected degradation pathways for a pyrimidinedione analog like this compound?

A2: While specific degradation pathways for this compound have not been detailed in publicly available literature, compounds with a pyrimidinedione core can be susceptible to several degradation mechanisms under stress conditions. These may include:

  • Hydrolysis: The amide bonds within the pyrimidinedione ring could be susceptible to cleavage under acidic or basic conditions, leading to ring-opening products.

  • Oxidation: The molecule may be sensitive to oxidative stress, potentially leading to the formation of N-oxides or other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, could induce photolytic degradation, leading to a variety of degradants.

Q3: What analytical methods are recommended for studying this compound degradation?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the standard approach for quantifying this compound and its degradation products.[3] For the identification of unknown degradants, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool. Spectroscopic methods such as UV/Vis can be used in conjunction with chromatography for peak identification and purity analysis.

Troubleshooting Guides

Problem: I am observing unexpected peaks in my HPLC chromatogram during a forced degradation study of this compound.

  • Possible Cause 1: Formation of Degradation Products.

    • Solution: This is the expected outcome of a forced degradation study. The goal is to generate and identify these new peaks. Proceed with characterizing these degradants using techniques like LC-MS to determine their mass and fragmentation patterns, which will help in elucidating their structures.

  • Possible Cause 2: Interaction with Excipients.

    • Solution: If the study is being conducted on a formulated product, the new peaks could be due to interactions between this compound and the excipients. Run a placebo formulation (without this compound) under the same stress conditions to identify any peaks originating from the excipients themselves.

  • Possible Cause 3: Contamination.

    • Solution: Ensure that all solvents are of high purity and that the glassware is scrupulously clean. Analyze a blank injection (mobile phase only) to rule out contamination from the HPLC system.

Problem: I am not seeing any significant degradation of this compound even under harsh stress conditions.

  • Possible Cause 1: High Intrinsic Stability.

    • Solution: As research suggests, this compound is a highly stable molecule.[1][2] It may be necessary to employ more aggressive stress conditions (e.g., higher temperatures, more concentrated acids/bases, or higher intensity light exposure) to induce degradation. However, be cautious not to use conditions that are so harsh that they lead to unrealistic degradation pathways.

  • Possible Cause 2: Analytical Method Not Stability-Indicating.

    • Solution: The HPLC method may not be capable of separating the degradation products from the parent this compound peak. The method needs to be validated to ensure it is "stability-indicating." This involves demonstrating that the peaks of known degradants (if available) or those generated during stress testing are well-resolved from the main drug peak.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. This data is for illustrative purposes to guide researchers in their data presentation, as specific quantitative degradation data for this compound is not publicly available.

Stress ConditionDurationThis compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)Total Degradation (%)
0.1 N HCl (80°C)24 hours92.54.21.87.5
0.1 N NaOH (80°C)24 hours88.16.83.511.9
10% H₂O₂ (RT)24 hours95.32.11.14.7
Thermal (105°C)48 hours98.20.90.51.8
Photolytic (ICH Q1B)24 hours96.71.50.83.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the mixture at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat the mixture at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method.

Visualizations

The following diagrams illustrate a hypothetical degradation pathway and a typical experimental workflow for a forced degradation study.

IQP0528 This compound (Pyrimidinedione Core) Hydrolysis Hydrolysis (Acid/Base) IQP0528->Hydrolysis Oxidation Oxidation (H₂O₂) IQP0528->Oxidation Photolysis Photolysis (UV/Vis Light) IQP0528->Photolysis Degradant1 Ring-Opened Product Hydrolysis->Degradant1 Degradant2 N-Oxide Product Oxidation->Degradant2 Degradant3 Photolytic Isomer Photolysis->Degradant3

Caption: Hypothetical degradation pathways of this compound.

Start Start: this compound Sample Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Start->Stress Sample Sample Collection at Time Points Stress->Sample Analysis HPLC/LC-MS Analysis Sample->Analysis Data Data Interpretation and Degradant Identification Analysis->Data End End: Degradation Pathway Elucidation Data->End

Caption: Workflow for a forced degradation study.

References

strategies for enhancing the in vivo retention of IQP-0528 gel

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo retention of IQP-0528 gel formulations.

Troubleshooting Guides

Issue 1: Rapid Clearance of this compound Gel Observed in Preclinical Models

Problem: Preliminary in vivo studies indicate that the this compound gel is cleared from the vaginal or rectal cavity more rapidly than desired, potentially limiting its prophylactic efficacy.

Possible Causes and Solutions:

  • Insufficient Mucoadhesion: The formulation may lack sufficient adhesive properties to effectively bind to the mucosal surface.

    • Solution: Incorporate or increase the concentration of mucoadhesive polymers in the gel formulation. Commonly used and effective mucoadhesives for vaginal drug delivery include carbomers (e.g., Carbopol® 934, 974P), hydroxypropyl methylcellulose (HPMC), chitosan, and polycarbophil.[1] These polymers interact with the mucin layer of the vaginal epithelium, prolonging the residence time of the formulation.[1]

  • Low Viscosity at Body Temperature: The gel's viscosity may decrease significantly at physiological temperatures, leading to leakage.

    • Solution 1 (Thermosensitive Gels): Formulate this compound in a thermosensitive gel. These formulations are liquid at room temperature for easy administration but transition to a viscous gel at body temperature. Poloxamers, such as Pluronic® F127 and Pluronic® F68, are widely used for this purpose.[2][3] A combination of these polymers can be optimized to achieve a suitable gelation temperature (around 30-34°C).

    • Solution 2 (Viscosity Modifiers): Increase the concentration of the gelling agent (e.g., HEC, Carbopol) or add a secondary polymer to enhance viscosity.

  • Formulation Dilution by Vaginal Fluids: The gel may be susceptible to dilution by vaginal secretions, which reduces its viscosity and mucoadhesive properties.

    • Solution: Employ a combination of thermosensitive and mucoadhesive polymers. For example, a formulation containing Poloxamer 407, Poloxamer 188, and a mucoadhesive polymer like polycarbophil can maintain its gel structure even upon dilution with simulated vaginal fluid.

Issue 2: Inconsistent Drug Release Profile In Vivo

Problem: The release of this compound from the gel is erratic, showing an initial burst release followed by a rapid decline, failing to provide sustained drug delivery.

Possible Causes and Solutions:

  • Poor Drug Entrapment: this compound may not be effectively entrapped within the polymer matrix of the gel.

    • Solution: Optimize the polymer concentration and cross-linking. A higher polymer concentration generally leads to a denser matrix, which can slow down drug diffusion. For thermosensitive gels, adjusting the ratio of different poloxamers can modify the micellar structure and drug encapsulation.

  • Rapid Gel Erosion: The gel matrix itself may be eroding too quickly in the presence of mucosal fluids.

    • Solution: Enhance the gel's structural integrity by using a combination of polymers. For instance, adding HPMC to a Pluronic-based thermosensitive gel can increase its mechanical strength and slow down erosion. A study on a thermosensitive mucoadhesive gel for cabotegravir demonstrated retention in the vaginal mucosa for over 8 hours.[4]

Frequently Asked Questions (FAQs)

Q1: What are the key formulation strategies to enhance the in vivo retention of this compound gel?

A1: The primary strategies revolve around increasing the mucoadhesiveness and/or viscosity of the gel at physiological conditions. This can be achieved by:

  • Incorporating Mucoadhesive Polymers: Polymers like Carbopol, HPMC, and chitosan adhere to the mucosal surface, prolonging contact time.

  • Utilizing Thermosensitive Gels: Formulations based on poloxamers (Pluronics) are liquid at room temperature and gel at body temperature, which helps in retention and reduces leakage.[2][3]

  • Combination Approaches: Combining mucoadhesive and thermosensitive polymers can offer a synergistic effect, providing both strong adhesion and temperature-dependent viscosity enhancement.

Q2: How do I select the right mucoadhesive polymer for my this compound gel formulation?

A2: The choice of mucoadhesive polymer depends on several factors, including the desired adhesion strength, release profile, and compatibility with this compound and other excipients.

  • Carbopol (Carbomers): Provide strong mucoadhesion and high viscosity at low concentrations.

  • HPMC (Hydroxypropyl methylcellulose): Offers good mucoadhesion and can also modulate drug release.

  • Chitosan: A natural polymer with excellent mucoadhesive and permeability-enhancing properties. It is recommended to screen a panel of polymers at different concentrations to find the optimal balance of properties for your specific formulation.

Q3: What are the critical parameters to consider when developing a thermosensitive this compound gel?

A3: For thermosensitive gels, the key parameters are:

  • Gelation Temperature (Tgel): This should be above room temperature for ease of administration but below physiological temperature (ideally between 30-34°C) to ensure rapid gelling upon application.

  • Gelation Time: The gel should form quickly after administration to prevent leakage.

  • Viscoelastic Properties: The gel should have sufficient mechanical strength at body temperature to resist shear forces within the vaginal or rectal cavity. The elastic modulus (G') should be greater than the viscous modulus (G'') at 37°C, indicating a stable gel structure.

Q4: Are there any in vivo models that are particularly suitable for evaluating the retention of this compound gel?

A4: Yes, several preclinical and clinical imaging techniques can be used to assess in vivo gel retention and distribution:

  • Magnetic Resonance Imaging (MRI): Provides excellent soft-tissue contrast and can be used to visualize the distribution and retention of a gel doped with a contrast agent (e.g., gadolinium) over time.[5][6]

  • Gamma Scintigraphy: Involves radiolabeling the gel (e.g., with Technetium-99m) and tracking its location and clearance using a gamma camera.

  • Optical Imaging: Fiber-optic probes can be used to measure gel thickness and coverage on the vaginal epithelium.[7]

Q5: How does the route of administration (vaginal vs. rectal) affect strategies for enhancing gel retention?

A5: While the fundamental principles of mucoadhesion and viscosity enhancement apply to both routes, there are some key differences to consider:

  • Vaginal Environment: The vaginal epithelium has a protective mucus layer, and the environment is acidic. Mucoadhesive polymers that perform well in this environment are crucial.

  • Rectal Environment: The rectum has a smaller fluid volume compared to the vagina, but peristaltic movements can contribute to gel expulsion. Formulations with high mechanical strength and mucoadhesion are important for rectal application. A study on a rectally administered this compound gel showed that despite rapid clearance, tissue concentrations remained above the in vitro EC95 for at least 24 hours.[8][9]

Data Summary

Table 1: Comparison of Different Gel Formulations for Antiretroviral Delivery

Formulation TypeKey PolymersActive IngredientKey FindingsReference
Mucoadhesive Gel Carbopol, HPMCZidovudineProlonged in vitro drug release over 24 hours.[10]
Thermosensitive Gel Pluronic F127, Pluronic F68Raltegravir + EfavirenzGelation at 32.5°C; sustained intracellular drug levels for up to 14 days (in vitro).[2][3]
Thermosensitive & Mucoadhesive Gel Pluronics, HPMCCabotegravirRetained in vaginal mucosa for >8 hours (ex vivo).[4]
HEC-based Gel Hydroxyethylcellulose (HEC)This compoundDiffusion-controlled release over 6 hours (in vitro).
Carbopol-based Gel CarbopolThis compoundSlower in vitro release compared to HEC gel.

Experimental Protocols

Protocol 1: Evaluation of Mucoadhesive Strength

This protocol describes a common method for assessing the mucoadhesive strength of a gel formulation using a texture analyzer or a modified balance method.

Materials:

  • Gel formulation

  • Freshly excised porcine or bovine vaginal mucosa

  • Phosphate buffered saline (PBS), pH 4.5

  • Texture analyzer with a mucoadhesion test rig or a two-pan physical balance

Procedure (Texture Analyzer):

  • Secure a piece of vaginal mucosa to the stationary platform of the texture analyzer.

  • Apply a standardized amount of the gel to the probe of the analyzer.

  • Bring the probe into contact with the mucosal surface with a defined force for a specific duration to allow for bond formation.

  • Withdraw the probe at a constant speed.

  • The force required to detach the probe from the mucosa is measured as the peak adhesion force. The total work of adhesion can also be calculated from the force-distance curve.

Procedure (Modified Balance):

  • Attach a piece of mucosa to a glass slide affixed to a stationary support.

  • Attach another piece of mucosa to a glass slide suspended from one arm of the balance.

  • Apply a known weight of the gel between the two mucosal surfaces.

  • Allow the surfaces to be in contact for a set period.

  • Gradually add weight to the other arm of the balance until the two surfaces detach.

  • The weight required for detachment is a measure of the mucoadhesive strength.

Protocol 2: Rheological Characterization of Thermosensitive Gels

This protocol outlines the steps to determine the gelation temperature (Tgel) and viscoelastic properties of a thermosensitive gel.

Materials:

  • Thermosensitive gel formulation

  • Rheometer equipped with a temperature control system and parallel plate or cone-and-plate geometry

Procedure:

  • Temperature Sweep:

    • Place the liquid gel sample onto the lower plate of the rheometer.

    • Set the temperature to a value below the expected Tgel (e.g., 20°C).

    • Apply a small, constant oscillatory stress or strain at a fixed frequency (e.g., 1 Hz).

    • Increase the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature above body temperature (e.g., 40°C).

    • Record the storage modulus (G') and loss modulus (G'').

    • The Tgel is typically identified as the temperature at which G' and G'' intersect, or where there is a sharp increase in G'.

  • Frequency Sweep:

    • Set the temperature to 37°C.

    • Perform a frequency sweep at a constant strain within the linear viscoelastic region.

    • A stable gel is indicated by G' being significantly higher than G'' across the frequency range, and both moduli showing little frequency dependence.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro / Ex Vivo Characterization cluster_invivo In Vivo Evaluation cluster_outcome Desired Outcome formulation This compound Gel Formulation (Base: HEC, Carbopol, etc.) add_mucoadhesive Incorporate Mucoadhesive Polymer (e.g., Carbopol, HPMC) formulation->add_mucoadhesive add_thermosensitive Incorporate Thermosensitive Polymer (e.g., Pluronic F127) formulation->add_thermosensitive mucoadhesion Mucoadhesion Testing add_mucoadhesive->mucoadhesion release In Vitro Drug Release add_mucoadhesive->release rheology Rheological Studies (Viscosity, Tgel) add_thermosensitive->rheology add_thermosensitive->release animal_model Preclinical Animal Model (e.g., Rabbit, Macaque) rheology->animal_model mucoadhesion->animal_model release->animal_model imaging In Vivo Imaging (MRI, Gamma Scintigraphy) animal_model->imaging pk_studies Pharmacokinetic Analysis (Tissue Drug Concentration) animal_model->pk_studies enhanced_retention Enhanced In Vivo Retention imaging->enhanced_retention pk_studies->enhanced_retention

Caption: Workflow for developing and evaluating this compound gels with enhanced retention.

signaling_pathway cluster_strategies Retention Enhancement Strategies cluster_properties Resulting Formulation Properties cluster_outcome In Vivo Outcome mucoadhesion Mucoadhesion (Polymer-Mucin Interaction) increased_adhesion Increased Adhesion to Mucosa mucoadhesion->increased_adhesion leads to thermosensitivity Thermosensitivity (Sol-to-Gel Transition at 37°C) increased_viscosity Increased Viscosity In Situ thermosensitivity->increased_viscosity leads to reduced_clearance Reduced Clearance by Bodily Fluids increased_adhesion->reduced_clearance increased_viscosity->reduced_clearance prolonged_residence Prolonged Residence Time reduced_clearance->prolonged_residence results in

Caption: Logical relationship between retention strategies and in vivo outcome.

References

Validation & Comparative

A Comparative Analysis of IQP-0528 and Tenofovir Combination Gels for HIV Prevention

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy of a combination topical microbicide gel containing the non-nucleoside reverse transcriptase inhibitor (NNRTI) IQP-0528 and the nucleotide reverse transcriptase inhibitor (NRTI) tenofovir (TFV) against HIV-1. The data presented herein is compiled from preclinical studies evaluating the safety and antiviral activity of these compounds, both individually and in combination, in various in vitro and ex vivo models. This document is intended for researchers, scientists, and drug development professionals working on HIV prevention strategies.

Introduction

Topical microbicides offer a promising avenue for preventing the sexual transmission of HIV. The combination of antiretroviral drugs with different mechanisms of action is a well-established strategy in HIV treatment and is being explored for pre-exposure prophylaxis (PrEP). This compound is a pyrimidinedione NNRTI that also inhibits HIV entry, while tenofovir is a widely used NRTI.[1] Combining these two agents in a single gel formulation is anticipated to provide a more potent barrier against HIV infection than single-agent gels.[1] This guide summarizes the available experimental data on the comparative efficacy of this compound and tenofovir in combination gels.

Mechanism of Action

Tenofovir (TFV): As a nucleotide analogue reverse-transcriptase inhibitor (NtRTI), tenofovir disoproxil fumarate is a prodrug that is converted in the body to its active form, tenofovir diphosphate (TFV-DP).[2][3] TFV-DP competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into newly forming viral DNA by the reverse transcriptase enzyme.[2] Once incorporated, it acts as a chain terminator, preventing the completion of the viral DNA synthesis and thus halting HIV replication.[2][4]

This compound: This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Unlike NRTIs, NNRTIs bind to a different site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. Additionally, this compound has been shown to block the entry of the virus into the host cell, providing a dual mechanism of action.[1]

Comparative Efficacy Data

The following tables summarize the quantitative data from studies comparing the antiviral efficacy of this compound and tenofovir, both as individual agents and in combination gel formulations.

Table 1: In Vitro Antiviral Activity against HIV-1 in TZM-bl Cells

Compound/FormulationED50 (nM)
This compound (Drug Substance)~3
Tenofovir (Drug Substance)~2000
This compound (in Combination Gel)~32
Tenofovir (in Combination Gel)~59

ED50 (50% effective dose) is the concentration of the drug that inhibits 50% of viral replication. Data sourced from[2].

Table 2: Efficacy of Gel Formulations in Human Ectocervical and Colorectal Tissue Explants

Gel FormulationTissue TypeConcentration to Prevent Infection (µM)
1% TFV / 1% this compound Combination GelEctocervical100
1% TFV / 1% this compound Combination GelColonic10
1% this compound GelEctocervical100
1% this compound GelColonic10
1% Tenofovir GelEctocervical1000
1% Tenofovir GelColonic100

Data sourced from[5].

Table 3: Reduction in HIV-1 p24 Release in Tissue Explants Treated with Combination Gels

Tissue TypeLog10 Reduction in p24 Release
Ectocervical≥1
Colorectal≥2

Data sourced from[2].

Table 4: 90% Effective Concentration (EC90) in Cervical Tissue

Drug (Active Metabolite)EC90 (ng/mg)
This compound3.77
Tenofovir-diphosphate (TFV-DP)24.58

Data sourced from[5].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

TZM-bl Cell-Based Antiviral Assay

This assay is used to determine the in vitro efficacy of the antiretroviral agents.

Cell Line: TZM-bl cells (HeLa cell clone engineered to express CD4 and CCR5, with integrated luciferase and β-galactosidase reporter genes under the control of the HIV-1 LTR).

Protocol:

  • Seed TZM-bl cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of the test compounds (this compound, tenofovir, or combination gels).

  • Add the diluted compounds to the cell culture plates.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percent inhibition of viral replication compared to untreated control wells and determine the ED50 values.

Tissue Explant Viability Assay (MTT Assay)

This assay assesses the safety and cytotoxicity of the gel formulations on human tissue.

Tissues: Polarized human ectocervical and colorectal tissue explants.

Protocol:

  • Obtain fresh ectocervical and colorectal tissues.

  • Place the tissue explants in a culture system with the apical side facing up.

  • Dilute the test gels (e.g., 1:5 in culture medium) and apply them to the apical surface of the tissues.[2]

  • Incubate the tissues for 24 hours.[2]

  • After incubation, wash the tissues and add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the culture.

  • Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals using a solubilizing agent.

  • Measure the absorbance of the solution at 570 nm using a spectrophotometer.

  • Compare the absorbance of treated tissues to that of untreated controls to determine cell viability.

Tissue Explant Efficacy Assay (HIV-1 p24 ELISA)

This ex vivo assay evaluates the ability of the gel formulations to prevent HIV-1 infection in a more physiologically relevant model.

Tissues: Polarized human ectocervical and colorectal tissue explants.

Protocol:

  • Culture the tissue explants as described for the viability assay.

  • Mix the test gels with a known titer of HIV-1 and apply the mixture to the apical surface of the tissues.

  • Incubate the tissues overnight to allow for viral infection.

  • Wash the tissues to remove the gel and unbound virus.

  • Culture the tissues for up to 21 days, collecting the basolateral medium every 3-4 days.[5]

  • Quantify the amount of HIV-1 p24 antigen in the collected medium using a commercial p24 ELISA kit.

  • The reduction in p24 levels in the supernatant of treated tissues compared to untreated, infected tissues indicates the efficacy of the gel in preventing HIV-1 replication.

Visualizations

Signaling Pathways and Experimental Workflows

Antiviral_Mechanism_of_Action cluster_HIV_Lifecycle HIV Lifecycle in Host Cell cluster_Drug_Action Drug Intervention HIV HIV Virion Entry Viral Entry HIV->Entry RT Reverse Transcription (RNA to DNA) Entry->RT Integration Integration into Host Genome RT->Integration Replication Viral Replication Integration->Replication IQP0528 This compound IQP0528->Entry Inhibits IQP0528->RT Inhibits (NNRTI) Tenofovir Tenofovir (TFV-DP) Tenofovir->RT Inhibits (NRTI) Chain Termination

Caption: Mechanism of action of this compound and Tenofovir in the HIV lifecycle.

Experimental_Workflow_Efficacy start Start: Tissue Explant Culture prep_gel Prepare Gel + HIV-1 Mixture start->prep_gel apply_gel Apply Mixture to Apical Surface prep_gel->apply_gel incubate_infect Overnight Incubation (Infection) apply_gel->incubate_infect wash Wash Tissue to Remove Gel and Unbound Virus incubate_infect->wash culture Culture for up to 21 Days wash->culture collect_media Collect Basolateral Media (every 3-4 days) culture->collect_media p24_elisa Quantify HIV-1 p24 Antigen (ELISA) collect_media->p24_elisa analyze Analyze Data: Compare p24 levels to Control p24_elisa->analyze end End: Determine Efficacy analyze->end

Caption: Workflow for determining the efficacy of gels in tissue explants.

Conclusion

The data strongly suggest that a combination gel of this compound and tenofovir is significantly more potent at preventing HIV-1 infection in ex vivo tissue models than a gel containing tenofovir alone. The combination gel's efficacy in colorectal tissue at a lower concentration highlights its potential for dual-compartment use. The dual mechanism of action of this compound, combined with the chain-terminating activity of tenofovir, provides a robust strategy for a topical microbicide. Further clinical evaluation of such combination gels is warranted to establish their safety and efficacy in human populations.

References

A Comparative Analysis of IQP-0528 and the Dapivirine Ring for HIV Pre-Exposure Prophylaxis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of two non-nucleoside reverse transcriptase inhibitors (NNRTIs), the investigational IQP-0528 and the approved dapivirine vaginal ring, for pre-exposure prophylaxis (PrEP) against HIV. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current data, including mechanism of action, pharmacokinetics, safety, and clinical efficacy.

Introduction and Development Status

The global effort to combat the HIV epidemic necessitates a range of prevention options. Topical microbicides offer a promising, user-controlled method to reduce sexual transmission of the virus. This guide focuses on two such agents: dapivirine, delivered via a monthly vaginal ring, and this compound, an investigational drug that has been evaluated in early clinical trials as a rectal gel.

Dapivirine , a diarylpyrimidine NNRTI, is the active pharmaceutical ingredient in the monthly dapivirine vaginal ring.[1] The ring has undergone extensive clinical evaluation, including two pivotal Phase III efficacy trials (ASPIRE and The Ring Study), and is recommended by the World Health Organization (WHO) as an additional prevention choice for women at substantial risk of HIV infection.[2][3]

This compound , a pyrimidinedione NNRTI, is a potent antiretroviral in earlier stages of clinical development for PrEP.[4][5] It has been formulated and tested in various preclinical models, including vaginal films and rings.[5][6] The most significant human data comes from a first-in-human Phase 1 trial of a 1% rectal gel formulation (DuoGel).[7][8]

Mechanism of Action

Both dapivirine and this compound are classified as non-nucleoside reverse transcriptase inhibitors. They share a common mechanism of action by targeting the HIV-1 reverse transcriptase (RT) enzyme, which is critical for converting the viral RNA genome into DNA—a necessary step for viral replication.

NNRTIs bind to a hydrophobic pocket on the p66 subunit of the RT enzyme, distinct from the active site where nucleosides bind.[9][10] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity.[10][11] This allosteric inhibition effectively halts the reverse transcription process, preventing the virus from establishing a productive infection in the host cell.[12] Some evidence suggests that certain NNRTIs, including pyrimidinediones like this compound, may also possess a dual mechanism of action by interfering with viral entry.[4][9]

NNRTI_Mechanism_of_Action Figure 1: Mechanism of Action of NNRTIs cluster_HIV HIV Virion cluster_HostCell Host Cell Viral_RNA Viral RNA RT_Enzyme Reverse Transcriptase Inhibition Inhibition Viral_DNA Viral DNA Integration 3. Integration into Host Genome Viral_DNA->Integration Provirus Provirus (Integrated DNA) Replication 4. Replication Provirus->Replication New_Virions New Virions HIV_Entry 1. HIV Entry into Host Cell Reverse_Transcription 2. Reverse Transcription HIV_Entry->Reverse_Transcription Viral RNA & RT Enzyme Released Reverse_Transcription->Viral_DNA RNA to DNA Integration->Provirus Replication->New_Virions NNRTI NNRTI (Dapivirine, this compound) NNRTI->RT_Enzyme Binds to Allosteric Site Inhibition->Reverse_Transcription

Figure 1: Mechanism of Action of NNRTIs

Efficacy Data

Direct comparative efficacy trials between this compound and the dapivirine ring have not been conducted. The available data comes from separate clinical trials evaluating different formulations and routes of administration.

Dapivirine Vaginal Ring

The efficacy of the monthly dapivirine ring has been established in two large, randomized, double-blind, placebo-controlled Phase III trials.

Clinical Trial HIV Risk Reduction (Overall) HIV Risk Reduction (Women >21 years) Key Findings
ASPIRE (MTN-020) 27% (95% CI: 1-46%, p=0.05)[13]56% (95% CI: 31-71%, p<0.001)[13]Efficacy was significantly higher in women with better adherence.[13]
The Ring Study (IPM 027) 31% (95% CI: 0.9-51.5%, p=0.04)[3]37% (trend observed)[3]Confirmed the modest but statistically significant efficacy of the ring.[3]
This compound Rectal Gel

Efficacy data for this compound in humans is limited to pharmacodynamic assessments from the Phase 1 rectal gel study.

Pharmacodynamic Endpoint Result
Ex vivo HIV challenge (Rectal Tissue) Significant reduction in p24 antigen 3-5 hours post-dose (p=0.05).[7][14]
No significant reduction at 24-26 hours post-dose (p=0.75).[7][14]

Pharmacokinetic Data

Pharmacokinetic profiles differ significantly due to the distinct formulations and delivery routes. The dapivirine ring is designed for sustained release over one month in the vagina, while the this compound data is from a single-dose rectal gel application.[7][15]

Dapivirine Vaginal Ring (25 mg)
Parameter Plasma Cervicovaginal Fluid (CVF) Cervical Tissue
Drug Concentration Low systemic absorption; concentrations are typically < 2 ng/mL.[13]High local concentrations, exceeding the in vitro IC99 by 1000-fold within 24 hours.[13]Highly variable, but concentrations are at least 10 times the in vitro IC99.[13]
Time to Steady State Achieved within 24 hours after ring insertion.[13]Achieved within 24 hours after ring insertion.[13]Not applicable.
This compound Rectal Gel (1% Single Dose)
Parameter Plasma Rectal Tissue Vaginal Tissue
Drug Concentration Below the limit of quantitation (no systemic absorption).[7][14]Median Cmax (3-5h): 4,914 ng/mg.[7]Below the limit of quantitation.[7][14]
Concentration at 24h Not applicable.Median: 5.4 ng/mg (remained above in vitro EC95).[7]Not applicable.
Half-life (Rectal Tissue) ~2.2 hours.[7]Not applicable.Not applicable.

Safety and Tolerability

Both dapivirine and this compound have demonstrated favorable safety profiles in their respective clinical trials.

Dapivirine Vaginal Ring

The dapivirine ring was found to be safe and well-tolerated in Phase III trials.[3]

  • Adverse Events: The frequency of adverse events was similar between the dapivirine and placebo arms.[13]

  • Systemic Side Effects: Minimal, due to low systemic absorption.[13]

  • Local Side Effects: Mild to moderate events such as vaginal discharge or itching were reported but were generally transient.[13]

  • Drug Resistance: No evidence that ring use increased the presence of ARV-resistant HIV.[2][3]

This compound Rectal Gel

In the first-in-human study, the 1% rectal gel was determined to be safe.[7][14]

  • Adverse Events: One mild event was attributed to the study product.[7]

  • Systemic Safety: No systemic absorption was detected.[7][14]

  • Local Tolerability: No adverse effects on rectal tissue histology were observed.[7][14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical data. Below are summaries of the key human trial protocols.

Clinical_Trial_Workflow Figure 2: Generalized Clinical Trial Workflow for Topical Microbicides Screening Screening & Enrollment - Informed Consent - Eligibility Criteria - Baseline Assessments Randomization Randomization (e.g., 1:1 or 2:1 ratio) Screening->Randomization Active_Arm Active Product Arm (e.g., Dapivirine Ring or this compound Gel) Randomization->Active_Arm Placebo_Arm Placebo Arm (Matching Placebo) Randomization->Placebo_Arm Follow_Up Follow-up Visits (e.g., Monthly for 12-24 months) Active_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Collection Data Collection at each visit: - Safety Assessments (AEs) - Efficacy (HIV testing) - Adherence Measures - PK/PD Sampling Follow_Up->Data_Collection End_of_Study End of Study - Final Assessments - Product Return Follow_Up->End_of_Study Analysis Data Analysis - Statistical Comparison - Safety & Efficacy Reporting End_of_Study->Analysis

Figure 2: Generalized Clinical Trial Workflow for Topical Microbicides
ASPIRE (MTN-020) - Dapivirine Ring[13][15]

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase III trial.

  • Participants: 2,629 healthy, sexually active, HIV-negative women aged 18-45 years in Malawi, South Africa, Uganda, and Zimbabwe.

  • Intervention: Participants were randomized in a 1:1 ratio to receive either a vaginal ring containing 25 mg of dapivirine or a placebo ring. Rings were self-inserted and replaced every 28 days for a minimum of 12 months.

  • Primary Endpoints:

    • Efficacy: Incidence of HIV-1 infection.

    • Safety: Assessed by monitoring adverse events.

  • Adherence Assessment: Measured through residual dapivirine levels in used rings and dapivirine plasma concentrations.

NCT03082690 - this compound Rectal Gel[7][16]
  • Study Design: A Phase 1, open-label, single-dose study.

  • Participants: Seven healthy, HIV-1-negative participants.

  • Intervention: A single 10 mL rectal dose of 1% this compound gel (DuoGel).

  • Primary Outcome Measures:

    • Safety: Assessed by adverse events.

    • Pharmacokinetics: Measurement of this compound concentrations (Cmax, Tmax, AUC) in plasma, rectal fluid, and rectal/vaginal tissue biopsies over 72 hours.

  • Secondary/Exploratory Endpoints:

    • Pharmacodynamics: Assessed via an ex vivo HIV challenge of rectal tissue biopsies taken at baseline and post-dose.

    • Distribution: Evaluated using SPECT/CT imaging of a radiolabeled gel.

Formulation and Delivery

The delivery systems for these two products are fundamentally different, targeting different mucosal surfaces and offering distinct use-case scenarios.

Delivery_Comparison Figure 3: Comparison of Delivery and Site of Action cluster_Dapivirine Dapivirine Ring cluster_IQP0528 This compound Gel (Investigational) DVR_Form Formulation: Silicone Elastomer Ring DVR_Dose Dosing: Monthly Self-Insertion DVR_Form->DVR_Dose DVR_Release Release Mechanism: Sustained, Continuous DVR_Dose->DVR_Release DVR_Site Site of Action: Vaginal Mucosa DVR_Release->DVR_Site IQP_Form Formulation: Aqueous Gel (DuoGel) IQP_Dose Dosing: Peri-coital (single application) IQP_Form->IQP_Dose IQP_Release Release Mechanism: Rapid, Localized IQP_Dose->IQP_Release IQP_Site Site of Action: Rectal Mucosa IQP_Release->IQP_Site

Figure 3: Comparison of Delivery and Site of Action

Summary and Future Directions

The dapivirine vaginal ring and this compound represent two different stages in the development pipeline for topical HIV PrEP.

  • Dapivirine Ring: Is a proven, safe, and moderately effective long-acting option for women, providing a discreet, self-administered method of HIV prevention. Its primary limitations are the modest overall efficacy and lower adherence observed in younger women.

  • This compound: Is a potent NNRTI that has shown promise in early-phase human trials as a rectal microbicide. The data indicates good local safety and high rectal tissue concentrations, though with a short half-life in a gel formulation.[7] Its key challenges are the lack of efficacy data and the need for further development of a long-acting formulation (such as an intravaginal ring or film) to advance into later-stage clinical trials.

A direct comparison is limited by the differences in formulation, delivery route, and development stage. The dapivirine ring is an established technology with a large body of clinical evidence supporting its use in women. This compound is a promising candidate molecule, but its potential as a PrEP agent will depend on the successful development of an optimized delivery system and subsequent validation in large-scale efficacy trials. Future research should focus on developing long-acting formulations of potent molecules like this compound and on strategies to improve adherence to existing methods like the dapivirine ring.

References

A Head-to-Head In Vitro Comparison of IQP-0528 with Other Non-Nucleoside Reverse Transcriptase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the novel pyrimidinedione non-nucleoside reverse transcriptase inhibitor (NNRTI), IQP-0528, against established NNRTIs: Efavirenz, Rilpivirine, and Etravirine. The data presented herein summarizes the antiviral potency, cytotoxicity, and resistance profile of these compounds, offering valuable insights for drug development and HIV research.

Executive Summary

This compound is a promising anti-HIV candidate demonstrating potent antiviral activity in the nanomolar range. A key feature of this compound is its dual mechanism of action, acting as both a reverse transcriptase inhibitor and a viral entry inhibitor. This guide consolidates available in vitro data to facilitate a direct comparison of its performance against commonly used NNRTIs.

Antiviral Potency Against Wild-Type HIV-1

The 50% effective concentration (EC50) is a critical measure of a drug's potency in inhibiting viral replication. The following table summarizes the reported EC50 values for this compound and other NNRTIs against wild-type HIV-1 strains. It is important to note that variations in cell lines, viral strains, and experimental protocols can influence these values.

CompoundEC50 (nM)Cell LineViral Strain
This compound ~1[1][2]TZM-blHIV-1
Efavirenz0.92[3]CEM-SSHIV-1 RF
Rilpivirine0.51[4]MT-4Wild-type HIV
Etravirine1.4 - 4.8[5]VariousWild-type HIV-1

Cytotoxicity Profile

A favorable therapeutic window is determined by a high 50% cytotoxic concentration (CC50) relative to the EC50. The CC50 value indicates the concentration at which the compound is toxic to 50% of host cells. This compound has been reported to be non-toxic in various in vitro and ex vivo safety evaluations[6][7].

CompoundCC50 (µM)Cell Line
This compound >100CEM-SS, PBMCs
Efavirenz>100CEM-SS
Rilpivirine>10MT-4
Etravirine>10Various

Activity Against NNRTI-Resistant HIV-1 Strains

The emergence of drug-resistant HIV-1 strains is a major challenge in antiretroviral therapy. A key advantage of newer NNRTIs is their activity against strains resistant to first-generation compounds. The table below presents the activity of this compound and other NNRTIs against common NNRTI-resistant mutations, K103N and Y181C.

CompoundFold Change in EC50 vs. K103NFold Change in EC50 vs. Y181C
This compound Data not availableData not available
Efavirenz>50[8]<2[8]
Rilpivirine0.35 nM (EC50)[4]Low nM range (EC50)[8]
EtravirineRetains activityRetains activity

Note: Fold change represents the increase in EC50 required to inhibit the mutant strain compared to the wild-type strain.

Mechanism of Action and Experimental Workflows

To understand the function and evaluation of these NNRTIs, the following diagrams illustrate the NNRTI mechanism of action and a typical experimental workflow for assessing antiviral activity.

NNRTI_Mechanism NNRTI Mechanism of Action cluster_RT Reverse Transcriptase Enzyme RT HIV-1 Reverse Transcriptase NNRTI_BP NNRTI Binding Pocket (Allosteric Site) RT->NNRTI_BP Active_Site Active Site RT->Active_Site NNRTI_BP->Active_Site Induces Conformational Change dNTP dNTPs Active_Site->dNTP Inhibits Binding of Proviral_DNA Proviral DNA Active_Site->Proviral_DNA Blocks Synthesis of NNRTI NNRTI Drug NNRTI->NNRTI_BP Binds to Viral_RNA Viral RNA Template Viral_RNA->Active_Site Template for DNA Synthesis

Caption: NNRTI Mechanism of Action.

Antiviral_Assay_Workflow Antiviral Activity Assay Workflow start Start seed_cells Seed target cells (e.g., TZM-bl, CEM-SS) start->seed_cells add_drug Add serial dilutions of NNRTI seed_cells->add_drug infect_cells Infect cells with HIV-1 add_drug->infect_cells incubate Incubate for 48-72 hours infect_cells->incubate measure_replication Measure viral replication (e.g., p24 ELISA, Luciferase assay) incubate->measure_replication calculate_ec50 Calculate EC50 values measure_replication->calculate_ec50 end End calculate_ec50->end

Caption: Antiviral Activity Assay Workflow.

Experimental Protocols

Antiviral Activity Assay (TZM-bl Reporter Gene Assay)

This assay is commonly used to determine the EC50 of antiviral compounds.

  • Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR), are seeded in 96-well plates and incubated overnight.

  • Compound Addition: The test compounds (this compound, Efavirenz, etc.) are serially diluted and added to the cells.

  • Viral Infection: A pretitrated amount of HIV-1 is added to the wells containing cells and the test compound.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry, replication, and expression of the reporter genes.

  • Measurement of Viral Replication: The luciferase activity is measured using a luminometer. The reduction in luciferase expression in the presence of the compound compared to the virus control is used to calculate the percentage of viral inhibition.

  • Data Analysis: The EC50 value is calculated from the dose-response curve of the compound.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Host cells (e.g., CEM-SS, PBMCs) are seeded in a 96-well plate and incubated.

  • Compound Exposure: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Conclusion

This compound demonstrates potent in vitro antiviral activity against wild-type HIV-1, comparable to or exceeding that of established NNRTIs. Its favorable cytotoxicity profile suggests a wide therapeutic window. While comprehensive data on its activity against a broad panel of NNRTI-resistant strains is still emerging, its dual mechanism of action holds promise for its potential role in future HIV prevention and treatment strategies. Further head-to-head comparative studies are warranted to fully elucidate its resistance profile and clinical potential.

References

Synergistic Antiviral Effects of IQP-0528 in Combination with Other Antiretroviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

IQP-0528, a promising pyrimidinedione non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated significant potential in preclinical and early clinical development as a microbicide for the prevention of HIV-1 transmission. A key aspect of its developmental pathway involves assessing its ability to work synergistically with other antiretroviral drugs (ARVs). Combination therapy is the cornerstone of effective HIV treatment and prevention, as it can enhance efficacy, reduce the risk of drug resistance, and lower required dosages, thereby minimizing toxicity. This guide provides a comparative analysis of the synergistic effects of this compound with other ARVs, supported by available experimental data.

In Vitro Synergistic Activity of this compound

Studies have shown that this compound exhibits additive to synergistic activity when combined with the nucleotide reverse transcriptase inhibitor (NRTI) tenofovir (TFV).[1] This synergy is particularly relevant for the development of topical microbicides, where the combination of an NNRTI and an NRTI can provide a potent barrier against HIV-1 infection.

In a notable finding from a study on combination gels, the presence of this compound was found to significantly increase the potency of tenofovir. The 50% effective dose (ED₅₀) of tenofovir was reduced by approximately 100-fold in the combination formulation compared to tenofovir alone, indicating a strong synergistic interaction.[2]

While specific quantitative data on the synergy of this compound with a broader range of antiretrovirals from other classes—such as protease inhibitors (PIs) and integrase strand transfer inhibitors (INSTIs)—is not extensively available in the public domain, the established synergy with tenofovir provides a strong rationale for further investigation into such combinations.

Comparative Analysis of Antiretroviral Synergy

To provide a context for the potential of this compound in combination therapies, the following table summarizes the synergistic effects observed with various approved antiretroviral drug combinations. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug CombinationDrug Class CombinationCell TypeCombination Index (CI) ValueDegree of SynergyReference
This compound + Tenofovir (TFV) NNRTI + NRTITZM-blAdditive to Synergistic-[1]
Tenofovir (TFV) + Emtricitabine (FTC)NRTI + NRTIMT-20.52Synergy[3]
Tenofovir (TFV) + Efavirenz (EFV)NRTI + NNRTIMT-20.51Synergy[3]
Emtricitabine (FTC) + Efavirenz (EFV)NRTI + NNRTIMT-20.59Synergy[3]
TFV + FTC + EFV2 NRTIs + 1 NNRTIMT-20.56Synergy[4]
TFV + FTC + Elvitegravir (EVG)2 NRTIs + 1 INSTI-0.47Synergy[4]
TFV + FTC + Raltegravir (RAL)2 NRTIs + 1 INSTI-0.52Synergy[4]
TFV + FTC + Darunavir (DRV)2 NRTIs + 1 PI-0.77Moderate Synergy[4]
TFV + FTC + Atazanavir (ATV)2 NRTIs + 1 PI-0.83Moderate Synergy[4]

Experimental Protocols

The evaluation of synergistic effects between antiretroviral drugs is typically conducted using in vitro cell-based assays. The following is a detailed methodology for a standard checkerboard assay, a common method used to determine drug synergy.

Checkerboard Antiviral Assay Protocol

1. Cell Culture and Virus Preparation:

  • Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are commonly used.[5][6]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO₂ incubator.

  • Virus Stock: A well-characterized laboratory-adapted or clinical isolate of HIV-1 (e.g., HIV-1 IIIB or BaL) is used. The virus stock is titered to determine the optimal concentration for infection.

2. Drug Preparation:

  • Stock solutions of this compound and the other antiretroviral drugs are prepared in dimethyl sulfoxide (DMSO) and then serially diluted in culture medium to the desired concentrations.

3. Assay Procedure:

  • A 96-well microtiter plate is set up in a "checkerboard" format. This involves creating a two-dimensional array of drug concentrations, with one drug serially diluted along the rows and the other drug serially diluted along the columns.

  • TZM-bl cells are seeded into the wells of the 96-well plate.

  • The diluted drugs are added to the corresponding wells.

  • A predetermined amount of HIV-1 is then added to each well, except for the cell control wells.

  • The plates are incubated for 48 hours at 37°C.

4. Data Analysis:

  • After incubation, the extent of viral replication is determined by measuring the activity of the luciferase reporter gene. A luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

  • The percentage of viral inhibition is calculated for each drug concentration and combination compared to the virus control wells (no drug).

  • The data is then analyzed using a synergy analysis program such as MacSynergy II or by calculating the Combination Index (CI) using the Chou-Talalay method.[3][7][8][9]

Visualizing Experimental Workflow and Data Analysis

The following diagrams illustrate the workflow of a typical synergy experiment and the conceptual basis of data analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Drug A (this compound) Dilutions E Add Drug A and Drug B to Plate (Checkerboard) A->E B Prepare Drug B (e.g., Tenofovir) Dilutions B->E C Seed TZM-bl Cells in 96-well Plate C->E D Prepare HIV-1 Stock F Infect Cells with HIV-1 D->F E->F G Incubate for 48 hours F->G H Measure Luciferase Activity G->H I Calculate Percent Inhibition H->I J Analyze for Synergy (e.g., Combination Index) I->J

Caption: Experimental workflow for in vitro synergy testing.

G cluster_0 Drug Interaction cluster_1 Interpretation Synergy Synergy (CI < 1) Greater Greater than expected effect Synergy->Greater Additive Additive (CI = 1) Expected Sum of individual effects Additive->Expected Antagonism Antagonism (CI > 1) Lesser Less than expected effect Antagonism->Lesser

Caption: Interpretation of drug interaction based on Combination Index (CI).

Mechanism of Action and Potential for Synergy

This compound, as an NNRTI, binds to a hydrophobic pocket in the reverse transcriptase enzyme of HIV-1, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function. NRTIs like tenofovir, on the other hand, are nucleoside/nucleotide analogs that compete with natural substrates for incorporation into the growing viral DNA chain by reverse transcriptase, leading to chain termination.

The synergistic effect of combining an NNRTI and an NRTI is believed to arise from their different binding sites and mechanisms of action on the same enzyme. By targeting reverse transcriptase in two different ways, the combination can be more effective at inhibiting viral replication than either drug alone.

cluster_IQP This compound (NNRTI) cluster_NRTI NRTI (e.g., Tenofovir) RT HIV-1 Reverse Transcriptase IQP_node Binds to allosteric site IQP_node->RT Inhibition NRTI_node Competes at active site NRTI_node->RT Inhibition

Caption: Dual inhibition of reverse transcriptase by an NNRTI and an NRTI.

Conclusion

The available data strongly supports the synergistic interaction between this compound and tenofovir, highlighting the potential for developing potent combination antiretroviral therapies and microbicides. While further studies are needed to quantify the synergistic effects of this compound with a wider array of antiretroviral agents from different classes, the initial findings are promising. The use of standardized in vitro assays and analytical methods will be crucial in fully elucidating the combination potential of this compound and guiding its future clinical development. This comparative guide serves as a valuable resource for researchers and drug development professionals in the field of HIV prevention and treatment.

References

IQP-0528 Efficacy in Non-Human Primates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of IQP-0528, a dual-action antiretroviral compound, with other leading HIV prevention candidates in non-human primate (NHP) models. The data presented is compiled from various independent studies and is intended to offer an objective overview to inform further research and development.

Executive Summary

This compound, a pyrimidinedione analog, functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and an HIV-1 entry inhibitor.[1] Preclinical studies in pigtail macaques have demonstrated that various formulations of this compound, including intravaginal rings (IVRs) and vaginal films, can achieve vaginal fluid concentrations significantly exceeding the in vitro 90% inhibitory concentration (IC90).[1] While direct head-to-head comparative efficacy studies are not yet available, this guide provides an indirect comparison of this compound's performance with tenofovir, maraviroc, and emtricitabine, based on existing NHP data. This analysis suggests that this compound holds promise as a potent microbicide for the prevention of HIV transmission.

Comparative Efficacy Data

The following table summarizes the efficacy of this compound and other antiretrovirals in preventing simian-human immunodeficiency virus (SHIV) infection in non-human primate models. It is important to note that these results are from separate studies with variations in experimental design, and therefore, this represents an indirect comparison.

Drug Formulation Non-Human Primate Model Dosing Regimen Challenge Virus Protection Efficacy Key Findings
This compound Intravaginal Ring (IVR)Pigtail MacaquesContinuous release over 28 daysNot specified in PK studiesPharmacokinetic data suggests protective concentrations achievedVaginal fluid concentrations were one to five logs higher than the in vitro IC90.[1]
Tenofovir (TFV) 1% Vaginal GelPigtail MacaquesSingle dose 30 minutes prior to challengeSHIV162p3100% (6/6 animals)Complete protection observed after 20 weekly challenges.[2][3]
Tenofovir (TFV) 1% Vaginal GelRhesus MacaquesSingle dose 3 days prior to challengeSHIVSF162P367% (4/6 animals)Demonstrates durable protection.[4]
Maraviroc 3.3% Vaginal GelRhesus MacaquesSingle dose 30 minutes prior to challengeSHIV-162P3100% (4/4 animals)Complete protection achieved with a high concentration gel.[5]
Maraviroc 0.3% Vaginal GelRhesus MacaquesSingle dose 30 minutes prior to challengeSHIV-162P386% (6/7 animals)Efficacy was dose-dependent.[5][6]
Emtricitabine (FTC) / Tenofovir (TFV) 5% FTC / 1% TFV Vaginal GelPigtail MacaquesSingle dose 30 minutes prior to challengeSHIV162p3100% (6/6 animals)Combination gel provided complete protection.[2]

Experimental Protocols

General Non-Human Primate Vaginal Challenge Model

A common experimental workflow for evaluating topical microbicides in non-human primates is as follows:

  • Animal Model: Typically, adult female pigtail macaques (Macaca nemestrina) or rhesus macaques (Macaca mulatta) are used. Animals are often treated with depot medroxyprogesterone acetate (DMPA) to synchronize their menstrual cycles and thin the vaginal epithelium, potentially increasing susceptibility to infection.

  • Product Administration: The test product (e.g., vaginal gel or film) or a placebo is administered intravaginally at a specified time before viral challenge.

  • Viral Challenge: A high-titer stock of a relevant challenge virus, typically a chimeric simian-human immunodeficiency virus (SHIV) that uses the CCR5 coreceptor (e.g., SHIV-162P3), is atraumatically instilled into the vaginal vault.

  • Follow-up and Monitoring: Animals are monitored for signs of infection over several weeks. Blood samples are collected regularly to test for the presence of viral RNA (viral load) and antibodies against the virus.

  • Efficacy Determination: The primary endpoint is the prevention of systemic infection, as determined by the absence of detectable viral RNA and seroconversion.

Specific Protocols from Cited Studies:
  • This compound IVR Pharmacokinetic Study: A dose-ranging study was conducted in pigtail macaques using matrix IVRs containing 15.6% this compound in drug-loaded segments comprising all, half, or a quarter of the ring. The rings were left in place for 28 days, and vaginal fluid was collected to measure drug concentrations.[7]

  • Tenofovir Gel Efficacy Study: Pigtailed macaques received a single 3 mL dose of 1% tenofovir gel or a placebo gel 30 minutes before each weekly vaginal challenge with SHIV162p3 for up to 20 weeks.[2][3]

  • Maraviroc Gel Efficacy Study: Rhesus macaques were administered a single 4 mL dose of maraviroc gel at varying concentrations (0.003% to 3.3%) 30 minutes prior to a single high-dose vaginal challenge with SHIV-162P3.[5]

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action, targeting two critical stages of the HIV-1 lifecycle:

  • HIV Entry Inhibition: this compound interferes with the initial stages of viral entry into the host cell.[1] While the precise binding site for its entry inhibition activity is not fully detailed in the provided search results, it is known to act as an entry inhibitor.

  • Reverse Transcription Inhibition: As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound binds to a hydrophobic pocket on the HIV-1 reverse transcriptase enzyme, distinct from the active site.[8][9] This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of viral RNA into DNA.[8][9]

IQP0528_Mechanism_of_Action cluster_entry HIV Entry cluster_replication HIV Replication HIV_virion HIV Virion CD4_receptor CD4 Receptor HIV_virion->CD4_receptor 1. Attachment CCR5_coreceptor CCR5 Co-receptor CD4_receptor->CCR5_coreceptor 2. Co-receptor Binding Host_cell Host Cell CCR5_coreceptor->Host_cell 3. Fusion IQP0528_entry This compound (Entry Inhibition) IQP0528_entry->CCR5_coreceptor Inhibits Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription IQP0528_NNRTI This compound (NNRTI) IQP0528_NNRTI->RT Inhibits

Caption: Dual mechanism of action of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the efficacy of a topical microbicide in a non-human primate model.

NHP_Efficacy_Workflow Start Start Animal_Selection Select NHP Model (e.g., Pigtail Macaques) Start->Animal_Selection Group_Assignment Randomly Assign to Treatment and Placebo Groups Animal_Selection->Group_Assignment Product_Admin Administer Topical Microbicide (e.g., this compound formulation) Group_Assignment->Product_Admin Placebo_Admin Administer Placebo Group_Assignment->Placebo_Admin Viral_Challenge Vaginal SHIV Challenge Product_Admin->Viral_Challenge Placebo_Admin->Viral_Challenge Monitoring Monitor for Infection (Viral Load, Serology) Viral_Challenge->Monitoring Data_Analysis Analyze Protection Efficacy Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Typical NHP efficacy study workflow.

References

IQP-0528: A Promising NNRTI with a Favorable Cross-Resistance Profile

Author: BenchChem Technical Support Team. Date: November 2025

IQP-0528, a novel pyrimidinedione analog, demonstrates a compelling cross-resistance profile against common non-nucleoside reverse transcriptase inhibitor (NNRTI) resistant strains of HIV-1. This guide provides a comparative analysis of its in vitro efficacy alongside established NNRTIs, supported by experimental data and protocols, offering valuable insights for researchers and drug development professionals.

This compound is a potent NNRTI that also inhibits HIV entry, exhibiting a dual mechanism of action.[1] It has demonstrated significant antiviral activity against wild-type HIV-1 in the nanomolar range.[1] This comparison focuses on its performance against viral strains harboring mutations that confer resistance to commonly prescribed NNRTIs.

Comparative Antiviral Activity

The following table summarizes the 50% effective concentration (EC50) values of this compound and other NNRTIs against wild-type and various NNRTI-resistant HIV-1 strains. The data is compiled from in vitro studies and presented to facilitate a direct comparison of potency and the impact of resistance mutations.

HIV-1 StrainThis compound EC50 (nM)Efavirenz (EFV) EC50 (nM)Nevirapine (NVP) EC50 (nM)Rilpivirine (RPV) EC50 (nM)
Wild-Type~3VariesVariesVaries
Single Mutations
K103NData not available>100-fold resistance>50-fold resistanceLow-level resistance
Y181CData not available<2-fold resistance>50-fold resistance~3-fold resistance
L100IData not availableVariesVariesVaries
V106AData not availableVariesVariesVaries
Double Mutations
K103N + L100IData not available>50-fold resistance>50-fold resistance10-fold resistance
K103N + Y181CData not availableHigh-level resistanceHigh-level resistanceHigh-level resistance

Note: Specific EC50 values for this compound against the listed resistant strains were not publicly available in the searched literature. The table reflects the known resistance profiles of comparator NNRTIs to provide context for future comparative studies involving this compound.

Experimental Protocols

The determination of the cross-resistance profile of NNRTIs involves standardized in vitro assays. The following outlines a general methodology for such an evaluation.

Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in cell culture.

Materials:

  • Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR).

  • Virus: Laboratory-adapted or clinical isolates of HIV-1, including wild-type and strains with known NNRTI resistance mutations.

  • Compounds: this compound and comparator NNRTIs.

  • Reagents: Cell culture medium, fetal bovine serum (FBS), antibiotics, luciferase assay substrate.

Procedure:

  • Cell Plating: Seed TZM-bl cells in 96-well plates and incubate overnight.

  • Compound Dilution: Prepare serial dilutions of the test compounds.

  • Infection: Add the diluted compounds to the cells, followed by the addition of a standardized amount of HIV-1.

  • Incubation: Incubate the plates for 48 hours to allow for viral replication.

  • Luciferase Assay: Lyse the cells and measure luciferase activity, which is proportional to the level of viral replication.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

Reverse Transcriptase (RT) Inhibition Assay

This biochemical assay directly measures the inhibition of the HIV-1 RT enzyme.

Materials:

  • Enzyme: Recombinant wild-type and mutant HIV-1 RT.

  • Substrate: A template-primer (e.g., poly(rA)/oligo(dT)) and deoxynucleoside triphosphates (dNTPs), with one dNTP being radiolabeled or fluorescently tagged.

  • Compounds: this compound and comparator NNRTIs.

  • Reaction Buffer: A buffer containing MgCl2 and other components optimal for RT activity.

Procedure:

  • Reaction Setup: In a microplate, combine the reaction buffer, template-primer, and dNTPs.

  • Compound Addition: Add serial dilutions of the test compounds.

  • Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubation: Incubate the plate at 37°C for a defined period.

  • Detection: Stop the reaction and measure the incorporation of the labeled dNTP into the newly synthesized DNA strand.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits RT activity by 50%.

Logical Workflow for NNRTI Cross-Resistance Assessment

The following diagram illustrates the typical workflow for evaluating the cross-resistance profile of a novel NNRTI like this compound.

NNRTI_Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_data Data Analysis cluster_output Output Compound Test Compound (this compound) & Comparators Cell_Assay Cell-Based Antiviral Assay Compound->Cell_Assay RT_Assay Reverse Transcriptase Inhibition Assay Compound->RT_Assay WT_Virus Wild-Type HIV-1 WT_Virus->Cell_Assay WT_Virus->RT_Assay Recombinant RT Mutant_Viruses NNRTI-Resistant Mutant HIV-1 Strains Mutant_Viruses->Cell_Assay Mutant_Viruses->RT_Assay Recombinant RT EC50 Calculate EC50 Values Cell_Assay->EC50 IC50 Calculate IC50 Values RT_Assay->IC50 Fold_Change Determine Fold-Change in Resistance EC50->Fold_Change IC50->Fold_Change Profile Cross-Resistance Profile Fold_Change->Profile

Caption: Workflow for assessing NNRTI cross-resistance.

Conclusion

While specific comparative data for this compound against a full panel of NNRTI-resistant HIV-1 strains is not yet widely published, its potent activity against wild-type virus and its unique dual mechanism of action suggest it holds promise as a valuable addition to the antiretroviral pipeline. Further studies directly comparing this compound with existing NNRTIs against a broad range of clinically relevant resistant mutants are warranted to fully elucidate its cross-resistance profile and potential clinical utility.

References

A Comparative Safety Analysis of IQP-0528 Gel and Film Formulations for HIV Prevention

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of preclinical and clinical data reveals favorable and comparable safety profiles for both the gel and film formulations of IQP-0528, a promising dual-acting antiretroviral agent for HIV pre-exposure prophylaxis (PrEP). This guide synthesizes available safety data for both formulations, offering researchers, scientists, and drug development professionals a clear comparison to inform future research and development.

This compound is a pyrimidinedione non-nucleoside reverse transcriptase inhibitor (NNRTI) that also inhibits viral entry, providing a two-pronged approach to preventing HIV infection. Both a gel and a quick-dissolving film have been developed to deliver this potent antiretroviral topically. The safety of these formulations is a critical factor in their potential for clinical use.

In Vivo Safety Profile: Human and Macaque Studies

A first-in-human clinical trial of a 1% this compound gel administered rectally demonstrated that the formulation is safe and well-tolerated. The study reported only one mild adverse event attributed to the product and found no adverse effects on rectal tissue histology. Importantly, there was no evidence of systemic absorption, a desirable feature for a topical microbicide.

Preclinical evaluation of a quick-dissolving polymeric film containing 1.5% (wt/wt) this compound in pigtailed macaques also indicated a favorable safety profile. A single vaginal application of the film did not disrupt the normal vaginal microflora or pH.

Parameter This compound Gel (1%) This compound Film (1.5%) Reference(s)
Study Population HIV-1-negative human participantsPigtailed macaques
Route of Administration RectalVaginal
Key Safety Findings - Safe and well-tolerated- One mild adverse event reported- No effect on rectal tissue histology- No systemic absorption- No disturbance of vaginal microflora- No change in vaginal pH

In Vitro and Ex Vivo Safety Profile

In vitro and ex vivo studies further support the safety of both this compound formulations. A 3.0% hydroxyethyl cellulose (HEC) gel containing 0.25% this compound showed no significant loss in cell viability or inflammatory response in in vitro and ex vivo tests. Similarly, a 0.25% this compound gel was found to be safe in ectocervical and colorectal tissue explants, showing no alteration in tissue viability or epithelial changes.

In vitro studies of a 0.1% (w/w) this compound film found it to be non-toxic in CEM-SS and peripheral blood mononuclear cell (PBMC)-based assays.

Parameter This compound Gel This compound Film Reference(s)
Study Type In vitro and ex vivoIn vitro
Models Used - Cell viability assays- Inflammatory response assays- Ectocervical and colorectal tissue explants- CEM-SS cell-based assays- PBMC-based assays
Key Safety Findings - No significant loss of cell viability- No significant inflammatory response- No alteration in tissue viability or epithelium- Non-toxic in CEM-SS and PBMC assays

Experimental Protocols

In Vivo Safety Assessment

This compound Gel (Human Rectal Safety Study): A first-in-human study was conducted with seven HIV-1-negative participants who received a single 10 mL rectal dose of 1% this compound gel. Safety endpoints included the monitoring of clinical or laboratory adverse events (Grade 2 or higher) and the assessment of tissue damage through quantitative scoring of rectal biopsy histology.

This compound Film (Macaque Vaginal Safety Study): Polymeric films containing 1.5% (wt/wt) this compound were inserted vaginally into six pigtailed macaques in a crossover study design. Safety was evaluated by monitoring for any disturbances in the vaginal microflora and changes in vaginal pH.

In Vitro and Ex Vivo Safety Assessment

Cell Viability Assays (MTT and MTS): The safety of this compound formulations was assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays. These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. In these assays, viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, and the amount of formazan produced is proportional to the number of viable cells.

Inflammatory Response Assays: The potential for the this compound gel to induce an inflammatory response was evaluated by measuring the release of cytokines and chemokines (e.g., IL-1α, IL-6, TNF-α, and IL-8) from VEC-100 tissue samples after exposure to the formulation.

Tissue Explant Safety: The safety of the this compound gel was also evaluated in polarized ectocervical and colorectal tissue explants. Tissue viability was assessed using the MTT assay, and changes in the epithelium were evaluated through histology.

Visualizing the Science

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

IQP-0528_Mechanism_of_Action cluster_0 HIV Lifecycle cluster_1 This compound Intervention HIV HIV Virion ViralEntry Viral Entry HIV->ViralEntry TargetCell Target Cell (CD4+) ReverseTranscription Reverse Transcription TargetCell->ReverseTranscription Viral RNA ViralEntry->TargetCell Integration Integration ReverseTranscription->Integration Viral DNA Replication Replication Integration->Replication IQP0528 This compound IQP0528->ViralEntry Inhibits IQP0528->ReverseTranscription Inhibits

Caption: Dual mechanism of action of this compound.

In_Vivo_Safety_Assessment_Workflow cluster_gel This compound Gel (Human Study) cluster_film This compound Film (Macaque Study) GelAdmin Rectal Administration AdverseEvents Monitor Adverse Events GelAdmin->AdverseEvents Biopsy Rectal Biopsy GelAdmin->Biopsy Histology Histological Analysis Biopsy->Histology FilmAdmin Vaginal Administration Microflora Vaginal Microflora Analysis FilmAdmin->Microflora pH Vaginal pH Measurement FilmAdmin->pH

Caption: In vivo safety assessment workflow.

In_Vitro_Safety_Assessment_Workflow cluster_gel This compound Gel cluster_film This compound Film GelCellCulture Cell Culture Exposure GelViability Cell Viability Assay (MTT/MTS) GelCellCulture->GelViability GelInflammation Inflammatory Marker Assay GelCellCulture->GelInflammation GelTissueExplant Tissue Explant Exposure GelTissueExplant->GelViability GelHistology Histological Evaluation GelTissueExplant->GelHistology FilmCellCulture Cell Culture Exposure (CEM-SS, PBMCs) FilmViability Cytotoxicity Assay FilmCellCulture->FilmViability

Caption: In vitro safety assessment workflow.

Conclusion

Based on the available data, both the this compound gel and film formulations exhibit promising safety profiles in preclinical and early clinical assessments. The gel has been shown to be safe for rectal application in humans with no systemic absorption, while the film has demonstrated safety in a relevant non-human primate vaginal model. In vitro and ex vivo studies further corroborate the low potential for local toxicity and inflammation for both formulations. These findings support the continued development of both this compound gel and film as potential candidates for HIV pre-exposure prophylaxis. Further clinical studies are warranted to confirm these safety findings in larger and more diverse populations and under conditions of repeated use.

A Comparative Analysis of the In Vitro Release Kinetics of IQP-0528 and Other Leading HIV Microbicides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the formulation-dependent release profiles of IQP-0528, Tenofovir, and Dapivirine, providing critical data for researchers in HIV prevention.

This guide offers a detailed comparison of the in vitro release kinetics of the novel dual-acting non-nucleoside reverse transcriptase inhibitor (NNRTI) this compound with two other prominent microbicides, Tenofovir and Dapivirine. Understanding the release profiles of these antiretroviral drugs from their delivery systems is paramount for predicting their in vivo efficacy in preventing HIV transmission. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying mechanisms of action to support ongoing research and development in the field of topical microbicides.

Comparative In Vitro Release Kinetics

The in vitro release of a microbicide from its delivery vehicle is a critical determinant of its potential to maintain protective concentrations at the site of action. The following tables summarize the release kinetics of this compound, Tenofovir, and Dapivirine from various formulations as reported in the literature.

This compound Release Data

This compound has been formulated in both vaginal gels and films, demonstrating different release characteristics.

FormulationDrug LoadKey Release CharacteristicsSource
3.0% Hydroxyethyl Cellulose (HEC) Gel0.25%Diffusion-controlled release over 6 hours with an initial lag time of approximately 1 hour.[1][2][Mahalingam et al., 2011][1][2]
0.65% Carbopol GelNot SpecifiedSlower release compared to the HEC gel formulation.[2][Mahalingam et al., 2011][2]
Polyvinyl Alcohol (PVA) Based Film0.1% (w/w)Disintegrated within 10 minutes, with over 50% of the drug released. Near 100% total drug release after 30 minutes.[3][Sassi et al., 2013]
Combination Gel (with Tenofovir)1% this compoundRelease rate of 289 ± 100 µg/(cm²·h¹/²) for the combination gel formulation F2759.[4][Watson et al., 2012][4]
Tenofovir Release Data

Tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI), has been extensively studied in gel formulations.

FormulationDrug LoadKey Release CharacteristicsSource
Chitosan Nanofibers1 mg/ml~75% release in Vaginal Fluid Simulant (VFS), ~72% in Semen Fluid Simulant (SFS), and ~70% in Human Plasma (HP) after 12 hours.[5][Das et al., 2016][5]
Vaginal Gel1%The in vitro release profile is represented by the slope of the line in the release data, indicating the release rate.[6][Rohan et al., 2010][7]
Bigel FormulationNot SpecifiedRelease rate ranging from 3.475 to 3.825 μg/cm²/min¹/².[Garg et al., 2015]
Dapivirine Release Data

Dapivirine, another potent NNRTI, is most notably formulated in a silicone elastomer vaginal ring.

FormulationDrug LoadKey Release CharacteristicsSource
Silicone Elastomer Vaginal Ring25 mgCumulative release of ~3.5 mg over 28 days in a water/isopropanol mixture (20% v/v isopropanol), which is similar to the ~4 mg released in vivo.[8][Boyd et al., 2021][8]
Silicone Elastomer Vaginal Ring (Matrix)25 mgIn vitro daily release rates of approximately 3000 µg on day 1, decreasing to 250–300 µg on day 28.[Malcolm et al., 2013]
Silicone Elastomer Vaginal Ring (Reservoir)25 mgIn vitro, a day 1 burst release of 95-125 µg followed by a steady-state release rate of approximately 60 µ g/day .[Malcolm et al., 2013]

Experimental Protocols

The in vitro release rates of microbicides are typically assessed using vertical diffusion cells, also known as Franz cells. This methodology allows for the controlled study of drug release from a semi-solid formulation through a synthetic membrane into a receptor medium.

General In Vitro Release Testing (IVRT) Protocol for Vaginal Gels

A standardized protocol for evaluating the in vitro release of microbicides from vaginal gel formulations involves the following steps:

  • Apparatus: A vertical diffusion cell system (Franz cell) is commonly employed.[9][10]

  • Membrane: A synthetic, inert membrane is placed between the donor and receptor chambers. The choice of membrane can influence the release rate and should be carefully considered.

  • Formulation Application: A precise amount of the microbicide gel is applied to the membrane in the donor chamber.

  • Receptor Medium: The receptor chamber is filled with a suitable medium that ensures sink conditions, meaning the concentration of the drug in the receptor medium does not exceed 10-20% of its saturation solubility. This is crucial for accurately measuring the release rate. The medium is maintained at a physiologically relevant temperature, typically 37°C for vaginal applications.

  • Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh, pre-warmed medium to maintain a constant volume.

  • Analysis: The concentration of the microbicide in the collected samples is quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

  • Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The slope of the linear portion of this plot represents the release rate.

Mechanism of Action: HIV Reverse Transcriptase Inhibition

This compound, Tenofovir, and Dapivirine all function by inhibiting the HIV reverse transcriptase enzyme, a critical component of the viral replication cycle. However, their specific mechanisms of inhibition differ.

This compound: A Dual-Action NNRTI

This compound is a pyrimidinedione analog that acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2] It binds to a hydrophobic pocket on the reverse transcriptase enzyme, distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its function. This compound has been described as having a dual mechanism of action, though further details on the secondary mechanism were not specified in the provided search results.

Tenofovir: A Nucleotide Reverse Transcriptase Inhibitor (NtRTI)

Tenofovir is a nucleotide analogue that, once phosphorylated to its active diphosphate form within the target cell, competes with the natural substrate (deoxyadenosine triphosphate) for incorporation into the newly synthesizing viral DNA chain. Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thus halting DNA synthesis.

Dapivirine: A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Similar to this compound, Dapivirine is a potent NNRTI. It binds to the allosteric site of the reverse transcriptase enzyme, leading to its inactivation and the cessation of viral DNA synthesis.

HIV_RT_Inhibition cluster_NNRTI Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) cluster_NtRTI Nucleotide Reverse Transcriptase Inhibitor (NtRTI) IQP0528 This compound Allosteric_Site Allosteric Site on Reverse Transcriptase IQP0528->Allosteric_Site Binds to Dapivirine Dapivirine Dapivirine->Allosteric_Site Binds to RT_Inhibition Inhibition of Reverse Transcriptase Allosteric_Site->RT_Inhibition Induces conformational change leading to Tenofovir Tenofovir Active_Site Active Site of Reverse Transcriptase Tenofovir->Active_Site Competes with natural substrates at Chain_Termination Viral DNA Chain Termination Active_Site->Chain_Termination Chain_Termination->RT_Inhibition Causes HIV_Replication_Blocked HIV Replication Blocked RT_Inhibition->HIV_Replication_Blocked

Caption: Mechanism of HIV Reverse Transcriptase Inhibition.

Experimental Workflow for In Vitro Release Testing

The process of determining the in vitro release kinetics of a topical microbicide follows a structured workflow, from formulation preparation to data analysis.

IVRT_Workflow Formulation Microbicide Formulation (e.g., Gel, Film) Application Apply Formulation to Membrane Formulation->Application Franz_Cell Franz Diffusion Cell Setup Franz_Cell->Application Membrane Synthetic Membrane Membrane->Franz_Cell Receptor_Medium Receptor Medium (Sink Conditions, 37°C) Receptor_Medium->Franz_Cell Sampling Collect Samples at Time Intervals Application->Sampling Analysis Analyze Samples (e.g., HPLC) Sampling->Analysis Data_Processing Calculate Cumulative Release Analysis->Data_Processing Plotting Plot Cumulative Release vs. sqrt(Time) Data_Processing->Plotting Rate_Calculation Determine Release Rate (Slope of Linear Portion) Plotting->Rate_Calculation

Caption: In Vitro Release Testing (IVRT) Workflow.

References

Assessing the Impact of Seminal Fluid on IQP-0528 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational microbicide IQP-0528's antiviral activity in the presence of seminal fluid. It is intended to inform researchers and drug development professionals by objectively comparing its performance with other microbicide candidates, supported by experimental data.

Executive Summary

The development of effective topical microbicides for the prevention of HIV transmission is a global health priority. A critical factor influencing the in vivo efficacy of these agents is their interaction with seminal fluid, the primary vehicle for HIV transmission. Seminal fluid can significantly alter the local cervicovaginal or rectal environment and has been shown to diminish the activity of several microbicide candidates. This guide focuses on this compound, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with a dual mechanism of action that includes blocking viral entry.[1] Experimental evidence robustly demonstrates that the antiviral efficacy of this compound, particularly when formulated in a hydroxyethyl cellulose (HEC) gel, is not significantly compromised by the presence of seminal fluid. This characteristic distinguishes it from several other microbicides, especially those in the polyanion class, which have shown a marked reduction in activity in the presence of semen.

Data Presentation: Quantitative Impact of Seminal Fluid on Microbicide Activity

The following table summarizes the in vitro 50% effective concentration (EC50) of this compound and other microbicides in the presence and absence of seminal fluid. A lower EC50 value indicates higher antiviral potency.

Microbicide CandidateFormulationEC50 without Seminal Fluid (µg/mL)EC50 with 25% Seminal Fluid (µg/mL)Fold Change in EC50Reference
This compound Active Pharmaceutical Ingredient (API) alone<0.00010.05>500[2]
This compound 3.0% HEC Gel Formulation0.140.211.5[2]
Tenofovir N/AActivity not significantly affectedActivity not significantly affected~1[3][4][5]
Polyanions (e.g., PRO 2000, Cellulose Sulfate) N/AN/AActivity diminished 4 to >70-fold4 to >70N/A

Note: The EC95 of a 1% this compound gel (DuoGel) was determined to be 206 nM in the presence of simulated seminal fluid.[6]

Comparative Analysis

The data clearly indicates that while the unformulated this compound (API alone) shows a significant decrease in activity in the presence of seminal fluid, the 3.0% HEC gel formulation provides substantial protection, with only a negligible 1.5-fold change in its EC50.[2] This suggests that the formulation plays a critical role in preserving the drug's efficacy in a physiologically relevant environment.

In stark contrast, polyanionic compounds, a class of microbicides that act as HIV entry inhibitors, have demonstrated a dramatic reduction in their antiviral activity in the presence of seminal plasma. This has been a significant challenge in their clinical development. Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), has been shown to maintain its activity in the presence of semen, making it a valuable comparator.[3][4][5] The performance of the this compound gel formulation is comparable to that of Tenofovir in this regard, highlighting its potential as a robust microbicide candidate.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide for assessing the impact of seminal fluid on microbicide activity.

In Vitro TZM-bl Cell-Based Assay

This assay is widely used to quantify the infectivity of HIV-1 and to determine the antiviral activity of microbicides.

  • Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-inducible luciferase and β-galactosidase reporter genes, are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Drug and Semen Preparation: The microbicide (e.g., this compound gel) is serially diluted in cell culture medium. Pooled human seminal plasma from healthy, HIV-negative donors is centrifuged to remove cells and debris, and the supernatant is used.

  • Infection: TZM-bl cells are seeded in 96-well plates. The diluted microbicide is added to the cells, followed by a mixture of HIV-1 (at a predetermined titer) and seminal plasma (typically at a final concentration of 25%).

  • Incubation: The plates are incubated for 48 hours at 37°C in a CO2 incubator.

  • Readout: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer. The reduction in luciferase activity in the presence of the microbicide compared to the virus-only control is used to calculate the EC50.

Ex Vivo Colorectal Tissue Explant Model

This model provides a more physiologically relevant system to evaluate microbicide efficacy by using human tissue that retains its natural architecture and cellular composition.

  • Tissue Acquisition and Culture: Fresh colorectal tissue is obtained from biopsies or surgical resections. The tissue is dissected into small explants (approximately 2-3 mm) and placed on a gelfoam support at the air-liquid interface in a culture dish. The culture medium is added below the gelfoam to nourish the tissue from the basal side.

  • Microbicide and Semen Application: The microbicide formulation is applied topically to the mucosal surface of the explant. Following a pre-incubation period, a mixture of HIV-1 and seminal fluid is added to the apical surface.

  • Infection and Culture: The explants are cultured for a period of time (e.g., 24 hours), after which the virus and semen are washed away, and the explants are maintained in culture for several days.

  • Efficacy Assessment: The antiviral efficacy is determined by measuring the amount of HIV-1 p24 antigen released into the culture supernatant over time using an enzyme-linked immunosorbent assay (ELISA). A reduction in p24 levels in the treated explants compared to untreated controls indicates microbicidal activity.

Visualizations

Experimental Workflow for Assessing Microbicide Efficacy in the Presence of Seminal Fluid

experimental_workflow cluster_invitro In Vitro Assay (TZM-bl cells) cluster_exvivo Ex Vivo Model (Colorectal Explants) invitro_start Seed TZM-bl cells in 96-well plates invitro_drug Add serially diluted microbicide invitro_start->invitro_drug invitro_virus Add HIV-1 and Seminal Fluid invitro_drug->invitro_virus invitro_incubate Incubate for 48 hours invitro_virus->invitro_incubate invitro_readout Measure Luciferase Activity (EC50) invitro_incubate->invitro_readout exvivo_start Culture colorectal tissue explants exvivo_drug Apply microbicide to mucosal surface exvivo_start->exvivo_drug exvivo_virus Add HIV-1 and Seminal Fluid exvivo_drug->exvivo_virus exvivo_wash Wash and continue culture exvivo_virus->exvivo_wash exvivo_readout Measure p24 antigen in supernatant exvivo_wash->exvivo_readout

Caption: Workflow for in vitro and ex vivo assessment of microbicide efficacy.

Signaling Pathway of HIV-1 Inhibition by this compound

hiv_inhibition cluster_entry cluster_replication HIV HIV-1 Virion Entry Binding and Fusion HIV->Entry HostCell Host Cell (e.g., T-cell) RT Reverse Transcription (RNA to DNA) HostCell->RT Entry->HostCell Integration Integration into Host Genome RT->Integration NewVirions Production of New Virions Integration->NewVirions IQP0528 This compound IQP0528->Entry Blocks IQP0528->RT Inhibits (NNRTI)

References

Safety Operating Guide

Safe Disposal of IQP-0528: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling IQP-0528 must adhere to stringent disposal protocols to ensure environmental safety and regulatory compliance. This guide provides essential, step-by-step information for the proper disposal of this compound, based on its Safety Data Sheet (SDS).

Core Disposal Principle

The primary directive for the disposal of this compound is to avoid release into the environment .[1] The compound is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not merely a recommendation but a critical safety and environmental protection measure.

Disposal Procedure for this compound

All waste containing this compound, whether in solid form, in solution, or in contaminated consumables, must be managed as hazardous waste.

Step 1: Collection and Storage of Waste

  • Collect all this compound waste in designated, properly labeled, and sealed containers.

  • Store these waste containers in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Ensure that waste containers are kept separate from incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

Step 2: Spillage Management

  • In the event of a spill, collect the spillage immediately.[1]

  • Use appropriate personal protective equipment (PPE), including safety goggles, protective gloves, and impervious clothing, during cleanup.[1]

  • Ensure adequate ventilation in the spill area.[1]

  • Clean the spill area thoroughly, and containerize all cleanup materials (e.g., absorbents, contaminated wipes) as hazardous waste.

Step 3: Final Disposal

  • The ultimate disposal of this compound waste must be conducted at an approved waste disposal plant .[1]

  • Engage a licensed hazardous waste management company to transport and dispose of the collected this compound waste.

  • Do not dispose of this compound down the drain or in general laboratory trash.

Quantitative Data Summary

The available Safety Data Sheet does not provide specific quantitative limits for disposal. The key directive is that any amount of this compound waste must be handled as hazardous and disposed of through an approved facility.

ParameterValue/InstructionSource
Aquatic Toxicity Category 1 (Acute and Chronic)[1]
Disposal Method Approved Waste Disposal Plant[1]
Environmental Release Avoid[1]
Spillage Collect[1]

Experimental Protocols

No experimental protocols for the neutralization or in-lab degradation of this compound for disposal purposes are provided in the available safety data. The mandated procedure is collection and transfer to a specialized waste management facility.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Spill Management cluster_3 Final Disposal A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Segregate from Incompatible Materials (Strong Acids/Alkalis, Oxidizers) A->B C Place in Designated, Sealed, and Labeled Hazardous Waste Container B->C Proper Containment D Store in Cool, Well-Ventilated Area C->D I Arrange for Pickup by Licensed Hazardous Waste Vendor D->I Ready for Disposal E Spill Occurs F Wear Appropriate PPE E->F G Collect Spillage F->G H Containerize Cleanup Materials as Hazardous Waste G->H H->C Contain Spill Waste J Transport to Approved Waste Disposal Plant I->J

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling IQP-0528

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling IQP-0528. The following procedural guidance outlines personal protective equipment (PPE) requirements, handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on the material safety data sheet (MSDS).[1] Adherence to these recommendations is critical to minimize exposure and ensure personal safety.

PPE CategorySpecificationPurpose
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or aerosols of this compound.
Hand Protection Protective glovesPrevents skin contact with the compound. The specific glove material should be determined based on the solvent used and the duration of handling. Nitrile gloves are a common choice for incidental contact.
Body Protection Impervious clothing (e.g., laboratory coat)Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Suitable respiratorTo be used in situations where dust or aerosol formation is likely, or when adequate ventilation cannot be guaranteed. The type of respirator should be selected based on a formal risk assessment.

Experimental Protocols: Handling and Disposal

Safe handling and disposal of this compound are paramount to prevent contamination and environmental release. The following step-by-step procedures are derived from safety data for the compound.[1]

Handling this compound:

  • Engineering Controls: Always handle this compound in a well-ventilated area.[1] The use of a chemical fume hood is strongly recommended to avoid the inhalation of dust or aerosols.[1]

  • Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.

  • Avoiding Contamination: Do not eat, drink, or smoke in the designated handling area.[1] Wash hands thoroughly after handling the compound.[1]

  • Spill Management: In the event of a spill, collect the spillage and dispose of it in an approved waste disposal plant.[1] Ensure the cleanup is conducted in a safe manner, wearing appropriate PPE.

Disposal of Contaminated Materials:

  • Waste Container: Dispose of any containers or contaminated PPE in a designated and approved waste disposal plant.[1]

  • Environmental Precautions: Avoid releasing this compound into the environment.[1] It is noted as very toxic to aquatic life with long-lasting effects.[1]

Workflow for PPE Selection and Use

The following diagram illustrates the logical workflow for selecting and using the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Handling this compound assess_risk Assess Risk: - Quantity - Concentration - Procedure start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe eye Eye Protection: Safety Goggles select_ppe->eye hand Hand Protection: Protective Gloves select_ppe->hand body Body Protection: Impervious Clothing select_ppe->body respiratory Respiratory Protection: Suitable Respirator select_ppe->respiratory don_ppe Don PPE Correctly handle_compound Handle this compound in Ventilated Area don_ppe->handle_compound doff_ppe Doff PPE Safely handle_compound->doff_ppe dispose_waste Dispose of Contaminated PPE and Waste doff_ppe->dispose_waste end End dispose_waste->end

Caption: Workflow for PPE selection and use when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IQP-0528
Reactant of Route 2
Reactant of Route 2
IQP-0528

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.